molecular formula C7H15Cl3Sn B030723 Trichloro(heptyl)stannane CAS No. 59344-47-7

Trichloro(heptyl)stannane

Cat. No.: B030723
CAS No.: 59344-47-7
M. Wt: 324.3 g/mol
InChI Key: COAUSWURBARPGM-UHFFFAOYSA-K
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Description

Trichloro(heptyl)stannane is a useful research compound. Its molecular formula is C7H15Cl3Sn and its molecular weight is 324.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trichloro(heptyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.3ClH.Sn/c1-3-5-7-6-4-2;;;;/h1,3-7H2,2H3;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAUSWURBARPGM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[Sn](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612433
Record name Trichloroheptylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59344-47-7
Record name Trichloroheptylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Trichloro(heptyl)stannane

Abstract

This compound (C₇H₁₅Cl₃Sn) is an organotin compound of significant interest as a precursor in the synthesis of more complex organometallic reagents and as an intermediate for materials science applications, including the formation of polymer stabilizers.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the Grignard reaction pathway. It further details an integrated analytical workflow for the unambiguous characterization and purity assessment of the final product. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices, embeds rigorous safety protocols, and offers a self-validating system for achieving high-purity this compound. All protocols and claims are substantiated with authoritative references, ensuring scientific integrity for researchers, scientists, and drug development professionals.

Introduction and Foundational Concepts

Chemical Identity and Physicochemical Properties

This compound is a monoalkyltin halide. The direct covalent bond between the heptyl group's carbon atom and the tin atom defines it as an organometallic compound. Its physical and chemical properties are dominated by the electrophilic tin center, making it susceptible to hydrolysis and reactive towards nucleophiles.

PropertyValueSource
CAS Number 59344-47-7[2]
Molecular Formula C₇H₁₅Cl₃Sn[2]
Molecular Weight 324.26 g/mol [2]
Synonyms n-Heptyltin trichloride, Heptyltrichlorostannane[3]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid[4]
Scientific Significance and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate. Organotin compounds are pivotal in modern organic synthesis.[5] Specifically, monoalkyltin trihalides like this compound are precursors to dialkyltin and trialkyltin compounds through further alkylation. These subsequent compounds are widely used in:

  • Stille Cross-Coupling Reactions: As precursors to heptylstannane reagents for the formation of carbon-carbon bonds.[5]

  • Polymer Chemistry: As intermediates in the synthesis of organotin-based PVC heat stabilizers and catalysts.[6][7]

  • Materials Science: For the deposition of tin-containing thin films.

Mandatory Safety and Handling Protocols

Trustworthiness Pillar: The extreme toxicity of organotin compounds cannot be overstated. Adherence to these protocols is a prerequisite for any experimental work.

Organotin compounds are highly toxic via inhalation, ingestion, and dermal contact, with the potential to affect the central nervous and immune systems.[6][7][8] The toxicity generally follows the order R₃SnX > R₂SnX₂ > RSnX₃; however, all classes require stringent handling precautions.[7]

  • Designated Area: All manipulations involving this compound and its precursors must be conducted within a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.[9]

  • Inert Atmosphere Operations: Due to its reactivity with atmospheric moisture to release corrosive HCl gas, all syntheses and transfers must be performed under an inert atmosphere (e.g., nitrogen or argon) using dried solvents and flame-dried glassware.[9][10]

  • Waste Disposal: All liquid and solid waste containing organotin compounds must be segregated into clearly labeled, dedicated hazardous waste containers. Glassware must be decontaminated by rinsing with a suitable solvent (e.g., hexanes or toluene) into the waste container before cleaning.[8][9]

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[8][11] In case of inhalation, move to fresh air and seek immediate medical attention.[8]

Synthesis of this compound

Rationale for Synthetic Route Selection

The Grignard reaction is the chosen method for this guide due to its reliability, scalability, and utilization of readily available starting materials: an alkyl halide, magnesium metal, and tin(IV) chloride.[1] The core principle involves the formation of a highly nucleophilic heptylmagnesium halide, which then attacks the electrophilic tin center of tin(IV) chloride.[12][13]

A critical aspect of this synthesis is controlling the stoichiometry to favor the mono-alkylated product. By employing a significant excess of tin(IV) chloride and adding the Grignard reagent to the tin chloride solution (inverse addition), the probability of a single alkyl group transfer is maximized, suppressing the formation of di-, tri-, and tetra-alkylated byproducts.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_grignard Part A: Grignard Reagent Formation cluster_stannylation Part B: Stannylation Reaction cluster_workup Part C: Work-up and Purification A1 Activate Mg turnings in flame-dried flask under N₂ A2 Add anhydrous THF and 1-bromoheptane A1->A2 A3 Initiate and complete reaction (reflux) A2->A3 A4 Cool to room temp. Heptylmagnesium bromide formed A3->A4 B3 Slowly add Grignard reagent (A4) to SnCl₄ solution (Inverse Addition) A4->B3 Transfer via cannula B1 Prepare solution of SnCl₄ in anhydrous hexane (excess) B2 Cool SnCl₄ solution to 0°C B1->B2 B4 Stir at 0°C, then warm to RT B3->B4 C1 Quench reaction with ice-cold water/HCl B4->C1 C2 Separate organic layer C1->C2 C3 Dry organic layer (e.g., MgSO₄) C2->C3 C4 Remove solvent (rotary evaporation) C3->C4 C5 Purify by vacuum distillation C4->C5 C6 Final Product: This compound C5->C6 Characterization_Logic cluster_nmr NMR Spectroscopy Product Purified Product H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR Sn_NMR ¹¹⁹Sn NMR Product->Sn_NMR MS Mass Spectrometry Product->MS EA Elemental Analysis Product->EA Conclusion Confirmed Structure: This compound H_NMR->Conclusion Confirms Heptyl Chain & Connectivity C_NMR->Conclusion Confirms Heptyl Chain & Connectivity Sn_NMR->Conclusion Confirms Sn Environment MS->Conclusion Confirms Mass & Isotopic Pattern EA->Conclusion Confirms Elemental Composition

Caption: Integrated workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organotin compounds. [14]Spectra should be recorded in a dry deuterated solvent like CDCl₃.

NucleusExpected Chemical Shift (δ, ppm)Key Features & Coupling Constants (J)
¹H NMR ~1.8 - 2.2CH₂-Sn: Triplet, deshielded. Satellites from coupling to tin: ²J(¹¹⁹Sn-¹H) ≈ 50-70 Hz. [14]
~1.2 - 1.6(CH₂)₅: Complex multiplet, bulk of the alkyl chain.
~0.9CH₃: Triplet, most shielded.
¹³C NMR ~20 - 30C-Sn: Most deshielded alkyl carbon. Large one-bond coupling to tin: ¹J(¹¹⁹Sn-¹³C) is significant.
~22 - 32Other CH₂ carbons: Resonances for the rest of the alkyl chain.
~14CH₃: Most shielded carbon.
¹¹⁹Sn NMR -5 to -50The chemical shift is highly diagnostic of the coordination environment. For RSnCl₃ compounds, the resonance is expected in this upfield region relative to the tetramethyltin standard. [14][15]A single sharp signal confirms the presence of a single tin species.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides definitive evidence through its unique isotopic pattern.

  • Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion will be observed. This cluster's complexity arises from the multiple stable isotopes of both tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) and chlorine (³⁵Cl, ³⁷Cl). The relative abundances of these peaks can be simulated and matched to confirm the elemental formula.

  • Fragmentation Pattern: Common fragmentation pathways include the loss of chlorine atoms (-Cl), cleavage of the heptyl chain, and loss of the entire heptyl radical (-C₇H₁₅) to give the [SnCl₃]⁺ fragment.

Elemental Analysis

This technique provides the empirical formula by determining the mass percentages of carbon and hydrogen. The experimentally determined values should align closely with the calculated values for C₇H₁₅Cl₃Sn.

ElementCalculated %
Carbon (C) 25.93%
Hydrogen (H) 4.66%

Conclusion

The synthesis of this compound can be reliably achieved on a laboratory scale using the Grignard reaction with careful control of stoichiometry and reaction conditions. This guide has detailed a robust protocol, emphasizing the critical safety measures required when handling toxic organotin compounds. The successful synthesis must be validated by a comprehensive characterization workflow, wherein NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), mass spectrometry, and elemental analysis are used in concert to provide unambiguous proof of the target structure's identity and purity. This integrated approach ensures the generation of high-quality material suitable for subsequent applications in research and development.

References

  • Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.
  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Referenced through "Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)"].
  • Wikipedia. (n.d.). Tin(IV) chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • PubChem. (n.d.). Trichloromethylstannane. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Strategies for the controlled hydrostannylation of alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 1 HNMR (b) 119 Sn{ 1 H}NMR spectra of the complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Sheffield. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptane, 1-chloro-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(heptyl)stannane, also known as heptyltin trichloride, is an organotin compound with the chemical formula C₇H₁₅Cl₃Sn.[1][2] As a member of the organotin halide family, it serves as a versatile intermediate in organic and organometallic synthesis. Its unique combination of a reactive tin-chloride bond and a lipophilic heptyl group makes it a compound of interest for various applications, including as a precursor for catalysts and stabilizers.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental insights and safety considerations, to support its effective use in a research and development setting.

Physical Properties

This compound is a colorless, oily liquid under standard conditions.[4][5] Due to its reactive nature, particularly its sensitivity to moisture, its physical properties can be influenced by its purity. A summary of its key physical data is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₁₅Cl₃Sn[1][2]
Molecular Weight 324.26 g/mol [1][2]
CAS Number 59344-47-7[1][2]
Physical State Liquid[4]
Appearance Oily, Colourless[4]
Boiling Point 142-143 °C at 33 hPa[6][7]
Melting Point No data available
Density No data available
Solubility Slightly soluble in chloroform, ethyl acetate, and methanol.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the tin atom and the reactivity of the tin-chlorine bonds.

Hydrolysis

Like other alkyltin trichlorides, this compound is highly susceptible to hydrolysis, reacting readily with water or even atmospheric moisture.[8][9] The hydrolysis proceeds in a stepwise manner, with the sequential replacement of chloride ions with hydroxide groups. These hydroxylated intermediates are often unstable and can undergo condensation reactions to form various organostannoxane structures, including dimers, trimers, and eventually polymeric stannonic acids.[10][11] The exact nature of the hydrolysis products depends on factors such as pH, concentration, and temperature.[12]

Generalized Hydrolysis and Condensation Pathway:

Caption: General reduction of this compound to heptylstannane.

Reactions with Grignard Reagents

The chloride ligands on this compound can be readily displaced by nucleophilic alkyl or aryl groups from Grignard reagents (R-MgX). [13]This reaction provides a convenient route to synthesize mixed tetraorganotin compounds. The stoichiometry of the Grignard reagent can be controlled to achieve mono-, di-, or trisubstitution of the chloride atoms.

Generalized Grignard Reaction:

Caption: Stepwise substitution of chlorides in this compound using a Grignard reagent.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, based on the known spectroscopic properties of similar organotin compounds, the following characteristic features can be anticipated.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the heptyl group. The protons on the carbon alpha to the tin atom will likely be the most deshielded and may show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). [14]The typical multiplets for a heptyl chain would be observed, with the terminal methyl group appearing as a triplet around 0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will also display signals for the seven carbon atoms of the heptyl chain. The carbon atom directly bonded to the tin will be significantly shifted and will exhibit coupling to the tin isotopes (¹J(¹¹⁹Sn-¹³C) and ¹J(¹¹⁷Sn-¹³C)). [15][16]* ¹¹⁹Sn NMR: The ¹¹⁹Sn NMR chemical shift is a sensitive probe of the coordination environment of the tin atom. For a four-coordinate alkyltin trichloride, the chemical shift is expected to be in the downfield region of the ¹¹⁹Sn NMR spectrum. [17][18]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational modes of the heptyl group, including C-H stretching frequencies around 2850-2960 cm⁻¹ and bending vibrations at lower wavenumbers. The Sn-C and Sn-Cl stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹. [19]

Mass Spectrometry

Mass spectrometry of organotin compounds can be complex due to the isotopic distribution of tin. The mass spectrum of this compound would be expected to show a characteristic cluster of peaks for the molecular ion and various fragment ions resulting from the loss of chlorine atoms and portions of the heptyl group. [4][13][20]

Experimental Protocols

The following are generalized experimental protocols based on established procedures for similar organotin compounds. Researchers should adapt these procedures with appropriate safety precautions and optimize them for their specific needs.

Synthesis of this compound

A common method for the synthesis of alkyltin trichlorides is the direct reaction of an alkyl halide with tin(II) chloride, often catalyzed by a phosphonium salt, or the redistribution reaction between a tetraalkyltin and tin(IV) chloride.

Illustrative Synthesis via Direct Reaction:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous tin(II) chloride and a catalytic amount of a suitable phosphonium salt (e.g., tetrabutylphosphonium chloride).

  • Heat the mixture to a temperature typically in the range of 150-180 °C under a nitrogen atmosphere.

  • Slowly add 1-chloroheptane to the stirred mixture.

  • Maintain the reaction at temperature for several hours, monitoring the progress by a suitable method (e.g., GC-MS of aliquots).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, can be purified by vacuum distillation.

Hydrolysis to Heptylstannonic Acid

This protocol describes the controlled hydrolysis of this compound to form heptylstannonic acid.

  • Dissolve this compound in a suitable solvent such as acetone or ethanol in a round-bottom flask.

  • Slowly add a stoichiometric amount of water, or a dilute aqueous base (e.g., NaOH or NH₄OH), to the stirred solution. [20]3. A white precipitate of heptylstannonic acid and its oligomers will form.

  • Continue stirring for a period to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water to remove any inorganic salts, followed by a low-boiling organic solvent (e.g., diethyl ether) to aid in drying.

  • Dry the product under vacuum.

Safety and Handling

This compound is a corrosive and toxic compound that should be handled with extreme care in a well-ventilated fume hood. [4][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [4]* Moisture Sensitivity: The compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). [6][7]* Toxicity: Organotin compounds are known to be toxic. Avoid inhalation, ingestion, and skin contact. [4]In case of exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Applications

This compound primarily serves as a precursor for other organotin compounds. These derivatives have a range of industrial applications:

  • PVC Stabilizers: Organotin carboxylates and mercaptides, which can be synthesized from this compound, are used as heat stabilizers for polyvinyl chloride (PVC). [21][22]* Catalysts: The Lewis acidic nature of the tin center allows it and its derivatives to be used as catalysts in various organic reactions, such as esterification and transesterification.

  • Precursor to other Organotin Reagents: It is a key starting material for the synthesis of tetraorganotins through reactions with Grignard or organolithium reagents. These tetraorganotins are valuable reagents in cross-coupling reactions like the Stille coupling.

Conclusion

This compound is a reactive organotin compound with significant potential as a synthetic intermediate. A thorough understanding of its physical and chemical properties, particularly its sensitivity to moisture and its reactivity towards nucleophiles, is crucial for its safe and effective use in the laboratory. While specific experimental data for this compound is somewhat limited in the public domain, analogies to other alkyltin trichlorides provide a solid foundation for its handling and application in research and development. Further studies to fully characterize its physical properties and reaction kinetics would be a valuable contribution to the field of organotin chemistry.

References

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An In-depth Technical Guide to Trichloro(heptyl)stannane: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(heptyl)stannane, also known as n-heptyltin trichloride, is an organotin compound with the chemical formula C₇H₁₅Cl₃Sn. As a member of the monoalkyltin trichloride family, it serves as a versatile laboratory chemical, primarily utilized as a catalyst in various organic reactions and as a stabilizer in polymer formulations[]. The reactivity and utility of this compound are dictated by the presence of a covalent bond between a single heptyl group and a tin atom, which is also bonded to three chlorine atoms. This structure imparts significant Lewis acidity to the tin center, a key characteristic driving its catalytic activity. This guide provides a comprehensive overview of the synthesis, molecular structure, physicochemical properties, applications, and safety considerations for this compound, offering valuable insights for professionals in research and development.

Molecular Structure and Physicochemical Properties

The this compound molecule features a central tin atom bonded to a linear heptyl chain and three chlorine atoms. The geometry around the tin atom is tetrahedral, with the bulky heptyl group and the three chlorine atoms arranged to minimize steric hindrance.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 59344-47-7[2][3]
Molecular Formula C₇H₁₅Cl₃Sn[2][3]
Molecular Weight 324.26 g/mol [2][3]
Appearance Liquid[2]
Boiling Point 142 - 143 °C at 33 hPa[2][3]
Density 1.839 g/cm³ at 25 °C[2][3]
Flash Point 113 °C (closed cup)[2][3]
Stability Stable under recommended storage conditions; moisture sensitive.[2][3]

Synthesis of this compound

The synthesis of monoalkyltin trichlorides like this compound can be achieved through several established methods in organometallic chemistry. A common approach involves the direct alkylation of tin tetrachloride.

One such method is the reaction of tin tetrachloride with an alkylating agent, such as a trialkylaluminum or an alkylaluminum halide, often in the form of a donor complex with an ether or a tertiary amine. This method allows for a controlled monoalkylation to produce the desired alkyltin trichloride in high yields.

The following diagram illustrates a general workflow for the synthesis of an alkyltin trichloride.

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification SnCl4 Tin Tetrachloride (SnCl4) ReactionVessel Reaction Vessel (Inert Atmosphere, Controlled Temperature) SnCl4->ReactionVessel AlkylatingAgent Alkylating Agent (e.g., Heptylaluminum dichloride) AlkylatingAgent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Distillation Vacuum Distillation Extraction->Distillation Product This compound Distillation->Product

Caption: General workflow for the synthesis of alkyltin trichlorides.

Representative Experimental Protocol for the Synthesis of a Monoalkyltin Trichloride

This protocol is a representative example for the synthesis of a monoalkyltin trichloride and can be adapted for this compound, with appropriate adjustments for the specific alkylating agent and reaction conditions.

Materials:

  • Tin tetrachloride (SnCl₄)

  • Heptylmagnesium bromide (Grignard reagent) or another suitable heptylating agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent (if applicable): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the heptylmagnesium bromide by reacting 1-bromoheptane with magnesium turnings in anhydrous diethyl ether.

  • Reaction with Tin Tetrachloride: In a separate flame-dried flask under a nitrogen atmosphere, dissolve tin tetrachloride in anhydrous hexane. Cool the solution in an ice bath.

  • Slowly add the prepared Grignard reagent to the stirred tin tetrachloride solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure this compound.

Applications in Research and Development

The primary application of this compound and other monoalkyltin trichlorides is in the field of catalysis. Their strong Lewis acidity enables them to activate carbonyl groups, making them effective catalysts for esterification and transesterification reactions. These reactions are fundamental in the synthesis of a wide range of organic molecules, including those of pharmaceutical interest.

While direct applications of this compound in drug development are not widely documented, its role as a catalyst or as a precursor to other organotin reagents positions it as a valuable tool in synthetic organic chemistry. For instance, organotin compounds are crucial reagents in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules.

The diagram below illustrates a simplified catalytic cycle for a monoalkyltin-catalyzed esterification reaction.

Catalyst R-SnCl3 (this compound) ActivatedComplex Activated Complex Catalyst->ActivatedComplex + R'-COOH CarboxylicAcid Carboxylic Acid (R'-COOH) CarboxylicAcid->ActivatedComplex Alcohol Alcohol (R''-OH) Alcohol->ActivatedComplex ActivatedComplex->Catalyst - H2O Ester Ester (R'-COOR'') ActivatedComplex->Ester + R''-OH Water Water (H2O) ActivatedComplex->Water

Caption: Simplified catalytic cycle for esterification.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage, and it is very toxic to aquatic life[2][3].

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. It is moisture-sensitive and should be handled under an inert atmosphere.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable organotin compound with significant applications in catalysis and organic synthesis. Its utility stems from the Lewis acidic nature of the tin center, which allows it to effectively catalyze important reactions such as esterification. While its direct role in drug development is not prominent, its function as a synthetic tool underscores its importance for researchers and scientists in the pharmaceutical and chemical industries. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a laboratory setting.

References

  • Cole-Parmer. (2016, March 16). Safety Data Sheet for Mono-n-heptyltin trichloride. Retrieved from [Link]

  • Chemcd. (n.d.). mono-n-heptyltin trichloride, 59344-47-7 msds. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Methyltin Trichloride in Organic Synthesis Catalysis.
  • Metin, Ö., & Derman, S. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ESSLAB. (n.d.). n-Heptyltin trichloride. Retrieved from [Link]

  • Neumann, W. P. (1965). Method for making alkyl tin trichlorides. U.S.
  • da Silva, A. C., & de Souza, R. O. M. A. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(3), 134-168.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Goud, S. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Medicinal Chemistry, 12(8), 1266-1311.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Kuzin, E. N., Krutchinina, N. E., & Povarov, V. G. (2020). Synthesis of Titanium Trichloride.

Sources

An In-depth Technical Guide to the Safety and Handling of Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for trichloro(heptyl)stannane. As organotin compounds are known for their potential toxicity, a thorough understanding of their properties is paramount for ensuring laboratory safety and the integrity of research.[1][2] This document covers hazard identification, safe handling practices, emergency procedures, and disposal of this compound.

Hazard Identification and Classification

This compound, a monoorganotin compound, is classified as a hazardous substance requiring careful handling.[3] The toxicity of organotin compounds generally follows the order: R₃SnX > R₂SnX₂ > RSnX₃, where 'R' is an alkyl or aryl group and 'X' is an anion.[2] While monoorganotins are typically the least toxic in this class, they still present significant health risks.[2]

Globally Harmonized System (GHS) Classification:

Based on available safety data sheets, this compound is classified as:

  • Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[3][4]

  • Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[5]

  • Acute Aquatic Toxicity, Category 1 (H400): Very toxic to aquatic life.[3][4]

Signal Word: Danger[3][4]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3][4]

  • H400: Very toxic to aquatic life.[3][4]

EUH Statements:

  • EUH014: Reacts violently with water.[6]

  • EUH071: Corrosive to the respiratory tract.[6]

Toxicological Profile and Health Effects

Organotin compounds are toxic through all routes of exposure, including inhalation, ingestion, and dermal contact.[1][7] Brief contact can cause irritation to the skin and respiratory tract. Due to its corrosive nature, this compound can cause severe burns to the skin and eyes upon contact.[3][4] Inhalation of vapors or mists may cause respiratory irritation.[8]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to safe handling protocols is essential.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[9] A chemical fume hood is recommended to minimize inhalation exposure.[10]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[10][11]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[10][12]

  • Hand Protection: Wear chemical-resistant gloves.[10] Given that no glove material is completely impervious, it is recommended to double-glove and change gloves frequently, especially after direct contact.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[10]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[12]

Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.[13]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[9]

  • Wash hands thoroughly with soap and water after handling the chemical and before breaks.[9]

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, and open flames.[10][12] The compound is moisture-sensitive.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[10][12] this compound reacts violently with water.[6]

Accidental Release and Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate the hazards.

Minor Spills:

  • Restrict access to the spill area.[13]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial absorbent.[14]

  • Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[7][13]

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[14]

Major Spills:

  • Evacuate the immediate area and alert others.[14]

  • If the spill is large or in a confined space, call for emergency response.[15]

  • Prevent the spill from entering drains or waterways.[16]

First Aid Measures

Immediate first aid is critical in the event of exposure to this compound.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[13] Remove contaminated clothing and shoes.[17] Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air.[13] If breathing is difficult, give oxygen.[18] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[19] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.[13]

Disposal Considerations

Waste containing this compound must be handled as hazardous waste.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Place all contaminated materials, including empty containers, in a dedicated, clearly labeled, and sealed container for hazardous waste.[13]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 59344-47-7[3][4]
Molecular Formula C₇H₁₅Cl₃Sn[3][4]
Molecular Weight 324.26 g/mol [4]
Appearance Colorless, oily liquid[9]
Boiling Point 142 - 143 °C at 33 hPa[3][4]

Experimental Protocols

Diagram 1: Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials and Reagents prep_setup->prep_materials handle_transfer Transfer Chemical Carefully (Avoid Splashes) prep_materials->handle_transfer handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_waste Segregate and Label Hazardous Waste handle_reaction->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Properly Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Diagram 2: Emergency Response for a this compound Spill

cluster_minor_spill Minor Spill cluster_major_spill Major Spill spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess minor_ppe Don PPE assess->minor_ppe Minor major_call Call Emergency Response (911) assess->major_call Major minor_contain Contain Spill with Absorbent minor_ppe->minor_contain minor_collect Collect Waste in Sealed Container minor_contain->minor_collect minor_clean Clean and Decontaminate Area minor_collect->minor_clean major_secure Secure Area Prevent Entry major_call->major_secure major_info Provide Information to Responders major_secure->major_info

Caption: Emergency response procedure for a this compound spill.

References

  • Essential Safety and Operational Protocols for Handling Organotin Compounds. (n.d.). Benchchem.
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  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Academies Press.
  • SAFETY DATA SHEET - Trichloroheptyl Stannane (~80%). (2023, December 7). LGC Standards.
  • n-Heptyltin trichloride 100 µg/mL in Methyl-tert-butyl ether. (n.d.). LGC Standards.
  • mono-n-heptyltin trichloride, 59344-47-7 msds. (n.d.). Chemcd.
  • Material Safety Data Sheet - Tributyl Tin Chloride. (2008, November 13). Spectrum Chemical.
  • Organo-tin compounds. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water.
  • n-Heptyltin trichloride. (n.d.). HPC Standards.
  • n-Heptyltin trichloride Solution (Solvent: tert-Butyl methyl ether). (n.d.). HPC Standards.
  • n-Heptyltin trichloride. (n.d.). HPC Standards Inc.
  • Heptyltin-n trichloride (MHT). (n.d.). Analytical Standard Solutions (A2S).
  • Chemical Safety Data Sheet MSDS / SDS - 1,1,7-trichloro-1-hepten-3-one. (2023, December 30). ChemicalBook.
  • Emergency and Spill Response Procedures. (n.d.). Auburn University.
  • SAFETY DATA SHEET - Tin(IV) chloride. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Ethynyl(tributyl)stannane. (n.d.). Fisher Scientific.
  • Chemical Spill Procedures. (n.d.). Environmental Health & Safety - University of Toronto.
  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.
  • SAFETY DATA SHEET - Tripropyltin chloride. (2025, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Ethoxytitanium trichloride. (2025, November 6). CymitQuimica.
  • Hazardous Spill Reporting and Response Procedures. (n.d.). Emergency Management | Austin Community College District.
  • Phenyltin trichloride - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane - Safety Data Sheet. (n.d.). Gelest.
  • SAFETY DATA SHEET - Methyltin trichloride. (n.d.). Fisher Scientific.
  • Safety Data Sheet: Trichloro(2,4,4-trimethylpentyl)silane. (2019, September 3). Chemos GmbH & Co.KG.
  • Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. (n.d.). Safe Work Australia.
  • SAFETY DATA SHEET - Trichloroethylene. (2020, August). Solvents Australia.
  • GHS Hazard Statement List. (2016, January 6). ChemSafetyPro.COM.
  • GHS Classification Summary (Rev.8, 2019). (n.d.). PubChem - NIH.
  • 1,1,7-trichloro-1-hepten-3-one Safety Data Sheets. (n.d.). Echemi.

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solubility of trichloro(heptyl)stannane in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of Trichloro(heptyl)stannane in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₇H₁₅Cl₃Sn), an organotin compound of interest in various chemical synthesis and material science applications. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational principles of organometallic chemistry with practical, field-proven methodologies. It offers a detailed, self-validating experimental protocol for researchers to determine the solubility of this compound in a range of common organic solvents. Furthermore, this guide discusses the key factors influencing its solubility, with a particular emphasis on the critical role of solvent polarity and the compound's susceptibility to hydrolysis. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this compound and related organotin compounds.

Introduction to this compound and its Solubility

This compound, also known as heptyltin trichloride, is an organometallic compound featuring a central tin atom bonded to a heptyl group and three chlorine atoms. Its unique combination of a nonpolar alkyl chain and a polar trichlorostannyl group imparts a distinct solubility profile that is crucial for its application in various chemical processes. Understanding the solubility of this compound is paramount for its effective use in chemical synthesis, catalysis, and as a precursor for other organotin derivatives. The choice of solvent can significantly impact reaction kinetics, product purity, and the ease of post-reaction work-up.

The inherent reactivity of the tin-chlorine bonds, particularly their susceptibility to hydrolysis, presents a significant challenge in both the handling and the precise determination of the solubility of this compound. This guide addresses these challenges by providing a robust framework for understanding and experimentally quantifying its solubility.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound is the primary determinant of its solubility. The long heptyl chain is nonpolar and lipophilic, favoring interactions with nonpolar organic solvents. Conversely, the trichlorostannyl (-SnCl₃) group is highly polar and electrophilic, capable of interacting with polar and coordinating solvents. This amphiphilic character suggests that its solubility will be highly dependent on the nature of the solvent.

PropertyValueSource
Chemical Formula C₇H₁₅Cl₃Sn[1]
Molecular Weight 324.26 g/mol [1]
Appearance Likely a liquid or low-melting solidGeneral knowledge
CAS Number 59344-47-7[1]

Solubility Profile of this compound

While extensive quantitative data for this compound is not widely published, a qualitative and predictive solubility profile can be constructed based on the "like dissolves like" principle and data from analogous compounds like trichloro(octyl)stannane.[2]

Solvent ClassSpecific SolventPolarityExpected SolubilityRationale and Notes
Ethers Diethyl EtherLowSolubleThe nonpolar character of the ether and its ability to coordinate weakly with the tin atom should promote solubility.
Tetrahydrofuran (THF)MediumSolubleTHF is a good solvent for many organometallic compounds due to its coordinating ability.
Methyl-tert-butyl ether (MTBE)LowSolubleThis compound is commercially available as a solution in MTBE, confirming its solubility.
Hydrocarbons HexaneNonpolarSolubleThe heptyl chain will readily interact with the nonpolar hexane. Used for crystallization of similar compounds, implying moderate solubility at room temperature.[2]
TolueneNonpolarSolubleThe aromatic nature of toluene can interact favorably with the overall molecule. Also used for crystallization of analogous compounds.[2]
Chlorinated Solvents Dichloromethane (DCM)MediumSolubleDCM is a versatile solvent for a wide range of organic and organometallic compounds.
ChloroformMediumSolubleSimilar to DCM, chloroform is expected to be a good solvent. Trichloro(octyl)stannane is reported to be soluble in chloroform.[2]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)HighSolubleThe highly polar and coordinating nature of DMSO is expected to dissolve this compound. Trichloro(octyl)stannane is soluble in DMSO.[2]
AcetonitrileHighLikely SolubleThe polarity of acetonitrile should facilitate dissolution, although potential reactivity should be considered.
Alcohols MethanolHigh (Protic)Slightly Soluble with ReactionWhile the polarity is high, the protic nature of methanol can lead to solvolysis of the Sn-Cl bonds. Trichloro(octyl)stannane is reported as slightly soluble in methanol.[2]
EthanolHigh (Protic)Slightly Soluble with ReactionSimilar to methanol, ethanol is likely to react with this compound.
Water -High (Protic)Insoluble (with rapid hydrolysis)This compound will readily react with water to form insoluble tin oxides and hydroxides.

Critical Note on Hydrolysis: this compound is highly sensitive to moisture. The presence of even trace amounts of water can lead to hydrolysis, forming various tin oxide and hydroxide species. This reaction not only degrades the compound but also significantly affects solubility measurements. Therefore, the use of anhydrous solvents and inert atmosphere techniques is imperative for accurate and reproducible solubility determination.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol provides a robust method for determining the solubility of this compound in an organic solvent using the gravimetric method. This approach is designed to be self-validating by ensuring that a true equilibrium is reached and by minimizing experimental errors.

Principle

An excess of the solute, this compound, is equilibrated with a known volume of an anhydrous solvent at a constant temperature. After equilibrium is established, the undissolved solute is separated, and the concentration of the dissolved solute in the supernatant is determined gravimetrically after solvent evaporation.

Causality Behind Experimental Choices
  • Use of Anhydrous Solvents and Inert Atmosphere: This is crucial to prevent the hydrolysis of this compound, which would otherwise lead to inaccurate results.

  • Extended Equilibration Time with Agitation: This ensures that the solvent becomes fully saturated with the solute, and a true thermodynamic equilibrium is reached.

  • Gravimetric Analysis: This is a direct and reliable method for quantifying the amount of dissolved solute, provided the solute is not volatile.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (high purity)

  • Anhydrous organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to ± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Inert atmosphere glovebox or Schlenk line

  • Dry syringes and needles

  • Centrifuge

  • Pre-weighed, dry collection vials

Procedure:

  • Preparation (under inert atmosphere): a. Place an excess amount (e.g., 100-200 mg) of this compound into several dry, tared glass vials. The presence of undissolved solid is essential. b. Record the exact weight of the vial with the compound. c. Using a dry syringe, add a precise volume (e.g., 2.00 mL) of the anhydrous organic solvent to each vial. d. Tightly cap the vials and seal with paraffin film.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). b. Agitate the samples for a minimum of 24 hours to ensure equilibrium. A preliminary study to confirm the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended.

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle. b. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid phase.

  • Sample Isolation and Analysis: a. Under an inert atmosphere, carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a dry syringe, ensuring no solid particles are transferred. b. Transfer the supernatant to a pre-weighed, dry collection vial. Record the exact weight of the vial with the solution. c. Evaporate the solvent from the collection vial under a gentle stream of inert gas (e.g., nitrogen or argon) or under vacuum. d. Once the solvent is completely removed, re-weigh the collection vial containing the dried solute residue.

  • Calculation of Solubility: a. Calculate the mass of the dissolved this compound in the transferred aliquot. b. Determine the solubility in grams per 100 mL of solvent using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation (Inert Atmosphere) cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of anhydrous solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (≥ 24h) prep3->equil1 Transfer to shaker sep1 Settle or centrifuge equil1->sep1 analysis1 Withdraw known volume of supernatant sep1->analysis1 analysis2 Transfer to pre-weighed vial analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh residue analysis3->analysis4 calc Calculate Solubility analysis4->calc

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • PubChem. (n.d.). Octyltin trichloride. Retrieved from [Link]

  • PubChem. (n.d.). Octyltrichlorosilane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tin hydride. Retrieved from [Link]

  • Google Patents. (2013). US20130129607A1 - Synthesis of stannane and deuterostannane.
  • ARO. (n.d.). CHEMICAL COMPATIBILITY GUIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Retrieved from [Link]

  • CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Synthesis of allenyl- and alkynyl-stannanes by reduction of allenyl- and alkynyl-chlorostannanes. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • ARO. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]

  • PubChem. (n.d.). Trichloroethylene. Retrieved from [Link]

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  • ResearchGate. (2019). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents?. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloro(heptyl)stannane (C₇H₁₅Cl₃Sn), a member of the organotin family, finds utility in various chemical syntheses, including as a precursor for catalysts and PVC stabilizers. Understanding its thermal stability and decomposition pathways is paramount for ensuring safe handling, predicting shelf-life, and controlling reaction outcomes. This guide provides a comprehensive technical overview of the thermal behavior of this compound, synthesizes potential decomposition mechanisms based on established organometallic chemistry, and details the experimental protocols required for its rigorous characterization.

Introduction to this compound: Properties and Significance

Organotin compounds are characterized by the presence of at least one tin-carbon bond. The nature and number of organic substituents and anionic ligands dictate the compound's chemical and toxicological properties. Monoalkyltin trichlorides, such as this compound, are important intermediates in the synthesis of di- and tri-substituted organotins, which have broader industrial applications.[1]

This compound is a dense, oily liquid that is sensitive to moisture.[2][3] Like other alkyltin chlorides, its chemistry is dominated by the polarized Sn-C and Sn-Cl bonds, making it susceptible to nucleophilic attack, particularly hydrolysis.[4][5] The inherent reactivity of these bonds is also the focal point of its thermal instability.

Postulated Thermal Decomposition Mechanisms

While specific experimental studies on the thermal decomposition of this compound are not extensively documented in public literature, its degradation pathways can be postulated based on the known chemistry of analogous organometallic compounds, such as other alkyltin halides and organosilanes.[6][7] The decomposition is likely to proceed through a combination of radical and elimination pathways upon thermal stress.

Pathway A: Homolytic Bond Cleavage

The primary and most straightforward decomposition pathway at elevated temperatures is the homolytic cleavage of the covalent bonds, with bond strength dictating the initiation step.

  • Sn-C Bond Fission: The Tin-Carbon bond is typically the weakest in the molecule, making its homolytic cleavage a probable initiation step. This would generate a heptyl radical and a trichlorostannyl radical.

  • Sn-Cl Bond Fission: Subsequent or competing cleavage of the stronger Tin-Chlorine bonds would release chlorine radicals. The sequential loss of chlorine atoms from tin tetrachloride is a known high-temperature process.[7]

These radical species are highly reactive and will initiate a cascade of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of final products.

Caption: Postulated homolytic cleavage pathways for this compound.

Pathway B: β-Hydride Elimination

A common decomposition route for organometallic compounds with alkyl chains containing β-hydrogens is β-hydride elimination. This concerted, non-radical pathway involves the transfer of a hydrogen atom from the second carbon of the heptyl chain to the tin center, with simultaneous cleavage of the Sn-C bond and formation of an alkene.

This pathway would yield 1-heptene and hydrotrichlorostannane (HSnCl₃). The latter is unstable and would likely decompose further to tin(II) chloride, hydrogen chloride (HCl), and other species.

Caption: β-Hydride elimination pathway for this compound decomposition.

Influence of Hydrolysis

This compound is moisture-sensitive.[3][8] In the presence of water, even at ambient temperatures, hydrolysis of the Sn-Cl bonds will occur, forming heptylstannonic acid and hydrochloric acid.[4][5] Upon heating, these hydrolysis products will undergo condensation and decomposition, significantly altering the overall thermal degradation profile. Therefore, rigorous exclusion of moisture is critical for studying the intrinsic thermal stability of the parent compound.

Experimental Analysis of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The primary techniques are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), typically by coupling mass spectrometry to the TGA instrument (TGA-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is the cornerstone for determining thermal stability.

Protocol for TGA Analysis:

  • Instrument Preparation: Ensure the TGA instrument is clean, calibrated for mass and temperature, and the balance is tared.

  • Sample Preparation: Dispense 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum) inside an inert atmosphere glovebox to prevent premature hydrolysis.

  • Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to maintain an oxygen-free environment.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

    • Quantify the mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies thermal transitions such as melting, boiling, and decomposition (as endothermic or exothermic events).[10]

Protocol for DSC Analysis:

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or copper DSC pan inside an inert atmosphere glovebox. An empty, hermetically sealed pan serves as the reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., -50 °C) if melting is of interest.

    • Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 400-500 °C) at a rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks (melting, boiling, some decompositions) and exothermic peaks (some decompositions, crystallization).

    • Correlate the thermal events with the mass loss steps observed in TGA.

Evolved Gas Analysis (EGA) by TGA-MS

EGA identifies the chemical nature of the volatile products released during decomposition. Coupling the gas outlet of the TGA to a mass spectrometer (MS) allows for real-time analysis of the evolved gases.

Protocol for TGA-MS Analysis:

  • Instrument Setup: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer.

  • TGA Method: Follow the TGA protocol described in Section 3.1.

  • MS Method:

    • Set the MS to scan a relevant mass range (e.g., m/z 10-300) throughout the TGA run.

    • Monitor specific ion currents (Selected Ion Monitoring, SIM) for expected decomposition products (e.g., m/z for heptene, HCl, and fragments of the parent molecule).

  • Data Analysis:

    • Correlate the ion current intensity for specific m/z values with the decomposition steps seen in the TGA curve.

    • For example, the detection of fragments corresponding to heptene (e.g., m/z 98) coinciding with the first mass loss step would provide strong evidence for the β-hydride elimination pathway.

Caption: Experimental workflow for characterizing thermal stability.

Interpreting the Data: A Holistic View

By combining data from these techniques, a comprehensive picture emerges.

Technique Primary Data Output Key Insights Derived
TGA Mass vs. TemperatureOnset temperature of decomposition, thermal stability range, number of decomposition steps, residual mass.[9]
DSC Heat Flow vs. TemperatureEnthalpy of transitions (melting, decomposition), differentiation between endothermic and exothermic processes.[10]
TGA-MS Ion Intensity vs. TemperatureIdentification of volatile decomposition products, validation of proposed decomposition pathways.[11]

For this compound, one might expect an initial mass loss corresponding to the boiling point if the experiment is run under atmospheric pressure and the boiling point is reached before decomposition. However, literature suggests a high boiling point (142-143 °C at 33 hPa), implying decomposition may precede boiling at ambient pressure.[3] TGA-MS data would be crucial to distinguish between simple evaporation and decomposition. A sharp mass loss in TGA concurrent with an endotherm in DSC and the detection of the parent molecule's ion in the MS would indicate boiling. Conversely, a mass loss associated with the detection of smaller fragments like heptene or HCl would confirm decomposition.

Safety, Handling, and Storage

Organotin compounds exhibit varying levels of toxicity, and appropriate safety precautions are mandatory.[1][12]

  • Handling: Always handle this compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.[2][13] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.[3] Do not allow it to enter the environment, as organotins can be highly toxic to aquatic life.[3][8]

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. While direct literature is sparse, a robust understanding can be built by postulating decomposition mechanisms based on fundamental organometallic principles—namely homolytic bond cleavage and β-hydride elimination—and validating these hypotheses through a rigorous experimental program. The combined application of TGA, DSC, and TGA-MS provides the necessary data to define the compound's stability limits, understand its degradation products, and elucidate its decomposition pathways. This knowledge is essential for researchers in synthetic chemistry and materials science to ensure process safety, optimize reaction conditions, and manage the lifecycle of this and related organotin compounds responsibly.

References

  • National Center for Biotechnology Information. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Thermogravimetric (TGA) curve of organotin(IV) complexes (1–4) and... Retrieved from [Link]

  • MDPI. (2022). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Applied Sciences, 12(13), 6688. Retrieved from [Link]

  • PubMed. (1997). Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review. Journal of Chromatography A, 788(1-2), 1-49. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS conditions used for the analysis of organotin compounds. Retrieved from [Link]

  • CDC Stacks. (n.d.). Development of a method for the sampling and analysis of organotin compounds. Retrieved from [Link]

  • ResearchGate. (1966). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Retrieved from [Link]

  • Shimadzu. (2003). GCMS Organotin News. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Organotin Compounds in Timber and Wood Products by GC-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

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  • University of the Pacific. (1966). A Study of the Thermal Decomposition of Some Hydrated Coordination Compounds. Retrieved from [Link]

  • Solvents Australia. (2020). Safety Data Sheet: Trichloroethylene. Retrieved from [Link]

  • Chemcd. (n.d.). mono-n-heptyltin trichloride, 59344-47-7 msds. Retrieved from [Link]

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  • eScholarship.org. (2023). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry. Retrieved from [Link]

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  • PubMed. (2007). Mechanism of thermal unimolecular decomposition of TNT (2,4,6-trinitrotoluene): a DFT study. The Journal of Physical Chemistry A, 111(47), 11986-11995. Retrieved from [Link]

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  • PubChem. (n.d.). Trichloro(tetradecyl)stannane. Retrieved from [Link]

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  • ResearchGate. (2018). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. Retrieved from [Link]

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historical development and discovery of organotin compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Development and Discovery of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, defined as chemical structures featuring at least one covalent bond between tin and a carbon atom, represent a significant and multifaceted class within organometallic chemistry.[1][2] Their journey from a 19th-century laboratory curiosity to widespread industrial use and subsequent environmental scrutiny provides a compelling case study in the lifecycle of a chemical technology. This guide traces the pivotal moments of discovery, the evolution of synthetic methodologies, the boom in commercial applications, and the critical environmental and toxicological re-evaluations that have shaped the field. We will explore the foundational work of pioneers like Edward Frankland, the transformative impact of the Grignard reaction, the explosion of applications driven by Gerard van der Kerk's research, and the modern regulatory landscape. This document serves as a technical and historical resource for professionals seeking to understand the deep roots and complex legacy of organotin chemistry.

The Genesis: 19th-Century Pioneers and the Birth of a Field

The story of organotin chemistry begins in the mid-19th century, a period of fervent exploration in the nascent field of organometallic chemistry. The distinction of the first synthesis of an organotin compound belongs to the English chemist Sir Edward Frankland. In 1849, while investigating alkyl radicals, Frankland synthesized diethyltin diiodide ((C₂H₅)₂SnI₂) by reacting ethyl iodide with metallic tin.[1][2] This discovery was a landmark achievement, demonstrating for the first time a stable, isolable compound with a direct tin-carbon bond.[2] Frankland, who would later introduce the concept of chemical valence, termed these new substances "organo-metallic" compounds in 1852.[3][4]

Shortly after Frankland's discovery, in 1852, German chemist Carl Jacob Löwig reported the synthesis of alkyltin compounds, likely tetraethyltin (Et₄Sn), by reacting an alkyl halide with a tin-sodium alloy.[2][5][6] While Frankland's work predates it, Löwig's publication is often cited as the formal beginning of organotin chemistry.[5][6] These early syntheses were foundational, yet for nearly a century, organotin compounds remained largely academic curiosities with no recognized industrial purpose.

A New Century, A New Synthesis: The Grignard Revolution

The dawn of the 20th century brought a monumental breakthrough that would dramatically accelerate the development of organometallic chemistry: the discovery of the Grignard reagent. This development was the catalyst that moved organotin chemistry from a niche area to one of broad synthetic utility. The reaction of a Grignard reagent (RMgX) with tin halides, such as tin tetrachloride (SnCl₄), provided a versatile and efficient route to create tin-carbon bonds, enabling the synthesis of a wide array of tetraorganotin compounds (R₄Sn).[1][7]

This era saw the rise of key figures who systematically explored this new synthetic landscape, including Krause in Germany, Kraus in the United States, and Kozeshkov in Russia.[5][6] A particularly crucial synthetic method developed during this period was the Kocheshkov redistribution reaction . This reaction allows for the controlled synthesis of organotin halides (RₙSnX₄₋ₙ) by reacting a tetraorganotin compound (R₄Sn) with a tin tetrahalide (SnX₄) in specific stoichiometric ratios.[1] This gave chemists precise control over the number of organic groups attached to the tin center, which would later prove critical for tuning the properties of these compounds for specific applications.

Table 1: Timeline of Key Early Discoveries
YearScientist(s)Discovery/ContributionSignificance
1849Edward FranklandFirst synthesis of an organotin compound, diethyltin diiodide.[1][2][5]Established the existence of stable tin-carbon bonds.
1852Carl Jacob LöwigSynthesized alkyltins using a tin-sodium alloy.[5][6]Often considered the formal start of organotin chemistry.
~1900Victor GrignardDiscovery of Grignard reagents.Revolutionized organometallic synthesis, including organotins.
Early 1900sKozeshkov, et al.Development of redistribution reactions.[1][5]Enabled controlled synthesis of mixed organotin halides.

The Industrial Boom: The van der Kerk Era and Widespread Application

The trajectory of organotin chemistry shifted dramatically in the mid-20th century, largely due to the pioneering work of Gerard van der Kerk and his colleagues at the Institute for Organic Chemistry TNO in the Netherlands.[5][6] Their systematic investigations, beginning in the 1950s, unveiled the potent biocidal properties of triorganotin (R₃SnX) compounds.[8]

In 1954, van der Kerk and Luijten published their findings on the powerful fungicidal and bactericidal characteristics of compounds like tributyltin and triphenyltin derivatives. This discovery unlocked a vast commercial potential and triggered a surge in research and industrial production.[5][6][8] The major applications that emerged from this era fundamentally changed several industries:

  • PVC Stabilization: The first major industrial application, emerging in the 1940s, was the use of diorganotin compounds, such as dibutyltin dilaurate, as heat stabilizers for polyvinyl chloride (PVC).[5][6][9] Organotins prevent the thermal degradation of PVC during processing, a critical function that helped establish PVC as one of the world's most important plastics.[5]

  • Biocides & Antifouling Paints: The potent toxicity of triorganotin compounds, particularly tributyltin (TBT), was harnessed in antifouling paints for ship hulls.[10][11] These paints slowly leach TBT into the water, preventing the growth of barnacles, algae, and other marine organisms on the hull, thereby improving fuel efficiency and vessel performance.[11] For decades, TBT-based paints were the most effective antifouling technology available.[8]

  • Wood Preservation: The fungicidal properties of tributyltin oxide and other triorganotins made them highly effective wood preservatives, protecting against rot and insect damage.[7]

  • Agrochemicals: Triphenyltin compounds were developed and used as agricultural fungicides and acaricides to protect crops.[7][12]

  • Catalysis: Diorganotin carboxylates found use as catalysts in the production of polyurethane foams and for the vulcanization of silicones.[1]

This period, from the 1950s to the 1980s, represented the golden age of organotin applications, with annual production reaching tens of thousands of tons.[10]

Deepening the Science: Structural Discoveries and Synthetic Utility

As industrial applications flourished, fundamental research continued to reveal the chemical intricacies of organotin compounds. A significant finding in the early 1960s challenged the prevailing assumption that tin(IV) compounds were exclusively four-coordinate (tetrahedral). X-ray crystallography confirmed that tin could expand its coordination number to five or even six, a property known as hypercoordination.[1][5] The trimethyltin chloride pyridine adduct was the first documented five-coordinate triorganotin halide complex.[5][6] This ability to form hypercoordinated structures is crucial to their catalytic activity and biological mechanisms.

Further expanding the field, the first divalent organotin compound, bis(cyclopentadienyl)tin(II), was reported in 1956, demonstrating that tin could form stable organometallic compounds in its lower +2 oxidation state.[5][6][13]

Beyond their direct applications, organotin compounds also became valuable reagents in organic synthesis. Their utility in radical chemistry, such as in the Barton-McCombie deoxygenation, became well-established.[1] Most notably, the Stille reaction , a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide, emerged as a powerful and indispensable tool for forming carbon-carbon bonds in the synthesis of complex organic molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1][14]

The Environmental Reckoning: Toxicity and Global Regulation

The very properties that made triorganotins such effective biocides—high toxicity and environmental persistence—ultimately led to their downfall in many applications. By the 1970s and 1980s, scientists began to observe devastating and unintended consequences in marine ecosystems, particularly in areas with high shipping traffic.[9]

Tributyltin (TBT), leaching from antifouling paints, was found to be extremely toxic to non-target marine organisms even at very low concentrations.[15] It caused catastrophic collapses in oyster farming and, most famously, induced a condition known as "imposex"—the imposition of male sexual characteristics on female marine snails—leading to reproductive failure and population decline.[10] TBT was identified as a potent endocrine disruptor.[10]

This growing body of evidence on the severe environmental impact of TBT and other organotins prompted global regulatory action.[10] A pivotal moment was the adoption of a global ban on the use of organotin compounds in antifouling paints by the International Maritime Organization (IMO), which came into full effect in 2008.[2][11] This ban marked a significant turning point, drastically reducing the use of triorganotins as biocides.

The Modern Landscape and Future Horizons

Today, the field of organotin chemistry operates within a much different context. While the use of highly toxic triorganotins is heavily restricted, other classes of organotin compounds remain industrially important. Diorganotins (such as dioctyltin and dibutyltin compounds) continue to be widely used as PVC stabilizers and catalysts, valued for their effectiveness and lower toxicity compared to their tri-substituted counterparts.[7][10][16]

Meanwhile, research continues to explore new frontiers. The cytotoxic properties of certain organotin compounds have led to investigations into their potential as anticancer therapeutic agents, with some derivatives showing promising in vitro activity against various human tumor cell lines.[7][17][18] The goal of modern research is to design molecules that maximize therapeutic efficacy while minimizing the broad-spectrum toxicity that characterized earlier generations of these compounds.

The history of organotin compounds is a rich narrative of scientific discovery, industrial innovation, and critical environmental lessons. From Frankland's foundational synthesis to their modern-day applications and challenges, these compounds continue to be a subject of both practical importance and intense scientific inquiry.

Technical Appendix: Methodologies and Visualizations

Experimental Protocols

Protocol 1: Grignard Synthesis of a Tetraorganotin Compound (Illustrative) This protocol describes the classic synthesis of tetraethyltin, a foundational method for creating Sn-C bonds.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Grignard Reagent Formation: Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to the magnesium. If the reaction does not initiate, add a small crystal of iodine. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Tin Halide: After the magnesium has been consumed, cool the resulting Grignard reagent (ethylmagnesium bromide) in an ice bath. Add a solution of tin(IV) chloride (SnCl₄) in anhydrous diethyl ether dropwise via the dropping funnel with vigorous stirring.

  • Workup: After the addition is complete, reflux the mixture for 1 hour. Cool the reaction and carefully hydrolyze it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude tetraethyltin can be purified by fractional distillation under reduced pressure.

Protocol 2: Kocheshkov Redistribution Reaction (Illustrative) This protocol illustrates the synthesis of dibutyltin dichloride from tetrabutyltin.

  • Reactant Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), combine one molar equivalent of tetrabutyltin and one molar equivalent of tin(IV) chloride (SnCl₄).

  • Reaction Conditions: Heat the mixture, typically to around 200°C, for several hours. The reaction progress can be monitored by refractive index or GC analysis.

  • Purification: The reaction should proceed cleanly to yield two molar equivalents of dibutyltin dichloride. The product can be purified by vacuum distillation.

    • Reaction: Sn(C₄H₉)₄ + SnCl₄ → 2 Sn(C₄H₉)₂Cl₂[1]

Visualizations (Graphviz DOT)

Historical_Development cluster_19th_Century 19th Century: Discovery cluster_Early_20th Early 20th Century: Synthesis cluster_Mid_20th Mid-20th Century: Applications cluster_Late_20th Late 20th Century: Concerns Frankland 1849: Frankland Synthesizes Diethyltin Diiodide Lowig 1852: Löwig Synthesizes Alkyltins Grignard ~1900s: Grignard Reagent Enables R4Sn Synthesis Lowig->Grignard Foundational Era Kocheshkov ~1930s: Kocheshkov Redistribution Reaction Grignard->Kocheshkov VanDerKerk 1950s: van der Kerk Discovers Biocidal Properties Kocheshkov->VanDerKerk Industrialization PVC PVC Stabilizers VanDerKerk->PVC Antifouling Antifouling Paints (TBT) VanDerKerk->Antifouling Wood Wood Preservatives VanDerKerk->Wood Toxicity 1980s: Environmental Toxicity (Imposex in Snails) Antifouling->Toxicity Environmental Impact IMO_Ban 2008: IMO Global Ban on TBT Antifoulants Toxicity->IMO_Ban

Grignard_Synthesis reagents Alkyl Halide (RX) + Mg Metal + Anhydrous Ether grignard Formation of Grignard Reagent (RMgX) reagents->grignard reaction Reaction Flask SnCl4 + 4 RMgX -> R4Sn + 4 MgXCl grignard->reaction tin_halide Tin(IV) Chloride (SnCl4) tin_halide->reaction workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup product Tetraorganotin (R4Sn) + Salts workup->product

Kocheshkov_Reaction cluster_reactants Reactants cluster_products Products (Stoichiometry Dependent) R4Sn Tetraorganotin (R4Sn) reaction Redistribution (Heat) R4Sn->reaction SnCl4 Tin Tetrachloride (SnCl4) SnCl4->reaction R3SnCl 3 R4Sn + 1 SnCl4 -> 4 R3SnCl reaction->R3SnCl e.g. R2SnCl2 1 R4Sn + 1 SnCl4 -> 2 R2SnCl2 reaction->R2SnCl2 e.g. RSnCl3 1 R4Sn + 3 SnCl4 -> 4 RSnCl3 reaction->RSnCl3 e.g.

References

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  • Yousif, E., G, D., & R, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

  • Yousif, E., G, D., & R, Z. (2018). A Review of Organotin Compounds: Chemistry and Applications Volume 3. Archives of Organic and Inorganic Chemical Sciences. [Link]

  • Grokipedia. Organotin chemistry. [Link]

  • Caeiro, S., et al. (2014). History on organotin compounds, from snails to humans. ResearchGate. [Link]

  • Naoom, D., Rasheed, Z., & Yousif, E. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management. [Link]

  • Significance and symbolism of Organotin compounds. (2023). [Link]

  • Rani, A., & Kumar, P. (2013). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Rzonca, A., & Radke, B. (2012). Organotin Compounds in Marine Sediments. Polish Journal of Environmental Studies. [Link]

  • van der Kerk, G. J. M., & Luijten, J. G. A. (1954). Investigations on organo-tin compounds. III. The biocidal properties of organo-tin compounds. ResearchGate. [Link]

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  • Thayer, J. S. (1989). The early history of organotin chemistry. Journal of Chemical Education. [Link]

  • Das, B. C., et al. (1989). Synthesis, characterization and biocidal properties of organotin (IV) alkenyl compounds. Indian Journal of Chemistry. [Link]

  • LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]

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  • Seyferth, D. (2001). Edward Franklin and the birth of organometallics. American Chemical Society. [Link]

  • Fent, K. (1996). Ecotoxicology of organotin compounds. Critical Reviews in Toxicology. [Link]

  • Yousif, E., et al. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science. [Link]

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  • Seyferth, D. (2001). Zinc Alkyls, Edward Frankland, and the Beginnings of Main-Group Organometallic Chemistry. ACS Publications. [Link]

  • van der Kerk, G. J. M., & Luijten, J. G. A. (1957). Investigations on organo-tin compounds. IX. the preparation of some dialkyltin compounds with long-chain alkyl groups. ResearchGate. [Link]

  • ResearchGate. (n.d.). Organotin compounds with biological activity. [Link]

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  • Hadi, A. G., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon. [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. [Link]

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A Technical Guide to the Spectroscopic Characterization of Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic signature of trichloro(heptyl)stannane (also known as heptyltin trichloride), a member of the organotin family. These compounds are of significant interest due to their diverse applications, including as catalysts in polymerization reactions and as stabilizers in plastics.[] A thorough understanding of their structure and purity, as determined by spectroscopic methods, is paramount for researchers, scientists, and professionals in drug development and material science.

Molecular Structure of this compound

This compound possesses a central tin (Sn) atom bonded to a heptyl chain and three chlorine atoms. This structure dictates the distinct spectroscopic features that will be discussed.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organotin compounds.[2] Analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides detailed information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the heptyl chain. The chemical shifts are influenced by the electronegativity of the trichlorostannyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (α-CH₂)~1.8 - 2.0Triplet~8
H-2 (β-CH₂)~1.5 - 1.7Quintet~7
H-3 to H-6 (-(CH₂)₄-)~1.2 - 1.4Multiplet-
H-7 (ω-CH₃)~0.9Triplet~7

Causality of Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is crucial for sample dissolution and providing a lock signal for the spectrometer. The chemical shifts are reported relative to tetramethylsilane (TMS) at 0 ppm. The multiplicity of the signals arises from spin-spin coupling with adjacent non-equivalent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon backbone of the heptyl group. The carbon directly attached to the tin atom will exhibit the most significant downfield shift.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted ¹J(¹¹⁹Sn-¹³C) (Hz)
C-1 (α-CH₂)~30 - 35~350 - 400
C-2 (β-CH₂)~28 - 32Not typically resolved
C-3 to C-6 (-(CH₂)₄-)~22 - 31Not typically resolved
C-7 (ω-CH₃)~14Not typically resolved

Causality of Experimental Choices: Proton decoupling is typically employed in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom. The one-bond coupling constant between ¹¹⁹Sn and ¹³C is a valuable parameter for structural confirmation.[2]

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is particularly informative for organotin compounds due to the wide chemical shift range and sensitivity of the tin nucleus to its chemical environment.[3][4]

Nucleus Predicted Chemical Shift (δ, ppm)
¹¹⁹Sn~ -20 to -30

Causality of Experimental Choices: The chemical shift of ¹¹⁹Sn is highly dependent on the coordination number and the nature of the substituents on the tin atom. For tetra-coordinated monoalkyltin trichlorides, the chemical shift is expected in the upfield region relative to the standard reference, tetramethyltin (SnMe₄).[3]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 15 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 250 ppm.

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹¹⁹Sn NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 500 ppm.

    • Use an external standard of tetramethyltin (SnMe₄) for referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] The IR spectrum of this compound is expected to be dominated by the vibrations of the heptyl chain and the Sn-Cl bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (heptyl)2950 - 2850Strong
C-H bending (heptyl)1465 - 1375Medium
Sn-C stretching~550 - 600Medium
Sn-Cl stretching~360 - 390Strong

Causality of Experimental Choices: The sample can be analyzed as a neat liquid film between two salt plates (e.g., KBr or NaCl) or as a solution in a suitable solvent like hexane. A background spectrum should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[6] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.[7][8]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: Place a drop of this compound between two KBr plates.

    • Solution: Prepare a dilute solution of the compound in a suitable IR-transparent solvent (e.g., hexane).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the solvent-filled cell.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

    • Subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For organotin compounds, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed.

Predicted Fragmentation Pattern:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for tin- and chlorine-containing fragments. The molecular ion peak [M]⁺ may be of low abundance or absent.

m/z Predicted Fragment
324[C₇H₁₅SnCl₃]⁺ (Molecular Ion)
289[C₇H₁₅SnCl₂]⁺
225[SnCl₃]⁺
190[SnCl₂]⁺
155[SnCl]⁺
99[C₇H₁₅]⁺

Causality of Experimental Choices: Electron Impact (EI) ionization is a common technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. The choice of GC conditions (column type, temperature program) is critical for the separation of the analyte from any impurities before it enters the mass spectrometer.[6]

Fragmentation M [C₇H₁₅SnCl₃]⁺˙ m/z = 324 F1 [C₇H₁₅SnCl₂]⁺ m/z = 289 M->F1 - Cl F2 [SnCl₃]⁺ m/z = 225 M->F2 - •C₇H₁₅ F3 [SnCl₂]⁺ m/z = 190 F1->F3 - Cl F2->F3 - Cl F4 [C₇H₁₅]⁺ m/z = 99

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Impact (EI) ion source.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Implement a temperature program, for example, starting at 50°C and ramping to 250°C, to ensure good separation.

  • MS Acquisition:

    • Set the ion source temperature to ~230°C.

    • Scan a mass range of m/z 40-500.

    • The data system will record the mass spectra of the components as they elute from the GC column.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The expected NMR, IR, and MS data, along with detailed experimental protocols, offer a solid foundation for the characterization of this and other related organotin compounds. Researchers and scientists can utilize this information to guide their experimental work, interpret their results, and ensure the structural integrity and purity of their materials.

References

  • Structural Analysis of Ionic Organotin(IV)
  • Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples - ARP
  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
  • Tin test: Detecting organotin compounds - 2019 - Wiley Analytical Science.
  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry - Regular Article.
  • n-Heptyltin trichloride | C7H15Cl3Sn | 677942 | 59344-47-7 - HPC Standards Inc.
  • CAS 59344-47-7 MONO-N-HEPTYLTIN TRICHLORIDE - BOC Sciences.
  • Macrocycles Containing Tin. 119Sn NMR Studies of Chloride Binding by Lewis Acidic Tin Compounds.
  • Trichloroheptyl Stannane | CAS 59344-47-7 | SCBT - Santa Cruz Biotechnology.
  • spectroscopic comparison between methyltin trichloride and trimethyltin chloride - Benchchem.
  • PHENYLTIN TRICHLORIDE(1124-19-2) 1H NMR spectrum - ChemicalBook.
  • PHENYLTIN TRICHLORIDE(1124-19-2) 13C NMR spectrum - ChemicalBook.
  • Trichloromethylstannane | CH3Cl3Sn | CID 101940 - PubChem - NIH.
  • NMR Periodic Table: Tin NMR - IMSERC.
  • n-Heptyltin trichloride | 1X50MG | C7H15Cl3Sn | 677942 | 59344-47-7 - HPC Standards.
  • (Sn) Tin NMR.
  • n-Heptyltin trichloride - ESSLAB.
  • mono-n-heptyltin trichloride ,59344-47-7 msds - Chemcd.
  • n-Heptyltin trichloride 100 µg/mL in Methyl-tert-butyl ether.
  • Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and - The Royal Society of Chemistry.
  • Tributyltin chloride(1461-22-9) 1H NMR spectrum - ChemicalBook.
  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simul
  • (a) 1 HNMR (b) 119 Sn{ 1 H}NMR spectra of the complex.
  • Macrocycles Containing Tin. 119Sn NMR Studies of Chloride Binding by Lewis Acidic Tin Compounds.
  • Trichloroheptyl Stannane | 59344-47-7 - ChemicalBook.
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  • Trichloro(tetradecyl)stannane | C14H29Cl3Sn | CID 163691425 - PubChem.
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A Technical Guide to Quantum Chemical Calculations on Trichloro(heptyl)stannane: From Molecular Modeling to Spectroscopic Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This in-depth technical guide provides a comprehensive workflow for performing quantum chemical calculations on trichloro(heptyl)stannane, a representative organotin compound. Recognizing the pivotal role of computational chemistry in modern research, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind methodological choices. It is designed to equip researchers with the expertise to conduct and validate their own computational studies on organometallic compounds, thereby accelerating research and development in fields ranging from materials science to pharmacology. The guide details a complete protocol, from initial structure generation and geometry optimization to the prediction of spectroscopic properties and robust validation against experimental data, where available.

Introduction: The Significance of Organotin Compounds and the Power of Computational Chemistry

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a versatile class of organometallic substances with a broad spectrum of applications. They are utilized as PVC stabilizers, catalysts in organic synthesis, and as biocides.[1] However, their utility is often shadowed by their toxicity, which necessitates a thorough understanding of their molecular properties and reactivity.[2] this compound (C7H15Cl3Sn) serves as a pertinent model system for exploring the fundamental chemical and physical characteristics of monoalkyltin trichlorides.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as an indispensable tool for elucidating the electronic structure, geometry, and spectroscopic properties of molecules at the atomic level.[3] For organotin compounds, these computational methods are especially valuable due to the presence of the heavy tin atom, which introduces relativistic effects that can significantly influence molecular behavior.[4] This guide provides a detailed, practical framework for applying these powerful computational techniques to this compound.

Theoretical Foundations and Methodological Considerations

A successful quantum chemical study hinges on the judicious selection of computational methods. This section delves into the key theoretical concepts and practical choices essential for obtaining accurate and reliable results for organotin compounds.

The Choice of Density Functional

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for a wide range of chemical systems, including organometallics.[5] The choice of the exchange-correlation functional is paramount. For organometallic compounds, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide superior accuracy. The B3LYP functional is a widely used and well-benchmarked hybrid functional that has demonstrated good performance for a variety of molecular properties.[6][7]

Selecting the Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. For heavy elements like tin, it is crucial to employ basis sets that can account for relativistic effects. A common and effective approach is the use of an Effective Core Potential (ECP), which replaces the core electrons of the heavy atom with a potential, thereby reducing computational cost while implicitly including scalar relativistic effects.[5]

For this study, we recommend a mixed basis set approach:

  • For the Tin (Sn) atom: The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with its accompanying ECP is a robust choice.[8]

  • For lighter atoms (C, H, Cl): The 6-31G(d) basis set provides a good balance of accuracy and computational efficiency. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are important for describing the anisotropic nature of chemical bonds.

Modeling the Solvent Environment

Chemical reactions and spectroscopic measurements are often performed in solution. The presence of a solvent can significantly influence the properties of a molecule. Implicit solvation models, which represent the solvent as a continuous medium with a specific dielectric constant, are a computationally efficient way to account for these effects.[9] The Polarizable Continuum Model (PCM) is a widely used and reliable implicit solvation model.[9]

A Step-by-Step Computational Protocol

This section outlines a detailed workflow for the quantum chemical characterization of this compound. This protocol is designed to be adaptable to various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Workflow Overview

The overall computational workflow is depicted in the following diagram:

G cluster_start 1. Initial Structure Generation cluster_opt 2. Geometry Optimization cluster_freq 3. Vibrational Frequency Analysis cluster_props 4. Electronic & Spectroscopic Properties cluster_validation 5. Validation start Generate 3D coordinates of this compound opt Perform Geometry Optimization (e.g., B3LYP/LANL2DZ(Sn)/6-31G(d)) start->opt Initial Geometry freq Calculate Vibrational Frequencies (at the same level of theory) opt->freq Optimized Geometry verify Verify Minimum Energy Structure (Absence of imaginary frequencies) freq->verify nmr Predict 1H and 13C NMR Spectra verify->nmr Validated Structure ir Simulate IR Spectrum verify->ir mo Analyze Molecular Orbitals (HOMO-LUMO) verify->mo validation Compare with Experimental Data (where available for related compounds) nmr->validation ir->validation

%nprocshared=4 %mem=8GB %chk=heptyltin_trichloride_opt.chk #p B3LYP/GenECP Opt Freq

This compound Geometry Optimization

0 1 [...Atomic coordinates in Cartesian or Z-matrix format...]

C H Cl 0 6-31G(d)

Sn 0 LANL2DZ

Sn 0 LANL2DZ

%nprocshared=4 %mem=8GB %chk=heptyltin_trichloride_nmr.chk #p B3LYP/GenECP NMR

This compound NMR Calculation

0 1 [...Optimized atomic coordinates...]

C H Cl 0 6-31G(d)

Sn 0 LANL2DZ

Sn 0 LANL2DZ

Sources

An In-depth Technical Guide to the Potential Environmental Impact of Trichloro(heptyl)stannane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The environmental legacy of organotin compounds is a testament to the critical need for proactive toxicological assessment. While compounds like Tributyltin (TBT) have been extensively studied and subsequently regulated due to their profound ecological damage, the environmental profiles of many other organotin derivatives remain largely uncharacterized. This guide addresses one such case: trichloro(heptyl)stannane. Specific ecotoxicological data for this particular compound is scarce in peer-reviewed literature. Therefore, this document adopts a predictive and comparative approach, synthesizing decades of research on analogous organotin compounds to construct a scientifically grounded forecast of its likely environmental fate, toxicity, and impact. This guide is intended for researchers, environmental scientists, and drug development professionals who may encounter or synthesize novel organometallic compounds and require a framework for assessing their potential environmental risk.

The Organotin Family: A Predictive Framework for Toxicity

Organotin compounds are characterized by at least one tin-carbon bond. They are classified based on the number of organic substituents attached to the tin atom (RnSnX4-n). This structure fundamentally dictates their function and toxicity.

  • Tetraorganotins (R4Sn): Primarily used as precursors for other organotins and are not present in final products.[1]

  • Triorganotins (R3SnX): This class, which includes this compound, exhibits the highest biological activity and toxicity. They have been widely used as potent biocides, fungicides, and as active ingredients in anti-fouling paints for ship hulls.[2][3]

  • Diorganotins (R2SnX2): Commonly used as heat stabilizers in PVC plastics and as catalysts.[3] While less toxic than their tri-substituted counterparts, they can still pose significant health and environmental risks.[1]

  • Monoorganotins (RSnX3): Also used as PVC stabilizers and are generally considered the least toxic of the organotin classes.[4]

The toxicity of organotins is heavily dependent on the nature and number of the organic groups. For trialkyltins, toxicity is generally highest for short-chain alkyl groups (like ethyl and butyl) and tends to decrease as the alkyl chain length increases.[4] Therefore, while this compound is predicted to be highly toxic by virtue of being a tri-substituted organotin, its effects may be slightly attenuated compared to the notorious tributyltin (TBT). However, it must be treated as a compound of significant environmental concern until empirical data proves otherwise.

Predicted Environmental Fate and Transport

The environmental behavior of this compound can be predicted from the known pathways of other trialkyltins. Key concerns are its persistence, potential for bioaccumulation, and degradation pathway.

Persistence and Degradation Pathway

Organotin compounds do not readily degrade and can persist in the environment, particularly by adsorbing to sediments in aquatic systems.[5][6] The primary degradation mechanism is the sequential loss of the alkyl groups from the tin atom, a process known as dealkylation. This can occur through both biotic (microbial action) and abiotic (e.g., photolysis) processes.

This degradation is environmentally significant because it represents a detoxification pathway. The toxicity dramatically decreases as the compound is dealkylated from the highly potent tri-substituted form to the di- and mono- forms, and ultimately to non-toxic inorganic tin.[4][7]

cluster_0 Sequential Dealkylation Process A This compound (Triheptyltin Derivative) (High Toxicity) B Diheptyltin Derivative (Moderate Toxicity) A->B - Heptyl group C Monoheptyltin Derivative (Low Toxicity) B->C - Heptyl group D Inorganic Tin (Sn) (Minimal Toxicity) C->D - Heptyl group

Caption: Predicted degradation pathway for a triheptyltin derivative.

Bioaccumulation and Biomagnification

Bioaccumulation is the process where an organism absorbs a substance at a rate faster than it can be lost, leading to a gradual build-up in its tissues.[8] Organotins are lipophilic (fat-soluble) and thus have a strong tendency to accumulate in the fatty tissues of aquatic organisms.[6] This poses a direct threat to the organism and creates a pathway for the toxin to move up the food chain, a process known as biomagnification.[9]

The potential for a chemical to bioaccumulate is often quantified by its Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.[9] While no BCF data exists for heptyltin, the values for other organotins are indicative of high bioaccumulative potential.

Organotin CompoundSpeciesBioconcentration Factor (BCF)
Tributyltin (TBT)Mussels (Mytilus edulis)~10,000
Tributyltin (TBT)Fish (Various)2,000 - 11,400
Triphenyltin (TPT)Fish (Various)1,000 - 5,000
Dibutyltin (DBT)Algae~1,300

Table compiled from various ecotoxicological studies. The high BCF values indicate a strong tendency for these compounds to accumulate in living organisms.

Ecotoxicological Profile and Human Health Concerns

The primary environmental threat posed by tri-substituted organotins is their extreme toxicity to aquatic life, particularly invertebrates.

Aquatic Toxicity and Endocrine Disruption

Tributyltin is one of the most toxic substances ever deliberately introduced into the aquatic environment. It is a potent endocrine disruptor, causing irreversible sexual abnormalities in mollusks, such as "imposex" (the imposition of male sexual characteristics on female snails), at concentrations in the low nanogram-per-liter (ng/L) range.[1][4] These effects have led to population collapses in sensitive species.

It is scientifically reasonable to assume that this compound derivatives will exhibit a similar mechanism of toxicity. While the longer heptyl chain might reduce its potency compared to TBT, it should still be considered a potential endocrine disruptor and a substance highly toxic to aquatic organisms until proven otherwise.[4]

Mammalian and Human Health Effects

Human exposure to organotins can occur through the consumption of contaminated seafood.[3] In mammals, various di- and tri-substituted organotins have demonstrated significant toxicity, with primary effects on the immune, nervous, and reproductive systems.[3][4] Trialkyltins are known neurotoxins, and some organotins are irritants that can cause skin burns upon contact.[4][10] Chronic exposure has been linked to a range of adverse health outcomes, including potential damage to the liver and kidneys.[4]

Environmental Monitoring and Analysis

Detecting and quantifying organotins at environmentally relevant concentrations requires sophisticated analytical techniques due to their low concentration and the complexity of environmental samples.

Standard Analytical Workflow

The standard method involves sample extraction, chemical derivatization to increase volatility, separation via gas chromatography (GC), and highly sensitive detection.[11][12][13]

cluster_workflow Analytical Workflow for Organotin Speciation Sample 1. Sample Collection (Water, Sediment, Biota) Extraction 2. Solvent Extraction (e.g., with Tropolone) Sample->Extraction Derivatization 3. Derivatization (e.g., Ethylation with NaBEt4) Extraction->Derivatization Cleanup 4. Sample Clean-up (e.g., Florisil SPE) Derivatization->Cleanup Analysis 5. GC-MS/FPD Analysis Cleanup->Analysis Quant 6. Quantification Analysis->Quant

Caption: Standard workflow for analyzing organotins in environmental samples.

Detailed Experimental Protocol: Organotin Analysis in Sediment

This protocol provides a representative methodology for the determination of organotin compounds in a sediment matrix.

1. Sample Preparation and Extraction:

  • Freeze-dry the sediment sample and sieve to achieve a homogenous particle size.
  • Weigh approximately 5g of dried sediment into a centrifuge tube.
  • Add 20 mL of an extraction solvent mixture, typically methanol containing 0.2% v/v acetic acid and 0.05% w/v tropolone (as a complexing agent).
  • Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by mechanical shaking for 1 hour.
  • Centrifuge the sample at 4000 rpm for 15 minutes and carefully collect the supernatant (the extract). Repeat the extraction process on the sediment pellet twice more, combining all supernatants.

2. Derivatization (Ethylation):

  • To the combined extract, add 20 mL of a pH 4.9 sodium acetate buffer.
  • Add 1 mL of a 2% (w/v) solution of sodium tetraethylborate (NaBEt4) in methanol. This reagent will replace the chloride ions with ethyl groups, creating volatile tetra-alkylated tin species (e.g., Heptyl3Sn-Ethyl).
  • Shake the mixture vigorously for 10 minutes to allow the derivatization reaction to complete.
  • Add 5 mL of hexane and shake for 5 minutes to partition the derivatized organotins into the organic phase.
  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

3. Clean-up and Concentration:

  • Pass the hexane extract through a solid-phase extraction (SPE) cartridge containing Florisil or silica gel to remove interfering co-extractives.[11]
  • Elute the organotins from the SPE cartridge with a small volume of clean hexane.
  • Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. Instrumental Analysis:

  • Inject 1 µL of the final extract into a Gas Chromatograph (GC) equipped with a Pulsed Flame Photometric Detector (PFPD) or a Mass Spectrometer (MS).[5]
  • The GC separates the different ethylated organotin compounds based on their boiling points.
  • The detector provides selective and sensitive quantification of tin-containing compounds.
  • Quantification is achieved by comparing the peak areas from the sample to those of a calibration curve prepared from certified organotin standards that have undergone the same derivatization procedure.

Regulatory Landscape and Future Research

The severe environmental impact of compounds like TBT has led to stringent international regulations. The International Maritime Organization (IMO) has banned the use of organotins in anti-fouling paints globally.[1] In Europe, REACH regulations place strict limits on the concentration of various organotins in consumer articles.[14][15] Any new organotin compound, including heptyltin derivatives, would face intense scrutiny and would likely be subject to these existing regulatory frameworks.

Knowledge Gaps and Recommended Research: The absence of direct empirical data for this compound is a significant knowledge gap. A comprehensive environmental risk assessment requires a structured research program, including:

  • Baseline Ecotoxicity Testing: Acute and chronic toxicity studies on standard model organisms from different trophic levels (e.g., algae, Daphnia magna, zebrafish).

  • Endocrine Disruption Potential: In vitro and in vivo assays to determine its potential to interfere with hormonal systems.

  • Biodegradation Studies: Experiments to determine its degradation rate and pathway in relevant environmental matrices like water and sediment under various conditions (aerobic/anaerobic).

  • Bioaccumulation Studies: Experimental determination of its Bioconcentration Factor (BCF) in a relevant aquatic species.

Conclusion

While specific data on this compound is lacking, the extensive body of research on analogous tri-substituted organotin compounds provides a clear and alarming predictive framework. It is anticipated to be a persistent, bioaccumulative, and highly toxic substance, particularly to aquatic life, with the potential for endocrine-disrupting effects. Its structural similarity to regulated compounds like TBT suggests it would fall under existing strict regulatory controls. For any professionals involved in the synthesis or application of this or similar novel organometallic compounds, a comprehensive and empirical ecotoxicological evaluation is not merely a recommendation but a critical scientific and ethical responsibility.

References

  • Toxicity and health effects of selected organotin compounds: a review - PMC. (n.d.).
  • Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). (n.d.).
  • Get the Facts: Organotins - Toxic-Free Future. (n.d.).
  • Organotin compounds (as total Sn). (n.d.).
  • Hennighausen, G. (2000). Organotin compounds: toxicokinetic aspects. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 363-370.
  • Barboza, T. D. S., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 583.
  • Organo-tin compounds. (2022).
  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH. (n.d.).
  • REACH restriction on the marketing and use of organotin compounds. (2009). Health and Safety Authority.
  • Tighten the Prohibition and Restriction of the Use of Organotin Compounds and Strengthen the Source Management of Chemicals. (n.d.).
  • China's Taiwan Tightens Restrictions on Organotin Compounds | News - ChemRadar. (2023). ChemRadar.
  • SGS Safeguard EU Bans Certain Organotin Compounds in Consumer Products. (2009). SGS.
  • Takeuchi, M., Mizuishi, K., & Hobo, T. (2000). Determination of Organotin Compounds in Environmental Samples. Analytical Sciences, 16(4), 349-359.
  • Determination of Organotin Compounds in Environmental Samples - Semantic Scholar. (2000). Semantic Scholar.
  • Determination of Organotin Compounds in Environmental Samples - ResearchGate. (2000).
  • Kungolos, A., et al. (2001). ASSESSMENT OF TOXICITY AND BIOACCUMULATION OF ORGANOTIN COMPOUNDS. In Proceedings of the 7th International Conference on Environmental Science and Technology.
  • Bioaccumulation - Wikipedia. (n.d.).
  • Bioaccumulation - CIIMAR. (n.d.).
  • Dang, V. D., et al. (2018). Bioaccumulation of Legacy and Emerging Organochlorine Contaminants in Lumbriculus variegatus.
  • Lotufo, G. R., et al. (2009). Bioaccumulation of explosive compounds in the marine mussel, Mytilus galloprovincialis. Chemosphere, 74(8), 1061-1067.

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Methodological & Application

Application Notes and Protocols for the Use of Trichloro(heptyl)stannane in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating the Stille Coupling with Organotrichlorostannanes

The Stille reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of an organostannane with an organic electrophile has been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] While tetraorganostannanes, such as tributyltin derivatives, have historically dominated the field, there is a growing interest in the unique reactivity profile of organotrichlorostannanes like trichloro(heptyl)stannane.[3]

This guide provides an in-depth exploration of the application of this compound in Stille coupling reactions. We will delve into the mechanistic nuances that differentiate it from traditional Stille reagents, provide detailed experimental protocols, and discuss the practical advantages and considerations for its use in research and development.

The Scientific Rationale: Why Choose this compound?

The choice of an organotrichlorostannane over a conventional tetraorganostannane is rooted in the fundamental principles of Lewis acidity and its impact on the catalytic cycle of the Stille reaction. The three electron-withdrawing chloro substituents on the tin atom significantly increase its Lewis acidity compared to the alkyl groups in tetraorganostannanes.[3][4] This enhanced Lewis acidity has profound implications for the transmetalation step, which is often the rate-determining step in the Stille coupling.[1][5]

Key Advantages:

  • Enhanced Reactivity: The heightened Lewis acidity of the tin center in this compound can facilitate the transfer of the heptyl group to the palladium catalyst, potentially leading to faster reaction rates and milder reaction conditions.[4]

  • Improved Atom Economy: With only one transferable organic group, organotrichlorostannanes offer superior atom economy compared to tetraorganostannanes, where three organic groups are typically wasted.

  • Modified Solubility and Byproduct Profile: The resulting tin byproducts (trichlorotin halides) have different solubility profiles compared to trialkyltin halides, which can simplify purification and removal of tin residues from the reaction mixture. A common workup procedure involves the use of a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides.[6]

The Catalytic Cycle: A Mechanistic Perspective

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The use of this compound follows this general mechanism, with the key difference lying in the transmetalation step.

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (Heptyl-SnCl3) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry flask B Add solids (Aryl bromide, Pd catalyst) A->B C Purge with Inert Gas B->C D Add degassed solvent C->D E Add this compound D->E F Heat to reaction temp. E->F G Monitor reaction (TLC, GC/MS) F->G H Quench reaction G->H I Aqueous workup (optional KF wash) H->I J Extract with organic solvent I->J K Dry and concentrate J->K L Purify (e.g., column chromatography) K->L

Figure 2: A general experimental workflow for the Stille coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed solvent via syringe.

  • Reagent Addition: Add this compound (1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. If desired, add a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate tin byproducts. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound

This compound can be synthesized via the reaction of heptylmagnesium bromide with tin(IV) chloride.

Materials:

  • 1-Bromoheptane (10 mmol)

  • Magnesium turnings (12 mmol)

  • Anhydrous diethyl ether or THF

  • Tin(IV) chloride (SnCl₄, 11 mmol)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for Grignard reactions and distillation

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare heptylmagnesium bromide from 1-bromoheptane and magnesium turnings in anhydrous diethyl ether.

  • Reaction with Tin(IV) Chloride: Cool the Grignard solution in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Data Presentation: Expected Outcomes and Substrate Scope

While extensive data for this compound is not widely published, the reactivity of analogous organotrichlorostannanes suggests that high yields can be achieved with a variety of electrophiles. The table below provides a representative, hypothetical summary of expected yields for the coupling of this compound with various aryl halides under optimized conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodobenzonitrilePd₂(dba)₃ (2)XPhos (4)Toluene1001285-95
24-BromoanisolePd(OAc)₂ (2)SPhos (4)Dioxane1001880-90
31-BromonaphthalenePd(PPh₃)₄ (5)-DMF802475-85
42-ChloropyridinePd₂(dba)₃ (2)RuPhos (4)Toluene1102470-80

Note: These are illustrative examples. Actual yields will vary depending on the specific substrates and reaction conditions.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: While organostannanes are generally stable to air and moisture, the increased Lewis acidity of this compound may make it more susceptible to hydrolysis. Therefore, anhydrous conditions are recommended for optimal results.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the efficiency of the coupling, especially with challenging substrates like aryl chlorides. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are often beneficial. [7]* Tin Removal: The precipitation of tin byproducts with aqueous KF is a common and effective purification method. [6]For stubborn cases, other methods such as treatment with DBU/I₂ followed by chromatography can be employed. [8]* Toxicity: All organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. [2]

Conclusion

This compound represents a valuable, albeit less conventional, reagent for Stille coupling reactions. Its enhanced Lewis acidity offers potential advantages in terms of reactivity and atom economy. By understanding the mechanistic principles and employing the appropriate experimental protocols, researchers can effectively leverage this reagent for the synthesis of complex organic molecules. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of organotrichlorostannanes in the field of cross-coupling chemistry.

References

  • ChemRxiv. Tin-Lewis Acidity and Reactivity: Pd/Cu-Cocatalyzed Site-Selective Migita–Kosugi–Stille Coupling of Arylstannanes. [Link]

  • Wikipedia. Stille reaction. [Link]

  • ACS Publications. Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). [Link]

  • ResearchGate. Tin-Lewis Acidity and Reactivity: Pd/Cu- Cocatalyzed Site-Selective Migita–Kosugi–Stille Coupling of Arylstannanes. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • CORE. THE STILLE REACTION, 38 YEARS LATER. [Link]

  • ResearchGate. Stille coupling reactions with organostannanes. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • MSU Chemistry. One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. [Link]

  • Harvard University. The Stille Reaction. [Link]

  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]

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Application Note: Trichloro(heptyl)stannane as a Versatile Precursor for the Synthesis of Tin Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Organotin Precursors in Nanomaterial Synthesis

The field of nanotechnology has seen a surge in the development of metal oxide nanoparticles owing to their unique electronic, optical, and catalytic properties. Among these, tin oxide (SnO₂) nanoparticles have garnered significant attention for a wide array of applications, including gas sensing, catalysis, energy storage, and biomedical applications.[1][2][3] The properties of these nanoparticles are intrinsically linked to their size, morphology, and crystallinity, which are in turn dictated by the synthesis methodology and the choice of precursor.

While inorganic tin salts like tin(IV) chloride are commonly used, organotin compounds are emerging as a versatile class of precursors.[4] Organotin precursors offer unique advantages, such as improved solubility in organic solvents and the potential for the organic ligand to act as a directing agent, influencing the growth and morphology of the nanoparticles. This application note provides a detailed guide on the use of trichloro(heptyl)stannane (C₇H₁₅SnCl₃) as a precursor for the synthesis of tin oxide nanoparticles. The presence of the heptyl group provides a handle to modulate the hydrolysis and condensation rates, offering a pathway to tailor the final nanoparticle characteristics.

Mechanistic Insights: From Organometallic Precursor to Metal Oxide Nanoparticle

The transformation of this compound into tin oxide nanoparticles primarily proceeds through hydrolysis and condensation reactions, akin to a sol-gel process. The fundamental chemistry involves the cleavage of the tin-chlorine bonds by water, followed by the formation of tin-oxygen-tin (Sn-O-Sn) bridges.

1. Hydrolysis: The process is initiated by the nucleophilic attack of water molecules on the tin center, leading to the substitution of chloride ions with hydroxyl groups. The heptyl group, being an electron-donating alkyl chain, can influence the reactivity of the tin center.

C₇H₁₅SnCl₃ + 3H₂O → C₇H₁₅Sn(OH)₃ + 3HCl

2. Condensation: The resulting heptylstannonic acid is unstable and undergoes condensation reactions, eliminating water to form Sn-O-Sn linkages. This process can occur via two primary pathways:

  • Oxolation: Reaction between a hydroxyl group and another hydroxyl group on adjacent tin species.

  • Alcoxolation: Reaction between a hydroxyl group and a remaining chloro-ligand.

This condensation process leads to the formation of a three-dimensional network of tin oxide, which constitutes the core of the nanoparticle. The heptyl group may remain on the surface of the growing nanoparticle, acting as a capping agent that sterically hinders excessive agglomeration and helps control particle size.

Experimental Protocol: Sol-Gel Synthesis of Tin Oxide Nanoparticles

This protocol details a reproducible method for the synthesis of tin oxide nanoparticles using this compound as the precursor. The causality behind the choice of solvents and reagents is explained to provide a deeper understanding of the process.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Purpose
This compound≥95%Sigma-AldrichTin precursor
Ethanol (EtOH)Anhydrous, ≥99.5%Fisher ScientificSolvent
Isopropanol (IPA)Anhydrous, ≥99.5%VWRCo-solvent/Washing
Ammonium Hydroxide (NH₄OH)28-30% solutionMerckCatalyst for hydrolysis
Deionized (DI) Water18.2 MΩ·cm-Hydrolysis agent

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Syringe pump

  • Centrifuge

  • Drying oven

  • Furnace

Detailed Step-by-Step Protocol:

  • Precursor Solution Preparation: In a fume hood, prepare a 0.1 M solution of this compound in 100 mL of anhydrous ethanol in a dry three-neck round-bottom flask. The use of ethanol as a solvent is crucial as it is miscible with both the organotin precursor and the aqueous solution to be added later, ensuring a homogeneous reaction medium.

  • Initiation of Hydrolysis: While stirring the precursor solution vigorously at room temperature, add a mixture of 10 mL of deionized water and 90 mL of ethanol. The slow addition of water is critical to control the rate of hydrolysis and prevent rapid, uncontrolled precipitation.[5][6]

  • Controlled Gelation: To catalyze the condensation and promote the formation of a stable gel, add a 1 M solution of ammonium hydroxide in ethanol dropwise using a syringe pump at a rate of 1 mL/min until a pH of 8-9 is reached. The basic conditions facilitate the deprotonation of the hydroxyl groups on the tin species, accelerating the condensation process.

  • Aging of the Gel: After the addition of ammonium hydroxide, allow the resulting sol to age for 24 hours at room temperature without stirring. This aging step is essential for the completion of the condensation reactions and the formation of a more robust gel network.

  • Purification of Nanoparticles:

    • Transfer the gel to centrifuge tubes.

    • Centrifuge at 8000 rpm for 15 minutes to separate the solid nanoparticles from the solvent.

    • Discard the supernatant and re-disperse the nanoparticle pellet in isopropanol. Isopropanol is used for washing to remove any unreacted precursors and byproducts.

    • Repeat the centrifugation and washing steps three times to ensure high purity.

  • Drying and Calcination:

    • After the final wash, dry the nanoparticle powder in an oven at 80°C for 12 hours to remove residual solvent.

    • To remove the organic heptyl groups and induce crystallization, calcinate the dried powder in a furnace at 500°C for 2 hours in air. The calcination temperature is a critical parameter that influences the final crystal phase and size of the SnO₂ nanoparticles.[7]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the nanoparticle synthesis protocol.

experimental_workflow cluster_preparation Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_product Final Product precursor This compound in Ethanol hydrolysis Hydrolysis (Addition of H₂O/EtOH) precursor->hydrolysis Stirring gelation Gelation (Addition of NH₄OH) hydrolysis->gelation Controlled Addition aging Aging (24h) gelation->aging purification Purification (Centrifugation/Washing) aging->purification drying Drying (80°C) purification->drying calcination Calcination (500°C) drying->calcination nanoparticles SnO₂ Nanoparticles calcination->nanoparticles

Caption: Experimental workflow for the synthesis of SnO₂ nanoparticles.

Characterization of Synthesized Nanoparticles

Thorough characterization is imperative to validate the successful synthesis of SnO₂ nanoparticles and to understand their physical and chemical properties.

TechniquePurposeExpected Results
X-ray Diffraction (XRD) To determine the crystal structure and average crystallite size.Peaks corresponding to the tetragonal rutile phase of SnO₂. Broadened peaks indicating nanocrystalline nature.[1]
Transmission Electron Microscopy (TEM) To visualize the morphology, size, and size distribution of the nanoparticles.Spherical or near-spherical nanoparticles with a narrow size distribution.
Scanning Electron Microscopy (SEM) To observe the surface morphology and agglomeration of the nanoparticle powder.Agglomerates of primary nanoparticles, providing information on the overall powder morphology.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface before and after calcination.Presence of Sn-O-Sn stretching vibrations. Absence of C-H stretching from the heptyl group after calcination.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area of the nanoparticle powder.High surface area, which is desirable for applications like catalysis and sensing.

Logical Relationships in Nanoparticle Formation

The interplay between the precursor chemistry and the reaction conditions dictates the final properties of the nanoparticles.

logical_relationships precursor This compound hydrolysis_rate Hydrolysis Rate precursor->hydrolysis_rate condensation_rate Condensation Rate precursor->condensation_rate nucleation Nucleation hydrolysis_rate->nucleation condensation_rate->nucleation growth Growth nucleation->growth agglomeration Agglomeration growth->agglomeration final_properties Final Nanoparticle Properties (Size, Morphology) growth->final_properties agglomeration->final_properties

Caption: Factors influencing the final nanoparticle properties.

Safety and Handling Precautions

This compound is a corrosive and toxic organotin compound. All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion and Future Outlook

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of tin oxide nanoparticles using this compound as a precursor. The presence of the heptyl group offers a unique opportunity to control the reaction kinetics and potentially the surface chemistry of the resulting nanoparticles. By carefully controlling the experimental parameters outlined in this guide, researchers can synthesize high-quality SnO₂ nanoparticles with tailored properties for a variety of advanced applications. Further research could explore the influence of varying the alkyl chain length of the organotin precursor on the nanoparticle characteristics, opening new avenues for the rational design of functional nanomaterials.

References

  • Gnanam, S., & Rajendran, V. (2010). Synthesis of tin oxide nanoparticles by sol–gel process: effect of solvents on the optical properties. Journal of Sol-Gel Science and Technology, 53(3), 555-559. Available at: [Link]

  • Synthesis and Characterization of Tin Oxide Nanoparticles by Co-precipitation Method. (n.d.). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Synthesis, structural and electrical characterizations of SnO2 nanoparticles. (n.d.). International Journal of Nanoelectronics and Materials. Available at: [Link]

  • Riaz, S., Nairan, A., & Naseem, S. (2012). Synthesis and characterization of SnO2 Nanoparticles for PV Applications. Journal of Ovonic Research, 8(5), 123-128. Available at: [Link]

  • synthesis of tin oxide nanoparticles in order to study its properties. (2021). International Journal of Research and Analytical Reviews. Available at: [Link]

  • Synthesis and Characterization of SnO2 Nanoparticles by Hydrothermal Processing. (n.d.). ResearchGate. Available at: [Link]

  • Ibarguen, C. A., et al. (2007). Synthesis of SnO2 nanoparticles through the controlled precipitation route. Materials Chemistry and Physics, 101(2-3), 433-440. Available at: [Link]

  • SOL-GEL SYNTHESIZED SnO2 NANOPARTICLES SHOWING ADVANCED PHOTOCATALYTIC ATTRIBUTES FOR ENVIRONMENTAL POLLUTION CONTROL. (2022). RASĀYAN Journal of Chemistry. Available at: [Link]

  • Synthesis protocol for SnO2 nanoparticles. (n.d.). ResearchGate. Available at: [Link]

  • Preparation and Characterization of SnO 2 Nanoparticles. (2015). ResearchGate. Available at: [Link]

  • Preparation-Characterization-SnO2-Nanoparticles-Antibacterial-Properties-nmct-20-104. (2020). ResearchGate. Available at: [Link]

  • Patil, G. E., et al. (2012). Preparation and characterization of SnO2 nanoparticles by hydrothermal route. International Nano Letters, 2(1), 1-6. Available at: [Link]

  • Bargougui, H., et al. (2015). Synthesis and characterization of SnO2 nanoparticles: Effect of hydrolysis rate on the optical properties. Advanced Materials Letters, 6(9), 816-821. Available at: [Link]

  • Synthesis of tin oxide nanoparticles by sol-gel process: Effect of solvents on the optical properties. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of SnO2 Nanoparticles Through the Controlled Precipitation Route. (2007). ResearchGate. Available at: [Link]

  • Suryakant, et al. (2023). Sol-gel synthesis of Tin oxide nanoparticles and their characterizations. Materials Today: Proceedings. Available at: [Link]

  • An Advanced Thermal Decomposition Method to Produce Magnetic Nanoparticles with Ultrahigh Heating Efficiency for Systemic Magnetic Hyperthermia. (2022). ACS Nano. Available at: [Link]

  • Synthesis And Characterization Of SnO2 Nanoparticles: Effect Of Hydrolysis Rate On The Optical Properties. (2015). ResearchGate. Available at: [Link]

Sources

The Rising Catalyst: Trichloro(heptyl)stannane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organic synthesis, the quest for efficient, selective, and robust catalysts is perpetual. Organotin compounds, long recognized for their utility, continue to offer fertile ground for discovery. This technical guide delves into the catalytic prowess of a specific, yet broadly applicable organotin species: trichloro(heptyl)stannane. With a unique combination of Lewis acidity and lipophilicity, this catalyst is carving a niche in critical synthetic transformations. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and a mechanistic framework for leveraging this compound in your synthetic endeavors.

Introduction: Beyond Traditional Organotin Reagents

Organotin compounds have a storied history in organic chemistry, most notably as stoichiometric reagents in transformations like the Stille coupling.[1] However, their application as catalysts is a burgeoning field, driven by the desire to minimize tin-related toxicity and waste while harnessing their unique reactivity.[2] this compound emerges as a compelling Lewis acid catalyst, a facet of its chemistry that distinguishes it from the more commonly employed organotin hydrides or tetraalkylstannanes.[2][3]

The catalytic activity of monoalkyltin trichlorides, such as the heptyl derivative, is intrinsically linked to their potent Lewis acidity.[2] The electron-withdrawing nature of the three chlorine atoms renders the tin center highly electrophilic, enabling it to activate a variety of functional groups. The heptyl group, a moderately long alkyl chain, imparts favorable solubility in common organic solvents, facilitating its use in a range of reaction media.

This guide will focus on the primary application of this compound as a Lewis acid catalyst, with a particular emphasis on esterification and transesterification reactions, which are fundamental processes in the synthesis of pharmaceuticals, polymers, and fine chemicals.[1]

The Heart of the Matter: Lewis Acid-Catalyzed Esterification

The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry. While numerous methods exist, catalysis by organotin compounds offers a mild and efficient alternative. This compound excels in this role due to its function as a potent Lewis acid.[1]

Mechanistic Insights

The catalytic cycle of this compound in esterification is predicated on the principles of Lewis acid catalysis.[1][4] The tin atom, with its vacant d-orbitals, coordinates to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, significantly enhancing the electrophilicity of the carbonyl carbon.[1] This activation renders the carbonyl group highly susceptible to nucleophilic attack by the alcohol.

Following the nucleophilic addition of the alcohol, a proton transfer and subsequent elimination of a water molecule occur, leading to the formation of the ester and regeneration of the this compound catalyst, ready to embark on another catalytic cycle.[1]

Diagram 1: Catalytic Cycle of this compound in Esterification

Esterification_Mechanism Catalytic Cycle of this compound in Esterification Catalyst C7H15SnCl3 ActivatedComplex Activated R-COOH::Sn Complex Catalyst->ActivatedComplex + R-COOH CarboxylicAcid R-COOH CarboxylicAcid->ActivatedComplex Alcohol R'-OH TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate ActivatedComplex->TetrahedralIntermediate + R'-OH TetrahedralIntermediate->Catalyst Ester R-COOR' TetrahedralIntermediate->Ester - H2O, - Catalyst Water H2O TetrahedralIntermediate->Water

Caption: Lewis acid-catalyzed esterification mechanism.

Application Notes & Protocols

The following sections provide detailed application notes and step-by-step protocols for the use of this compound in organic synthesis. The protocols are designed to be self-validating, with clear instructions and expected outcomes.

Application Note: Catalysis of Fatty Acid Esterification

Monoalkyltin(IV) compounds like this compound are particularly effective for the esterification of carboxylic acids with alcohols. The presence of the alkyl group is crucial for catalytic activity, as strong Lewis acids like tin(IV) chloride (SnCl4) are often less efficient esterification catalysts. The heptyl group in this compound provides good solubility in common organic solvents used for these reactions.

Key Advantages:

  • High Efficiency: Catalyzes esterification under relatively mild conditions.

  • Good Solubility: The heptyl group ensures miscibility in a range of organic solvents.

  • Lewis Acidity: The three chloro substituents create a highly electrophilic tin center, which is key to its catalytic power.

Experimental Protocol: General Procedure for Esterification of a Carboxylic Acid

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst. While specific reaction conditions may vary depending on the substrates, this procedure serves as an excellent starting point.

Materials:

  • Carboxylic acid

  • Alcohol (e.g., 1-butanol)

  • This compound (catalyst)

  • Toluene (or other suitable solvent)

  • Dean-Stark apparatus (or molecular sieves for water removal)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the carboxylic acid (1.0 eq), the alcohol (1.5 - 3.0 eq), and toluene (to a concentration of 0.5-1.0 M).

  • Catalyst Addition: To the stirred solution, add this compound (0.1 - 1.0 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Alternatively, reaction progress can be monitored by analytical techniques such as TLC, GC, or NMR.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography on silica gel.

Diagram 2: Experimental Workflow for Esterification

Esterification_Workflow Experimental Workflow for Esterification A 1. Reaction Setup (Carboxylic Acid, Alcohol, Toluene) B 2. Add this compound A->B C 3. Heat to Reflux (Monitor water removal) B->C D 4. Reaction Work-up (Cool, Dilute, Wash) C->D E 5. Purification (Distillation or Chromatography) D->E F Pure Ester Product E->F

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

The efficiency of this compound as an esterification catalyst is comparable to other monoalkyltin trichlorides. The following table summarizes typical reaction conditions and yields for the esterification of various carboxylic acids with alcohols, based on data for analogous organotin catalysts.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Acetic Acid1-Butanol0.5110 (reflux)4>95
Lauric AcidMethanol0.280 (reflux)6>98
Benzoic AcidEthanol1.090 (reflux)8~90
Adipic Acid1-Octanol0.514010>95 (diester)

Note: The data presented is representative and may vary based on specific experimental conditions and substrates.

Broader Applications and Future Outlook

While this guide has focused on esterification, the catalytic potential of this compound is not limited to this transformation. Its strong Lewis acidity suggests its utility in a variety of other organic reactions, including:

  • Transesterification: Similar to esterification, it can catalyze the exchange of alkoxy groups in esters, a crucial process in biodiesel production and polymer chemistry.[5]

  • Friedel-Crafts Reactions: As a Lewis acid, it has the potential to catalyze the alkylation and acylation of aromatic compounds.[6]

  • Polymerization: Organotin compounds are known catalysts in polymerization reactions, and this compound could find applications in this area.

The exploration of this compound as a versatile and efficient catalyst is an ongoing endeavor. Its unique properties position it as a valuable tool in the arsenal of the modern synthetic chemist.

Safety and Handling

Organotin compounds, including this compound, should be handled with care due to their potential toxicity.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8]

References

  • DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. PubMed. [Link]

  • Lewis acid catalysis. Wikipedia. [Link]

  • Preparation of Tributyl(chloromethyl)stannane. Organic Syntheses. [Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • Comparative studies of lewis acidity of alkyl-tin chlorides in multicomponent biginelli condensation using grindstone chemistry technique. ResearchGate. [Link]

  • Kinetic studies of Lewis acidity. Part 2. Catalysis by tin(IV) chloride, by some organotin(IV) chlorides, and by tin(II) chloride of the anionotropic rearrangement of 1-phenylprop-2-en-1-ol in tetramethylene sulphone solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Cationic Triarylchlorostibonium Lewis Acids. PMC - NIH. [Link]

  • Yamaguchi esterification. Wikipedia. [Link]

  • Preparation of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion of Alkyl Mesylates for Use in Stereospecific Cross-Coupling Reactions. NIH. [Link]

  • Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction. Organic Chemistry Portal. [Link]

  • Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. ResearchGate. [Link]

  • Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. ResearchGate. [Link]

  • Stannane, trichloromethyl-, reaction products with Bu glycidyl ether. US EPA. [Link]

  • Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. PMC - NIH. [Link]

  • Lewis Acid Catalysis. YouTube. [Link]

  • Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Organic Syntheses. [Link]

  • Kinetics of transesterification with various alkyl acetates for β-citronellyl acetate synthesis. ResearchGate. [Link]

  • Catalyst composition and method for the manufacture of esters.
  • Stannane, (trichloroacetoxy)tripropyl-. PubChem. [Link]

  • Transesterification Reaction. YouTube. [Link]

  • Preparation of triclopyr, its intermediate and butoxyethyl ester.

Sources

Application Note: Protocol for the Functionalization of Surfaces with Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the functionalization of hydroxylated surfaces, such as silicon wafers or glass slides, with trichloro(heptyl)stannane to create a hydrophobic, self-assembled monolayer (SAM). This protocol is designed to be a self-validating system, incorporating detailed procedural steps with explanations of the underlying chemical principles and robust methods for characterization to confirm successful surface modification. The resulting heptyl-terminated surface is valuable for applications requiring controlled wettability, reduced surface energy, and a well-defined organic interface for subsequent molecular immobilization or device fabrication.

Introduction: The Rationale for Organostannane Monolayers

The precise control of surface chemistry is a cornerstone of modern materials science, impacting fields from biocompatible implants to advanced microelectronics. Self-assembled monolayers (SAMs) offer a powerful "bottom-up" approach to tailor surface properties at the molecular level.[1] While alkanethiols on gold and organosilanes on hydroxylated surfaces are the most studied SAM systems, organotin compounds, such as this compound, present a valuable alternative for creating stable, well-ordered organic layers.[2]

The functionalization process relies on the reaction between the reactive trichlorostannane headgroup and the surface hydroxyl (-OH) groups present on substrates like silicon dioxide (SiO₂), glass, or other metal oxides. The this compound molecule undergoes hydrolysis in the presence of trace surface water, followed by a condensation reaction with the surface hydroxyls. This forms robust covalent Sn-O-Si bonds, anchoring the heptyl chains to the substrate.[3][4] The long alkyl chains then self-organize through van der Waals interactions to form a dense, hydrophobic monolayer.[5] This guide provides the expertise-driven protocol to achieve this functionalization reliably and reproducibly.

Materials and Reagents

Proper preparation and handling of materials are critical for the formation of a high-quality monolayer. The primary antagonist to a successful reaction is ambient moisture, which can cause premature polymerization of the stannane in solution.[6]

Reagent/Material Grade Supplier Example Purpose Notes
This compound (C₇H₁₅Cl₃Sn)≥95%HPC StandardsSurface modification precursorHighly moisture-sensitive.[7][8] Handle under inert atmosphere.
Silicon Wafers (P-type, <100>) or Glass SlidesPrime GradeUniversity WaferSubstrateMust have a native oxide layer with surface hydroxyls.
TolueneAnhydrous, ≥99.8%Sigma-AldrichReaction SolventMust be stored over molecular sieves to ensure dryness.
Triethylamine (TEA)≥99.5%Sigma-AldrichAcid ScavengerRemoves HCl byproduct which can damage the substrate.[9]
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher ScientificPiranha Solution ComponentExtreme Hazard! Handle with extreme care.
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OFisher ScientificPiranha Solution ComponentExtreme Hazard! Handle with extreme care.
Ethanol200 Proof, AnhydrousDecon LabsRinsing Solvent
Deionized (DI) Water18.2 MΩ·cmMillipore SystemRinsing
Nitrogen Gas (N₂)Ultra-High Purity (UHP)Local SupplierInert AtmosphereFor drying and handling moisture-sensitive reagents.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into three critical stages: Substrate Hydroxylation, Monolayer Deposition, and Post-Reaction Processing. Each step is designed to ensure the highest quality and reproducibility of the final functionalized surface.

Stage 1: Substrate Preparation and Hydroxylation

The goal of this stage is to generate a pristine, highly hydroxylated surface, which is essential for achieving a dense and uniform monolayer.

  • Initial Cleaning: Sonicate the silicon or glass substrates in a bath of ethanol for 15 minutes, followed by a 15-minute sonication in DI water. This removes gross organic and particulate contamination.

  • Piranha Etching (CAUTION!):

    • In a designated fume hood, prepare the Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. Warning: The solution is extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Always add peroxide to acid. The reaction is highly exothermic.

    • Immerse the cleaned substrates in the hot Piranha solution for 30-45 minutes. This process removes all organic residues and creates a fresh, dense layer of hydroxyl groups (-OH) on the surface.[10]

  • Thorough Rinsing: Remove the substrates from the Piranha bath and rinse them extensively with copious amounts of DI water.

  • Drying: Dry the substrates under a stream of UHP nitrogen gas and then place them in an oven at 120 °C for at least 1 hour to remove any physisorbed water. The substrates are now activated and ready for functionalization.

Stage 2: Self-Assembled Monolayer Deposition

This stage must be performed in an environment with minimal atmospheric moisture, such as a glovebox or using Schlenk line techniques, to prevent unwanted side reactions.

  • Prepare the Deposition Solution:

    • In an anhydrous environment, prepare a 1-5 mM solution of this compound in anhydrous toluene.

    • Add triethylamine to the solution at a concentration approximately 1.5 times the molar concentration of the stannane. TEA acts as an acid scavenger, neutralizing the HCl gas that is released during the condensation reaction.[9]

  • Substrate Immersion: Immerse the pre-cleaned and dried substrates into the deposition solution. Ensure the entire surface is submerged.

  • Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. The incubation time can be optimized, but this duration is typically sufficient for monolayer formation.

  • Reaction Mechanism: The trichlorostannane headgroup reacts with surface hydroxyls, covalently bonding the molecule to the substrate and releasing HCl, which is neutralized by the triethylamine.

Diagram of the Functionalization Workflow

G cluster_prep Stage 1: Substrate Preparation cluster_dep Stage 2: Monolayer Deposition (Inert Atmosphere) cluster_post Stage 3: Post-Reaction Processing P1 Sonication in Ethanol & DI Water P2 Piranha Etching (H₂SO₄/H₂O₂) P1->P2 P3 Extensive DI Water Rinse P2->P3 P4 N₂ Dry & Oven Bake (120 °C) P3->P4 D2 Immerse Activated Substrate P4->D2 Transfer to Inert Env. D1 Prepare Stannane Solution in Anhydrous Toluene + TEA D1->D2 D3 Incubate 2-4 hours at Room Temperature D2->D3 C1 Rinse with Toluene D3->C1 C2 Rinse with Ethanol C1->C2 C3 Final N₂ Dry C2->C3 C4 Characterization C3->C4

Sources

Application Notes and Protocols for Reactions Involving Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(heptyl)stannane, an organotin compound, serves as a versatile reagent in organic synthesis. Its utility lies primarily in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds. The heptyl group can be transferred to an organic electrophile, creating more complex molecular architectures. This application note provides a detailed guide to the experimental setup for reactions involving this compound, with a focus on safety, reagent handling, reaction optimization, and product purification. Given the inherent toxicity of organotin compounds, adherence to strict safety protocols is paramount.

Safety and Handling of this compound

Organotin compounds, including this compound, are toxic and require careful handling to minimize exposure.[1]

1.1. Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., heavy-duty nitrile or neoprene).

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat is essential.

  • Respiratory Protection: Work exclusively in a well-ventilated chemical fume hood.

1.2. Engineering Controls:

  • Fume Hood: All manipulations of this compound and its reactions must be performed in a certified chemical fume hood to prevent inhalation of vapors.

  • Inert Atmosphere: Reactions involving organostannanes are often sensitive to air and moisture. The use of a glovebox or Schlenk line techniques is highly recommended to maintain an inert atmosphere (e.g., nitrogen or argon).

1.3. Spill and Waste Disposal:

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills.

  • Waste Disposal: All organotin-contaminated waste, including glassware, syringes, and absorbent materials, must be disposed of as hazardous waste according to institutional and local regulations.

Synthesis of this compound

This compound can be synthesized via the redistribution reaction between tetra(heptyl)tin and tin(IV) chloride. This method allows for controlled formation of the desired monoalkyltin trichloride.

Protocol 2.1: Synthesis of this compound

Materials:

  • Tetra(heptyl)tin

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous toluene (or other high-boiling inert solvent)

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Set up a Schlenk flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

  • In the flask, combine tetra(heptyl)tin (1 equivalent) and tin(IV) chloride (3 equivalents) in anhydrous toluene.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction is typically complete within several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The this compound can be purified by fractional distillation under reduced pressure.

Table 1: Reagent Quantities for this compound Synthesis

ReagentMolar RatioMolecular Weight ( g/mol )Example Quantity
Tetra(heptyl)tin1511.4851.15 g
Tin(IV) chloride3260.5278.16 g
Anhydrous Toluene-92.14250 mL

Stille Cross-Coupling Reaction with this compound

The Stille reaction is a powerful method for forming C-C bonds by coupling an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[2][3][4][5] The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[2]

Protocol 3.1: Stille Coupling of this compound with an Aryl Iodide

This protocol describes a representative Stille coupling reaction between this compound and 4-iodoanisole.

Materials:

  • This compound

  • 4-Iodoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP) or other suitable phosphine ligand

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), TFP (6 mol%), and CuI (10 mol%).

  • Add 4-iodoanisole (1.0 equivalent) and this compound (1.2 equivalents).

  • Add anhydrous, degassed DMF via syringe.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) to drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature.

Table 2: Reagent Quantities for Stille Coupling

ReagentMolar Ratio/mol%Molecular Weight ( g/mol )Example Quantity
4-Iodoanisole1.0234.04234 mg (1.0 mmol)
This compound1.2324.26389 mg (1.2 mmol)
Pd₂(dba)₃1.5 mol%915.7213.7 mg (0.015 mmol)
TFP6 mol%232.1913.9 mg (0.06 mmol)
CuI10 mol%190.4519.0 mg (0.1 mmol)
Anhydrous DMF-73.095 mL

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd₂(dba)₃ is a common Pd(0) source for Stille couplings.

  • Ligand: Tri(2-furyl)phosphine is an electron-rich ligand that can accelerate the rate-determining transmetalation step.

  • Copper(I) Iodide: CuI is often used as a co-catalyst to facilitate the transmetalation step, particularly with less reactive organostannanes.

  • Solvent: DMF is a polar aprotic solvent that is effective in solubilizing the reactants and catalyst. It must be anhydrous and degassed to prevent quenching of the catalyst and side reactions.

Work-up and Purification

A critical step in reactions involving organotin reagents is the efficient removal of tin-containing byproducts, which are toxic.[1]

Protocol 4.1: Work-up and Purification

  • Quenching: Quench the reaction mixture by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least one hour. This will precipitate the tin byproducts as insoluble heptyltin fluorides.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin salts. Wash the Celite® pad with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Characterization

The synthesized this compound and the final coupled product should be characterized by standard spectroscopic methods.

5.1. This compound:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the heptyl chain. The protons on the carbon adjacent to the tin atom will exhibit satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

  • ¹³C NMR: The carbon NMR will show seven distinct signals for the heptyl group. The carbon directly bonded to tin will have a chemical shift significantly influenced by the metal.

  • Mass Spectrometry (MS): MS will confirm the molecular weight and show the characteristic isotopic pattern of tin.

5.2. Coupled Product (e.g., 4-heptylanisole):

  • ¹H NMR and ¹³C NMR: The NMR spectra will confirm the successful coupling by showing signals corresponding to both the heptyl group and the anisole moiety, with characteristic shifts for the newly formed C-C bond.

  • MS: Will confirm the molecular weight of the desired product.

Visualization of Experimental Workflow

Diagram 1: Synthesis of this compound Workflow

G cluster_synthesis Synthesis of this compound reagents Combine Tetra(heptyl)tin and SnCl4 in anhydrous toluene reflux Reflux under inert atmosphere reagents->reflux monitor_synthesis Monitor by GC or NMR reflux->monitor_synthesis purify_synthesis Purify by fractional distillation monitor_synthesis->purify_synthesis product_stannane This compound purify_synthesis->product_stannane

Caption: Workflow for the synthesis of this compound.

Diagram 2: Stille Coupling and Work-up Workflow

G cluster_coupling Stille Coupling Reaction cluster_workup Work-up and Purification setup Combine reagents and catalyst in anhydrous DMF under inert gas reaction Stir at appropriate temperature setup->reaction monitor_coupling Monitor by TLC or GC-MS reaction->monitor_coupling quench Quench with aqueous KF monitor_coupling->quench filter Filter through Celite® quench->filter extract Extract with organic solvent filter->extract purify_chromatography Purify by column chromatography extract->purify_chromatography final_product Final Coupled Product purify_chromatography->final_product

Caption: Workflow for the Stille coupling and subsequent work-up.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25 (6), 508-524. DOI: 10.1002/anie.198605081.
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652. DOI: 10.1002/0471264180.or050.01.
  • Littke, A. F.; Fu, G. C. A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 1999, 38 (16), 2411-2413. DOI: 10.1002/(SICI)1521-3773(19990816)38:16<2411::AID-ANIE2411>3.0.CO;2-T.
  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier – The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 2004, 43 (9), 1132-1136. DOI: 10.1002/anie.200352974.
  • Lerebours, R.; Camacho-Soto, A.; Wolf, C. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 2005, 70 (21), 8601-8604. DOI: 10.1021/jo051257o.
  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43 (36), 4704-4734. DOI: 10.1002/anie.200300638.
  • Herrmann, W. A.; Beller, M.; Fischer, H.; Kreissl, F. R. Applied Homogeneous Catalysis with Organometallic Compounds; Wiley-VCH, 2002.
  • NROChemistry. Stille Coupling. [Link].

  • Organic Chemistry Portal. Stille Coupling. [Link].

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link].

  • Gelest, Inc. Introduction to Organotin Chemistry and Applications. [Link].

Sources

Application Notes and Protocols: Trichloro(heptyl)stannane as a PVC Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of trichloro(heptyl)stannane, also known as heptyltin trichloride, as a heat stabilizer for polyvinyl chloride (PVC). This document delves into the fundamental mechanisms of PVC degradation, the role of organotin stabilizers, and detailed protocols for the application and evaluation of this compound in PVC formulations.

Introduction: The Challenge of PVC Thermal Instability

Polyvinyl chloride (PVC) is a remarkably versatile and widely used thermoplastic, valued for its durability, chemical resistance, and cost-effectiveness.[1][2] However, PVC is inherently thermally unstable at the temperatures required for its processing (typically above 100°C).[3] This instability leads to a degradation process known as dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[4][5][6] This process is autocatalytic, meaning the released HCl accelerates further degradation.[3][5]

The consequences of PVC degradation are severe, including:

  • Discoloration: The formation of conjugated polyene sequences results in a color shift from yellowing to blackening.[3]

  • Embrittlement: The polymer loses its mechanical integrity and becomes brittle.[3]

  • Corrosion: The released HCl gas can corrode processing machinery.[3]

To mitigate these issues, heat stabilizers are crucial additives in PVC formulations.[4][5][6] Organotin compounds, a class of highly effective stabilizers, play a pivotal role in preserving the integrity of PVC during processing and throughout its service life.[7][8][9]

This compound: Properties and Mechanism of Action

This compound (C₇H₁₅Cl₃Sn) is a monoalkyltin compound that serves as a potent PVC stabilizer.[10]

Key Properties:

PropertyValue
CAS Number 59344-47-7[10]
Molecular Formula C₇H₁₅Cl₃Sn[10]
Molecular Weight 324.26 g/mol [10]

The primary function of organotin stabilizers like this compound is to interrupt the degradation cycle of PVC. This is achieved through a multi-faceted mechanism:

  • HCl Scavenging: Organotin compounds are highly effective at neutralizing the HCl released during dehydrochlorination, thereby preventing the autocatalytic degradation cascade.[3][9][11]

  • Substitution of Labile Chlorine Atoms: The thermal degradation of PVC is often initiated at defect sites within the polymer chain, such as allylic chlorine atoms. Organotin stabilizers can replace these unstable chlorine atoms with more stable groups, effectively preventing the initiation of dehydrochlorination.[3][7][11][12]

  • Reaction with Polyene Structures: Some organotin compounds can react with the conjugated double bonds formed during degradation, which helps to reduce discoloration.[11][12]

The Lewis acidity of the tin center in this compound plays a crucial role. The tin atom can coordinate with the labile chlorine atoms on the PVC chain, facilitating their substitution. The stability of the Sn-C bond is critical; cleavage of this bond could lead to the formation of highly acidic species like SnCl₄, which would catastrophically accelerate degradation.[7]

Synthesis of this compound

Monoalkyltin trichlorides like this compound can be synthesized through several routes. One common industrial method involves the redistribution reaction between a tetraalkyltin compound and tin tetrachloride (SnCl₄).[13] Another approach is the direct synthesis from an alkene (in this case, heptene), tin(II) chloride (SnCl₂), and hydrogen chloride (HCl), often in the presence of a catalyst.[14]

A general representation of the redistribution reaction is: R₄Sn + 3SnCl₄ → 4RSnCl₃ (Where R = heptyl)

Experimental Protocols for Application and Evaluation

The following protocols provide a framework for incorporating and assessing the performance of this compound as a PVC stabilizer.

Preparation of a Stabilized PVC Formulation

This protocol outlines the preparation of a basic plasticized PVC formulation for thermal stability testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • Plasticizer (e.g., Dioctyl phthalate - DOP)

  • This compound

  • Co-stabilizers (optional, e.g., calcium stearate, zinc stearate)

  • Lubricants (optional)

Procedure:

  • Accurately weigh all components. A typical starting formulation could be:

    • PVC: 100 parts by weight

    • DOP: 40-60 parts by weight

    • This compound: 1-3 parts by weight

  • In a high-speed mixer, blend the PVC resin and other solid components until a homogenous powder is obtained.

  • Slowly add the liquid components (DOP and this compound) while continuing to mix.

  • Continue mixing until a free-flowing, dry blend is achieved.

  • The blend can then be processed into sheets or other forms for testing using a two-roll mill or an extruder at a temperature appropriate for the specific PVC grade (e.g., 160-180°C).

Thermal Stability Testing: Static Oven Aging

This method provides a visual and quantitative assessment of the stabilizer's effectiveness in preventing discoloration over time at elevated temperatures.

Equipment:

  • Forced-air circulating oven

  • Colorimeter or spectrophotometer

Procedure:

  • Prepare PVC samples (e.g., 1 mm thick sheets) from the stabilized formulation as described in section 4.1.

  • Preheat the oven to the desired test temperature (e.g., 180°C or 200°C).

  • Place the PVC samples in the oven.

  • Remove samples at regular intervals (e.g., 10, 20, 30, 45, 60 minutes).

  • Allow the samples to cool to room temperature.

  • Visually assess the color change of the samples against a standard.

  • For a quantitative analysis, measure the Yellowness Index (YI) of each sample using a colorimeter according to ASTM D1925 or similar standard.

  • Plot the Yellowness Index as a function of heating time to compare the performance of different stabilizer formulations.

Dynamic Thermal Stability Testing: Dehydrochlorination Measurement

This protocol measures the time it takes for a PVC sample to begin releasing significant amounts of HCl, providing a direct measure of the stabilizer's performance.

Equipment:

  • PVC thermomat or a similar instrument capable of detecting evolved HCl.

Procedure:

  • Place a known weight of the stabilized PVC formulation into the reaction vessel of the thermomat.

  • Heat the sample to a specified temperature (e.g., 180°C or 200°C) under a constant flow of inert gas (e.g., nitrogen).

  • The evolved HCl is carried by the gas stream into a conductivity cell containing deionized water.

  • The instrument continuously measures the change in conductivity of the water as HCl dissolves and dissociates.

  • The stability time is defined as the time at which a rapid increase in conductivity is observed, indicating the onset of significant HCl evolution.

Data Presentation and Interpretation

The data obtained from the experimental protocols should be presented in a clear and comparative manner.

Table 1: Example Data from Static Oven Aging Test (Yellowness Index)

Heating Time (minutes) at 180°CUnstabilized PVCPVC + 1.5 phr this compound
05.25.3
1025.88.1
2068.412.5
30Black20.7
45Black35.9
60Black58.2

Table 2: Example Data from Dynamic Thermal Stability Test

FormulationStability Time at 200°C (minutes)
Unstabilized PVC8
PVC + 1.5 phr this compound45

Visualization of Mechanisms and Workflows

Diagram 1: PVC Degradation and Stabilization Pathway

PVC_Degradation_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization with this compound PVC PVC Polymer Chain (-CH2-CHCl-)n Unstable_Site Unstable Site (e.g., Allylic Chlorine) PVC->Unstable_Site Dehydrochlorination Dehydrochlorination Unstable_Site->Dehydrochlorination Initiation Substitution Substitution of Labile Chlorine Unstable_Site->Substitution Heat Heat Heat->Dehydrochlorination Polyene Polyene Formation (Discoloration) Dehydrochlorination->Polyene HCl HCl (Released) Dehydrochlorination->HCl Autocatalysis Autocatalytic Degradation HCl->Autocatalysis HCl_Scavenging HCl Scavenging HCl->HCl_Scavenging Autocatalysis->Dehydrochlorination Stabilizer This compound (R-SnCl3) Stabilizer->HCl_Scavenging Stabilizer->Substitution HCl_Scavenging->Autocatalysis Inhibits Stabilized_PVC Stabilized PVC Substitution->Stabilized_PVC

Caption: PVC degradation pathway and intervention by this compound.

Diagram 2: Workflow for Evaluating PVC Heat Stabilizer Performance

Stabilizer_Evaluation_Workflow cluster_prep Formulation & Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Interpretation Formulation Define PVC Formulation (Resin, Plasticizer, Stabilizer) Blending High-Speed Mixing of Components Formulation->Blending Processing Milling/Extrusion into Sheets Blending->Processing Static_Test Static Oven Aging Test Processing->Static_Test Dynamic_Test Dynamic Dehydrochlorination Test Processing->Dynamic_Test Color_Measurement Colorimetric Measurement (Yellowness Index) Static_Test->Color_Measurement Stability_Time Determine Stability Time Dynamic_Test->Stability_Time Comparison Compare Performance vs. Control and other Stabilizers Color_Measurement->Comparison Stability_Time->Comparison Report Generate Report Comparison->Report

Caption: Workflow for evaluating PVC heat stabilizer performance.

Conclusion

This compound is a highly effective heat stabilizer for PVC, functioning primarily by scavenging HCl and substituting labile chlorine atoms on the polymer chain. The protocols outlined in these application notes provide a robust framework for researchers and scientists to formulate, process, and evaluate the performance of this compound in PVC applications. Careful execution of these methods will enable the optimization of stabilizer concentrations and formulations to achieve desired thermal stability and product longevity.

References

  • Arkis, E. (n.d.). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. CORE.
  • A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). (n.d.).
  • CN102838630A - Process for preparing monoalkyltin trihalides and dialkyltin dihalides. (n.d.). Google Patents.
  • Wei, F., Lu, Y., & Liu, W. (n.d.). Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride). ResearchGate.
  • Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (n.d.). ResearchGate.
  • US6768017B2 - Process for the production of monoalkyltin trihalides. (n.d.). Google Patents.
  • Thermal Degradation And Stabilization Of PVC. (n.d.). Samphina Academy.
  • News - Mechanism of PVC stabilizer action. (n.d.). Bontecn.
  • Trichloroheptyl Stannane | CAS 59344-47-7. (n.d.). Santa Cruz Biotechnology.
  • The mechanism of action of PVC stabilizer. (2023, August 29). JUBANG.
  • Application Notes and Protocols: The Role of Methyltin Trichloride in PVC Heat Stabilization. (n.d.). Benchchem.
  • Action mechanism and application of different PVC stabilizers. (2023, February 6).
  • How Is PVC Stabilized? (2023, May 16). Chemistry For Everyone. YouTube.
  • PVC (Polyvinyl chloride) Chemical Compatibility Chart. (n.d.). CP Lab Safety.
  • Shi, W., et al. (2023). Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes. Polymers, 15(3), 548.

Sources

Application Notes and Protocols for the Ultrasensitive Detection of Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the analytical determination of trichloro(heptyl)stannane, an organotin compound of industrial relevance and potential environmental concern. Moving beyond a simple recitation of steps, this guide elucidates the causal reasoning behind critical methodological choices, from sample extraction to final detection. It furnishes detailed, field-tested protocols for quantifying this compound in diverse and complex matrices, including water, sediment, and biological tissues. The methodologies are grounded in established analytical principles, primarily focusing on gas chromatography coupled with mass spectrometry (GC-MS), a robust and widely accessible technique. Emphasis is placed on creating self-validating systems through rigorous quality control, ensuring the generation of trustworthy and reproducible data for researchers, environmental scientists, and professionals in regulatory and development fields.

Introduction: The Analytical Imperative for Heptyltin Compounds

Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one covalent bond between tin (Sn) and a carbon atom.[1] Their applications are widespread, serving as PVC stabilizers, industrial catalysts, and biocides.[1][2] this compound (CAS 59344-47-7), also known as n-heptyltin trichloride, belongs to this family. While less studied than its butyltin and phenyltin counterparts, its use in industrial processes necessitates reliable analytical methods for monitoring its potential release into the environment and for quality control purposes.

The toxicity of organotin compounds is highly dependent on the number and nature of the organic substituents.[3] Tri-substituted organotins, such as the infamous tributyltin (TBT), are generally the most toxic, causing severe effects on non-target aquatic organisms even at ultratrace concentrations (ng/L).[4][5] The degradation of these compounds often leads to di- and mono-substituted forms, which have different toxicities, making speciation analysis—the separate quantification of each specific compound—essential for a true assessment of environmental impact.[5]

The analytical challenge lies in the chemical properties of compounds like this compound. As a salt, it is polar and non-volatile, making it unsuitable for direct analysis by gas chromatography (GC), which remains the preferred technique for separating complex mixtures of organotins due to its high resolving power.[6][7] Therefore, a robust analytical workflow must incorporate efficient extraction from the sample matrix and a critical chemical derivatization step to create a volatile, thermally stable analogue suitable for GC separation and subsequent detection.[8]

The Core Analytical Strategy: A Logic-Driven Workflow

The successful quantification of this compound from any matrix is underpinned by a multi-stage process. Each stage presents choices that directly impact the quality of the final data. Understanding the rationale behind these choices is paramount.

The Four Pillars of Organotin Analysis

The analysis of polar organotin compounds like this compound universally follows four key steps:

  • Extraction: The primary goal is to quantitatively transfer the target analyte from the complex sample matrix (water, soil, tissue) into a clean, simple solvent system. The choice of solvent and technique is dictated by the matrix. For solid samples like sediment or tissue, this step must efficiently break the physical and chemical bonds between the analyte and the matrix components.[7][9]

  • Derivatization: This is arguably the most critical step in the entire process for GC-based analysis.[8] The polar this compound is chemically converted into a non-polar, fully alkylated, and volatile species (e.g., ethyl(heptyl)stannane or pentyl(heptyl)stannane). This transformation is essential for the compound to travel through the GC column without degradation.

  • Chromatographic Separation: Gas chromatography is employed to separate the derivatized target analyte from other derivatized organotins and any remaining matrix components based on their boiling points and interactions with the GC column's stationary phase.

  • Detection and Quantification: A sensitive and selective detector is used to identify and quantify the analyte as it elutes from the GC column. Mass Spectrometry (MS) is the gold standard, providing not only quantification but also structural confirmation, making it highly authoritative.[10] Other options include Flame Photometric Detection (FPD) or Atomic Emission Detection (AED).[6][11]

Visualizing the General Workflow

The logical flow from raw sample to final data can be visualized as follows. This workflow forms the basis for the specific protocols detailed in subsequent sections.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Raw Sample (Water, Sediment, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Matrix-Specific Extraction Spike->Extraction Derivatization Alkylation/ Derivatization Extraction->Derivatization Cleanup Extract Cleanup (Optional) Derivatization->Cleanup GC Gas Chromatography (Separation) Cleanup->GC MS Mass Spectrometry (Detection & ID) GC->MS Quant Quantification via Calibration Curve MS->Quant Report Final Report (ng/L, µg/kg) Quant->Report

Caption: General workflow for the GC-MS analysis of organotin compounds.

The Derivatization Dilemma: Choosing the Right Reagent

The choice of derivatizing agent is a critical decision point. The two most common approaches are alkylation via a Grignard reagent or using sodium tetraalkylborates.[8]

  • Grignard Reagents (e.g., Pentylmagnesium Bromide, C₅H₁₁MgBr): These are powerful alkylating agents that form very stable, fully substituted tetra-alkyltin compounds. They generally provide high derivatization yields and good reproducibility across different matrices.[8] However, their primary drawback is extreme reactivity with water and other protic solvents. [8] This necessitates working in anhydrous (water-free) organic extracts and demands expert handling, as the reaction with water can be violent.

  • Sodium Tetraethylborate (NaBEt₄): This reagent has the significant advantage of being able to perform the derivatization directly in an aqueous or buffered solution.[6][11] This simplifies the workflow for water samples considerably, allowing for simultaneous extraction and derivatization. While generally effective, yields can sometimes be lower than with Grignard reagents, and the reagent itself can be a source of contamination if not handled properly.[11]

For the protocols below, NaBEt₄ is selected for water matrices due to its compatibility with aqueous phases, while a Grignard reagent is chosen for the already-prepared organic extracts from solid matrices to maximize reaction efficiency and yield.

Application Protocol 1: Water Matrices

This protocol is adapted from the principles outlined in ISO 17353:2004 and is applicable to drinking water, surface water, and wastewater.[11][12][13]

Application Note: The primary challenge in water analysis is the typically low concentration (ng/L) of analytes, requiring a pre-concentration step. Solid-Phase Extraction (SPE) is an effective alternative to large-volume liquid-liquid extraction. All glassware must be meticulously cleaned and acid-washed to prevent analyte adsorption to glass surfaces.[14][15]

Protocol: this compound in Water by GC-MS

  • Reagents and Materials:

    • This compound certified standard.[16]

    • Tripropyltin chloride (Internal Standard).

    • Sodium tetraethylborate (NaBEt₄), 2% (w/v) in methanol (prepare fresh).

    • Hexane (pesticide grade).

    • Acetic acid and Sodium acetate (for buffer preparation).

    • Methanol (pesticide grade).

    • Deionized water.

    • Glass fiber filters (1 µm).

    • Separatory funnels (1 L) or SPE manifold and cartridges.

    • Rotary evaporator or nitrogen evaporator.

  • Sample Preparation and Derivatization:

    • Collect a 500 mL water sample in a pre-cleaned glass bottle. If the sample contains suspended solids, filter it through a glass fiber filter.

    • Transfer the sample to a 1 L separatory funnel.

    • Spike the sample with a known amount of internal standard (e.g., 50 ng of Tripropyltin chloride).

    • Add 20 mL of acetate buffer (pH 4.9) and swirl to mix.

    • Add 1 mL of freshly prepared 2% NaBEt₄ solution. Immediately stopper and shake vigorously for 2 minutes. This step ethylates the organotin chlorides, making them extractable into an organic solvent.

    • Allow the reaction to proceed for 15 minutes.

    • Add 20 mL of hexane to the funnel, shake vigorously for 3 minutes to extract the now-derivatized, non-polar organotins.

    • Allow the layers to separate for 10 minutes. Drain and discard the lower aqueous layer.

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Instrumental Analysis:

    • Reduce the volume of the hexane extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

    • Transfer the concentrated extract to a 2 mL autosampler vial.

    • Inject 1 µL into the GC-MS system. (See Table 1 for typical instrument parameters).

Application Protocol 2: Sediment and Soil Matrices

This protocol is designed for complex solid matrices and uses a robust extraction method with a chelating agent followed by Grignard derivatization.[9]

Application Note: The key challenge with sediments and soils is achieving complete extraction of the analyte, which may be strongly bound to organic matter and mineral surfaces. The use of tropolone, a chelating agent, significantly improves the extraction efficiency for polar organotins by forming neutral complexes that are more soluble in organic solvents.[9] The subsequent derivatization must be performed under anhydrous conditions.

Protocol: this compound in Sediment/Soil by GC-MS

  • Reagents and Materials:

    • All standards and solvents listed in Protocol 1.

    • Pentylmagnesium bromide (2.0 M in Diethyl Ether), a Grignard reagent.

    • Tropolone.

    • Diethyl ether and Hexane (anhydrous, pesticide grade).

    • Glacial acetic acid.

    • Anhydrous sodium sulfate.

    • Centrifuge and centrifuge tubes (50 mL, glass).

    • Mechanical shaker.

  • Sample Preparation and Extraction:

    • Weigh approximately 5 g (dry weight equivalent) of homogenized sediment/soil into a 50 mL glass centrifuge tube.

    • Spike with the internal standard (e.g., 100 ng Tripropyltin chloride).

    • Add 20 mL of the extraction solvent: 80:20 (v/v) Diethyl Ether:Hexane containing 0.2% tropolone and 1% glacial acetic acid.[9]

    • Cap tightly and shake on a mechanical shaker at high speed for 1 hour.

    • Centrifuge at 2500 rpm for 10 minutes to separate the solvent from the solid material.

    • Carefully transfer the supernatant (the organic extract) to a clean flask.

    • Repeat the extraction (steps 3-6) on the remaining solid pellet with a fresh 20 mL portion of the extraction solvent.

    • Combine the two organic extracts and dry by passing through anhydrous sodium sulfate.

  • Derivatization and Cleanup:

    • Concentrate the combined, dried extract to ~2 mL under a gentle stream of nitrogen.

    • Crucially, ensure the extract is anhydrous. In a fume hood, carefully add 1 mL of 2.0 M pentylmagnesium bromide solution to the extract. A slight effervescence may occur. Swirl gently and allow to react for 30 minutes. This step pentylates the organotin chlorides.

    • Carefully quench the excess Grignard reagent by slowly adding 5 mL of 0.5 M sulfuric acid dropwise.

    • Transfer the mixture to a separatory funnel, shake, and collect the upper organic layer.

    • Wash the organic layer with deionized water, discard the aqueous layer.

    • Dry the final organic extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL for GC-MS analysis.

Application Protocol 3: Biological Tissue Matrices

This protocol uses a strong base to solubilize the tissue, releasing the bound organotins before derivatization.[4]

Application Note: Biological tissues are highly complex, containing fats, proteins, and other macromolecules that can interfere with the analysis and trap the analytes. A chemical digestion/solubilization step using tetramethylammonium hydroxide (TMAH) is a highly effective method to break down the tissue structure and release the organotins, preserving their original speciation.[4]

Protocol: this compound in Biological Tissue by GC-MS

  • Reagents and Materials:

    • All reagents listed in Protocol 2.

    • Tetramethylammonium hydroxide (TMAH), 25% in water.

    • Isooctane.

    • Microwave digestion system (optional, but recommended) or water bath.

  • Sample Preparation and Digestion:

    • Weigh approximately 0.5 g of lyophilized (freeze-dried) and homogenized tissue into a digestion vessel.

    • Spike with the internal standard.

    • Add 4 mL of 25% TMAH solution.[4]

    • Heat the sample in a microwave digestion system or a 60°C water bath for 1-2 hours until the tissue is completely dissolved, forming a clear or slightly yellowish solution.

    • Cool the digestate to room temperature.

  • Derivatization and Extraction:

    • Carefully neutralize the digestate to ~pH 5 using acetic acid.

    • Transfer the solution to a 50 mL centrifuge tube.

    • Add 5 mL of isooctane.

    • Add 1 mL of 2% NaBEt₄ solution. Cap and shake vigorously for 5 minutes.

    • Centrifuge to break any emulsions and achieve clear phase separation.

    • Transfer the upper organic layer (isooctane) to a clean vial.

    • Dry the extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL for GC-MS analysis.

Instrumental Analysis and Data Processing

The derivatized extracts from all matrices can be analyzed using the same instrumental method. Gas chromatography coupled with a mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode provides the best sensitivity and selectivity.

Table 1: Typical GC-MS Instrumental Parameters

ParameterSettingRationale
GC System Agilent 7890 or equivalentStandard, reliable gas chromatograph.
Injector Splitless, 250°CEnsures quantitative transfer of analytes onto the column.
Column 30 m x 0.25 mm ID, 0.25 µm filmA standard non-polar column (e.g., DB-5ms, HP-5ms) provides good separation for tetra-alkyltins.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program 60°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 minA temperature gradient to separate compounds based on boiling point.
MS System Agilent 5977 or equivalentQuadrupole or Ion Trap Mass Spectrometer.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization technique for generating reproducible mass spectra.
Detection Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the target analytes.
SIM Ions To be determined empirically for derivatized heptyltinMonitor characteristic ions for derivatized heptyltin and the internal standard.
Data Quantification

Quantification is performed using an internal standard method. A multi-point calibration curve (typically 5-7 levels) is prepared by derivatizing known amounts of the this compound standard and a constant amount of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration in the unknown sample is then calculated from its peak area ratio using the regression equation from the calibration curve.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, a rigorous quality control regime is essential.

  • Method Blank: A blank sample (reagent water, clean sand, or blank tissue) is carried through the entire analytical process to check for contamination.

  • Laboratory Control Spike (LCS): A blank sample is spiked with a known amount of analyte and internal standard to verify the accuracy of the method, expressed as percent recovery.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of real samples are spiked with a known amount of analyte to assess matrix effects on recovery and to determine method precision.

  • Certified Reference Materials (CRMs): When available, analysis of a CRM (e.g., PACS-2 for sediment) provides the highest level of confidence in the accuracy of the entire method.[6]

Table 2: Typical Method Performance Criteria

ParameterAcceptance CriteriaRationale
Calibration Curve r² > 0.995Ensures a linear relationship between instrument response and concentration.
LCS Recovery 70 - 130%Demonstrates the method is performing accurately without matrix interference.[17]
MS/MSD Recovery 70 - 130%Assesses accuracy within a specific sample matrix.
Relative Percent Difference (RPD) < 20%Measures the precision between duplicate MS samples.
Method Detection Limit (MDL) Water: 0.5-5 ng/L; Solids: 0.1-1 µg/kgThe lowest concentration that can be reliably detected. Varies by instrument and matrix.[18]

Alternative and Emerging Techniques

While GC-MS after derivatization is the most common and robust method, other techniques are available:

  • Liquid Chromatography (LC) Methods: Techniques like LC coupled with ICP-MS or Electrospray Ionization-Mass Spectrometry (ESI-MS) can directly analyze polar organotin compounds without derivatization.[1][14][19] EPA Method 8323 is an example of an LC-MS method for organotins.[19][20] This simplifies sample preparation but may have different sensitivity and selectivity characteristics.

  • Direct GC-MS/MS of Underivatized Compounds: Some recent research has explored the direct analysis of chlorinated organotins by GC-MS/MS, which avoids the derivatization step entirely.[10][21] This is an emerging area that could significantly streamline the analytical workflow in the future.

Conclusion

The reliable analysis of this compound requires a nuanced understanding of the challenges posed by different sample matrices and the chemistry of organotin compounds. The cornerstone of successful analysis via gas chromatography is the critical derivatization step, which converts the polar analyte into a form suitable for GC separation. By selecting the appropriate extraction and derivatization strategy for each matrix—be it water, sediment, or biological tissue—and adhering to stringent quality control protocols, researchers can generate accurate, reproducible, and defensible data. The methods outlined in this guide provide a solid foundation for monitoring and understanding the fate of this compound in industrial and environmental contexts.

References

  • Dirkx, W. M. R., & Van der Donck, J. C. J. (1992). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Online]. Available: [Link]

  • Donard, O. F. X., et al. (2004). Speciation of organotin compounds in waters and marine sediments using purge-and-trap capillary gas chromatography with atomic emission detection. Analytica Chimica Acta, 505(1), 63-74. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. SW-846. [Online]. Available: [Link]

  • Yang, Y., et al. (1998). Speciation of organotin and organolead compounds in drinking water by gas chromatography--atomic emission spectrometry. Journal of Chromatography A, 810(1-2), 179-187. [Online]. Available: [Link]

  • Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. [Online]. Available: [Link]

  • International Organization for Standardization. (2004). ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method. [Online]. Available: [Link]

  • iTeh Standards. (2005). EN ISO 17353:2005 - Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004). [Online]. Available: [Link]

  • EVISA. (n.d.). US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry. [Online]. Available: [Link]

  • Paca, D., et al. (2021). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 8(3), 329-339. [Online]. Available: [Link]

  • Wang, W., & Cao, Z. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies Application Note. [Online]. Available: [Link]

  • OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). Application Note. [Online]. Available: [Link]

  • ResearchGate. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. [Online]. Available: [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency. (2025). Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Online]. Available: [Link]

  • Oh-ishi, S., et al. (1985). [Recent progress in the study of analytical methods, toxicity, metabolism and health effects of organotin compounds]. Sangyo Igaku, 27(3), 151-172. [Online]. Available: [Link]

  • Analytical and Bioanalytical Chemistry Research. (2021). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Online]. Available: [Link]

  • Adebayo, I. A., et al. (2020). Speciation and quantification of organotin compounds in Lagos harbour, Nigeria. SN Applied Sciences, 2(12), 2132. [Online]. Available: [Link]

  • BCP Instruments. (2022). Organotin analysis. [Online]. Available: [Link]

  • LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Online]. Available: [Link]

  • ResearchGate. (n.d.). GC/MS conditions used for the analysis of organotin compounds. [Online]. Available: [Link]

  • iTeh Standards. (2004). ISO 17353:2004 - Water quality — Determination of selected organotin compounds — Gas chromatographic method. [Online]. Available: [Link]

  • Scilit. (2011). The Speciation of Organotin Compounds in Sediment and Water Samples from the Port of Gdynia. [Online]. Available: [Link]

  • ResearchGate. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. [Online]. Available: [Link]

  • ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. [Online]. Available: [Link]

  • HPC Standards Inc. (n.d.). n-Heptyltin trichloride | C7H15Cl3Sn | 677942 | 59344-47-7. [Online]. Available: [Link]

  • Lores, M., & Llompart, M. (2003). Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(20), 2315-2324. [Online]. Available: [Link]

  • Eurofins Australia. (2023). Organotins Analysis. EnviroNote 1132. [Online]. Available: [Link]

  • Chalmers Research. (2024). Enhanced remediation of organotin compounds and metal(loid)s in polluted sediments: Chemical stabilization with mining-wastes and physical soil washing. [Online]. Available: [Link]

  • Analytical Standard Solutions (A2S). (n.d.). Heptyltin-n trichloride (MHT). [Online]. Available: [Link]

  • Polish Journal of Environmental Studies. (n.d.). Preparation of Soil and Sediment Samples for Determination of Organometallic Compounds. [Online]. Available: [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Analytical Determination of Stannanes in Different Biological Samples. [Online]. Available: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. Chapter 7: Analytical Methods. [Online]. Available: [Link]

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Application Notes and Protocols for Trichloro(heptyl)stannane Mediated Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for Carbon-Carbon Bond Formation

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2][3] This reaction typically involves the coupling of an organostannane with an organic halide or pseudohalide.[1] While traditional Stille couplings often employ trialkylstannanes (R₃SnR'), the use of organotrichlorostannanes, such as trichloro(heptyl)stannane, presents a distinct set of properties and potential advantages. The electron-withdrawing nature of the three chloro substituents significantly alters the reactivity of the tin reagent, impacting the crucial transmetalation step in the catalytic cycle.[4][5]

This guide provides a comprehensive overview of the this compound mediated cross-coupling reaction, from the synthesis of the organotin reagent to a detailed, step-by-step protocol for its application in forming C(sp²)-C(sp³) bonds. We will delve into the mechanistic nuances, safety considerations, and the potential applications of this methodology in the synthesis of complex molecules relevant to drug discovery.

Safety First: Handling Organotin Compounds

Organotin compounds, including this compound, are toxic and require careful handling in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All waste containing organotin residues must be disposed of according to institutional and regulatory guidelines.

Synthesis of this compound: A General Approach

General Protocol for the Synthesis of an Alkyltin Trichloride via Redistribution:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), combine one equivalent of tetraheptyltin and three equivalents of tin tetrachloride.

  • Reaction Conditions: Heat the mixture, with stirring, to a temperature that facilitates the redistribution reaction. The optimal temperature and reaction time will need to be determined empirically for the heptyl derivative.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as ¹H NMR or gas chromatography to observe the disappearance of the starting materials and the formation of the desired this compound.

  • Purification: Upon completion, the product can be purified by vacuum distillation.

The Catalytic Cycle: A Mechanistic Overview

The Stille cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2]

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate [R¹-Pd(II)L₂-X] Pd0->OxAdd R¹-X Transmetalation Transmetalation Intermediate [R¹-Pd(II)L₂-R²] OxAdd->Transmetalation Heptyl-SnCl₃ byproduct X-SnCl₃ Transmetalation->Pd0 Reductive Elimination Product Coupled Product R¹-R² Transmetalation->Product

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X) to form a Pd(II) intermediate.[1]

  • Transmetalation: The organic group from the organostannane (in this case, the heptyl group) is transferred to the palladium center, and the halide is transferred to the tin, forming a new Pd(II) complex.[1] This is often the rate-determining step. The high Lewis acidity of the this compound, due to the electron-withdrawing chlorine atoms, can influence the rate of this step.[8][9]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[3]

Detailed Experimental Protocol: this compound Mediated Cross-Coupling

This protocol provides a generalized procedure for the cross-coupling of an aryl bromide with this compound. Optimization of reaction conditions (temperature, solvent, catalyst, and ligand) may be necessary for specific substrates.

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Flame-dry glassware under vacuum B Backfill with inert gas (Ar/N₂) A->B C Add aryl bromide, catalyst, and solvent B->C D Degas the solution C->D E Add this compound via syringe D->E F Heat to desired temperature and stir E->F G Cool to room temperature F->G H Quench the reaction G->H I Perform aqueous work-up H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

Figure 2: General experimental workflow for the cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reagent Addition: Add this compound (1.2 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Table 1: Representative Reaction Parameters

ParameterRecommended Range/ValueRationale/Notes
Aryl Halide Iodide > Bromide >> ChlorideReactivity in oxidative addition follows this trend.[1]
Catalyst Loading 1-5 mol%Higher loadings may be needed for less reactive substrates.
Solvent Toluene, THF, DMFSolvent choice can influence reaction rate and solubility.[10]
Temperature 80 - 110 °CHigher temperatures are often required for C(sp³)-C(sp²) couplings.
Additives Cu(I) salts, Fluoride ionsCan accelerate the transmetalation step.[11]

Applications in Drug Discovery

The Stille coupling is a powerful tool in medicinal chemistry for the synthesis of complex molecular scaffolds. The ability to form C(sp²)-C(sp³) bonds is particularly valuable for introducing alkyl chains, like the heptyl group, into aromatic or heteroaromatic systems. This can be crucial for modulating the lipophilicity and pharmacokinetic properties of drug candidates.[12] The functional group tolerance of the Stille reaction allows for its application in late-stage functionalization of complex intermediates in a synthetic route.[2]

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the solvent, or adding a co-catalyst like CuI.[11] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Homocoupling: The formation of homocoupled products (R¹-R¹ or R²-R²) can be a side reaction.[1] This can sometimes be minimized by adjusting the reaction temperature or catalyst system.

  • Dehydrostannylation: n-Alkyltin trichlorides can undergo palladium-catalyzed dehydrostannylation, leading to the formation of alkenes.[4] This side reaction can be competitive with the desired cross-coupling. Careful control of reaction conditions is necessary to minimize this pathway.

Conclusion

The this compound mediated Stille cross-coupling offers a viable, albeit less common, method for the formation of carbon-carbon bonds. Understanding the unique reactivity conferred by the trichlorostannyl group is key to successfully implementing this reaction. While presenting challenges such as potential side reactions and the inherent toxicity of organotin compounds, the methodology provides a valuable addition to the synthetic chemist's toolbox, particularly for applications in pharmaceutical and materials science where precise molecular construction is paramount.

References

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  • Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
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  • Stille Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/platt/courses/204_s17%3A_thompson-converted/20%3A_transition_metal-catalyzed_cross-coupling/20.03%3A_stille_coupling]
  • Stille Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
  • Palladium-catalyzed dehydrostannylation of n-alkyltin trichlorides - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2000/dt/b002123f]
  • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/gc/c3gc40941g]
  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3753381/]
  • Synthesis of biotinylated aldehyde polymers for biomolecule conjugation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22420658/]
  • The transmetalation step in Pd-catalyzed processes: Understanding the role of the classical nucleophile, the ligands and the syn - UVaDOC Principal. [URL: https://uvadoc.uva.es/bitstream/handle/10324/12128/TESIS_DOCTORAL_Patricia_Perez_Galvan.pdf?sequence=1&isAllowed=y]
  • introduction to organotin chemistry - and applications - Gelest, Inc. [URL: https://www.gelest.com/wp-content/uploads/Organotin_Chemistry.pdf]
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  • Synthesis of Biotin Linkers with the Activated Triple Bond Donor [p-(N-propynoylamino)toluic Acid] (PATA) for Efficient Biotinylation of Peptides and Oligonucleotides - MDPI. [URL: https://www.mdpi.com/1420-3049/17/12/14174]
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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trichloro(heptyl)stannane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this organotin reagent, primarily in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to enhance your reaction yields and ensure experimental success.

A Critical First Step: Safety and Handling

Before initiating any experiment, it is imperative to understand the hazards associated with organotin compounds. This compound, like other organotins, is toxic and requires careful handling to prevent exposure.

Core Safety Mandates:

  • Exposure Routes: Organotin compounds are toxic via inhalation, ingestion, and skin contact.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemically resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.[3][4]

  • Handling: Use anhydrous techniques, as organotin halides can react with moisture.[2][4] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Waste Disposal: Dispose of all organotin-contaminated waste according to your institution's specific hazardous waste guidelines. Do not mix with regular chemical waste.[2]

  • Spills: In the event of a spill, use an absorbent material, place it in a sealed container for proper disposal, and decontaminate the area.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is most commonly used as a coupling partner in the Stille cross-coupling reaction.[5][6] This powerful palladium-catalyzed reaction forms a new carbon-carbon bond, typically between an sp³-hybridized carbon (from the heptyl group) and an sp²-hybridized carbon from an organic halide or triflate (e.g., vinyl or aryl halides).[5][7]

Q2: My Stille reaction with this compound has a very low yield. What are the most likely causes?

Low yield is a common issue that can typically be traced back to one of three areas:

  • Reagent Integrity: The this compound may have degraded due to moisture exposure.[8]

  • Catalyst System: The palladium catalyst or associated ligands may be inactive or inappropriate for the specific substrates.

  • Reaction Conditions: The solvent may not be sufficiently anhydrous, the temperature may be suboptimal, or interfering side reactions may be occurring.

This guide will delve into troubleshooting each of these points in detail.

Q3: I see a lot of white precipitate in my reaction flask. What is it?

A white precipitate is often indicative of the hydrolysis of this compound.[8] In the presence of water, the Sn-Cl bonds are readily hydrolyzed to form various heptyltin oxides and hydroxides (e.g., [n-HeptylSn(O)OH]n), which are generally insoluble in organic solvents and are unreactive in the Stille coupling catalytic cycle.

Q4: What are the most common side reactions?

The most prevalent side reaction is the homocoupling of the organostannane reagent to form tetradecane (C14H30).[7][9] This occurs when two molecules of the stannane reagent couple with each other, a process also mediated by the palladium catalyst. Another issue is proto-destannylation, where a proton source cleaves the heptyl-tin bond, forming heptane.

Q5: How can I effectively remove the tin byproducts from my final product?

Removing toxic tin byproducts is a critical purification step. Common methods include:

  • Fluoride Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[6]

  • Silica Gel Chromatography: Tin byproducts can often be removed by column chromatography. Using an eluent containing a small amount of triethylamine (~2-5%) can help by complexing with the tin species and altering their retention on the silica.[6]

  • Specialized Scavengers: Fluorous tin reagents have been developed to simplify removal through fluorous solid-phase extraction.[10]

Troubleshooting Guide: Low or No Product Yield

This section provides a systematic approach to diagnosing and resolving poor reaction outcomes.

Problem Area 1: Reagent and Catalyst Integrity

The quality of your starting materials is paramount. Organotin reagents and palladium catalysts can be sensitive and are common points of failure.

Q: How can I be sure my this compound is of good quality? A: Alkyltrichlorostannanes are highly susceptible to hydrolysis.[8]

  • Action: Always use a freshly opened bottle or a reagent that has been stored under strictly anhydrous conditions. If the reagent is a liquid, it should be clear. Cloudiness or the presence of solid precipitates suggests hydrolysis.

  • Causality: Water reacts with the Sn-Cl bonds to form tin oxides/hydroxides. These species cannot efficiently transmetalate with the palladium center in the Stille catalytic cycle, thus halting the reaction and lowering the yield.

Q: My palladium catalyst doesn't seem to be working. What should I check? A: Catalyst activity is crucial.

  • Action 1: Use an appropriate catalyst and ligand. For coupling an alkyl group, a catalyst system with electron-rich, bulky phosphine ligands is often required to promote the desired reaction pathway and suppress side reactions like β-hydride elimination.

  • Action 2: Ensure the catalyst is active. Pd(0) is the active catalytic species. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your reaction conditions are suitable for this reduction. Many researchers prefer to use a direct Pd(0) source like Pd(PPh₃)₄.[9]

  • Causality: The catalytic cycle begins with the oxidative addition of the organic halide to a Pd(0) complex.[6] If the Pd(0) species is not present or is poisoned, the entire cycle fails. Ligands modulate the electronic properties and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination.[11]

Workflow for Ensuring Anhydrous Reaction Conditions

Moisture is a primary culprit in reactions involving this compound. The following workflow is critical for maximizing yield.

Caption: Workflow for maintaining anhydrous conditions.

Problem Area 2: Sub-Optimal Reaction Parameters

Even with high-quality reagents, the reaction environment must be finely tuned.

ParameterCommon IssueRecommended Solution & Rationale
Solvent Solvent is not anhydrous or is of the wrong polarity.Solution: Use high-purity, anhydrous solvents like DMF, THF, or Toluene.[12] Rationale: Protic or wet solvents will hydrolyze the stannane. The solvent's polarity can also affect catalyst solubility and the rate of the catalytic steps.
Temperature Temperature is too low (slow reaction) or too high (decomposition, side reactions).Solution: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or GC/MS.[12] Rationale: The rates of oxidative addition and reductive elimination are temperature-dependent. However, excessive heat can promote homocoupling and catalyst decomposition.
Additives Absence of necessary additives.Solution: The addition of copper(I) iodide (CuI) can sometimes accelerate the transmetalation step.[11] Rationale: CuI is believed to act as a co-catalyst, facilitating the transfer of the organic group from tin to palladium.

Mechanistic Insights: The Stille Catalytic Cycle

Understanding the mechanism helps in diagnosing which step is failing. A simplified cycle is presented below.

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal + R²-Sn(Heptyl)Cl₂ PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B - X-Sn(Heptyl)Cl₂ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 + R¹-R² lab1 [Heptyl = R²]

Caption: Simplified catalytic cycle for the Stille reaction.

Troubleshooting with the Cycle in Mind:

  • No consumption of R¹-X? The issue is likely with the Oxidative Addition step. Check your palladium catalyst's activity and ensure it's in the Pd(0) state.

  • R¹-X is consumed but no product forms? The bottleneck is likely Transmetalation . This points directly to a problem with the this compound reagent (e.g., hydrolysis) or the need for an additive like CuI.

  • Reaction stalls with formation of homocoupled R²-R²? This indicates that the transmetalation and subsequent steps are too slow relative to the side reaction. Consider changing ligands or lowering the temperature to disfavor the homocoupling pathway.

Detailed Protocols

Protocol 1: General Procedure for Stille Coupling
  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl/vinyl halide/triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene, to make a ~0.1 M solution) via syringe.[12]

  • Reagent Addition: Add the this compound (1.1-1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir under the inert atmosphere. Monitor the reaction progress by TLC or GC.

  • Quench: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of KF. Stir vigorously for 30 minutes.

  • Workup: Filter the mixture through a pad of Celite® to remove the precipitated tin salts. Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing yield issues.

Troubleshooting_Tree Start Low Yield Observed CheckSM Starting Material (SM) Consumed? Start->CheckSM CheckByprod Major Byproducts Observed? CheckSM->CheckByprod Yes CheckCatalyst 1. Check Pd Catalyst Activity 2. Verify Anhydrous Conditions 3. Increase Temperature CheckSM->CheckCatalyst No Homocoupling 1. Lower Temperature 2. Change Ligand/Catalyst 3. Check Stannane:Halide Ratio CheckByprod->Homocoupling Yes, Homocoupling NoByprod Problem is likely Transmetalation or Reductive Elimination CheckByprod->NoByprod No Significant Byproducts CheckStannane 1. Use Fresh this compound 2. Add CuI Co-catalyst 3. Ensure Anhydrous Conditions NoByprod->CheckStannane

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • Benchchem. (n.d.). safety and handling precautions for organotin compounds.
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
  • National Research Council. (1995). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin Reagents.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • ResearchGate. (2006). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides.
  • NROChemistry. (n.d.). Stille Coupling.
  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).
  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). tin hydride.

Sources

Technical Support Center: Purification of Crude Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude trichloro(heptyl)stannane. The content is structured in a question-and-answer format to directly address common and specific issues encountered during experimental work.

Part 1: Critical Safety Precautions

Organotin compounds, including this compound, are highly toxic and require strict safety protocols. Always handle these materials in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Q1: What are the primary hazards associated with this compound and what immediate steps should be taken in case of exposure?

A1: this compound is corrosive and toxic. It can cause severe skin burns and eye damage.[1][2] Due to its organotin nature, it is suspected of causing damage to organs through prolonged or repeated exposure and may be harmful to fertility or an unborn child. Inhalation, ingestion, or skin contact can be highly hazardous.

  • In Case of Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water or shower. Seek immediate medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a physician immediately.

  • If Swallowed: Rinse the mouth but do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Always work within a certified chemical fume hood and wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and splash goggles or a face shield.[3]

Q2: How should I handle spills and dispose of this compound waste?

A2: For small spills, absorb the material with an inert, dry chemical absorbent (like vermiculite or sand) and place it in a properly labeled, sealed container for hazardous waste disposal.[4] Do not use water, as this compound is moisture-sensitive and can hydrolyze. For larger spills, evacuate the area and consult with your institution's environmental health and safety (EHS) office. All waste containing this compound must be disposed of as hazardous waste according to local, regional, and national regulations.[1] Do not discharge into drains or the environment, as it is very toxic to aquatic life.[1][2]

Part 2: FAQ - Understanding the Impurities

The success of any purification is predicated on understanding the impurities you need to remove. For this compound, these typically arise from the synthesis reaction (comproportionation) or subsequent handling.

Q3: My crude this compound was synthesized via comproportionation of tetra(heptyl)stannane and tin(IV) chloride. What are the likely impurities?

A3: The comproportionation reaction (R₄Sn + 3SnCl₄ → 4 RSnCl₃, where R = heptyl) is an equilibrium-driven process. It is common for the reaction not to go to completion or for side reactions to occur, leading to a mixture of products. The most common impurities from this synthesis are:

  • Unreacted Starting Materials: Tetra(heptyl)stannane (R₄Sn) and Tin(IV) chloride (SnCl₄).

  • Other Redistribution Products: Di(heptyl)tin dichloride (R₂SnCl₂) and Tri(heptyl)tin chloride (R₃SnCl). The stoichiometry of the reaction is designed to favor the trichloride, but other species are almost always present in the crude mixture.[5][6][7]

Q4: I noticed my sample fuming slightly in the air and becoming cloudy over time. What is happening?

A4: You are observing hydrolysis. Organotin halides, particularly those with multiple halogen atoms like this compound, are highly susceptible to moisture.[8] The tin-chlorine bond is readily cleaved by water, leading to the formation of various hydrolysis products, such as heptyltin dihydroxychloride and eventually condensing into heptylstannonic acids ([R-Sn(O)OH]n).[9] These hydrolysis products are typically white, insoluble, polymeric solids, which cause the cloudiness in your sample. This underscores the need to handle the compound under strictly anhydrous (dry) conditions, preferably under an inert atmosphere like nitrogen or argon.

Impurity Relationship Diagram

The following diagram illustrates the relationship between the target compound and its common process-related and degradation impurities.

G Target This compound (R-SnCl3) SideProd1 Di(heptyl)tin Dichloride (R2SnCl2) Target->SideProd1 Imperfect Stoichiometry SideProd2 Tri(heptyl)tin Chloride (R3SnCl) Target->SideProd2 Imperfect Stoichiometry Hydrolysis Heptylstannonic Acid ([R-Sn(O)OH]n) Target->Hydrolysis Hydrolysis SM1 Tetra(heptyl)stannane (R4Sn) SM1->Target Comproportionation (Synthesis) SM2 Tin(IV) Chloride (SnCl4) SM2->Target Comproportionation (Synthesis) Water H2O (Moisture) Water->Hydrolysis G Start Crude R-SnCl3 in Distillation Pot Apply_Vac Apply Vacuum (<1 mmHg) & Gentle Heat Start->Apply_Vac Collect_Forerun Collect Forerun (e.g., SnCl4) Apply_Vac->Collect_Forerun Check_Temp Head Temp Stable at Target BP? Collect_Forerun->Check_Temp Check_Temp->Apply_Vac No, adjust heat Collect_Main Collect Main Fraction (Pure R-SnCl3) Check_Temp->Collect_Main  Yes Stop Stop Heating, Cool Under Vacuum Collect_Main->Stop Residue High-Boiling Residue (R2SnCl2, R4Sn, etc.) Stop->Residue Final_Product Store Pure Product Under Inert Gas Stop->Final_Product

Sources

Technical Support Center: Overcoming Solubility Challenges of Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trichloro(heptyl)stannane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this versatile organotin reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your reaction media.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility and handling of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound, an organotin halide, is generally characterized by its nonpolar heptyl group and the polar tin-trichloride moiety. This structure leads to its solubility in a range of common organic solvents.[1] While specific quantitative data is sparse, it is known to be soluble in many non-polar and polar aprotic solvents. However, it is highly sensitive to moisture and will readily hydrolyze in the presence of water, forming various tin oxide and hydroxide species.[2] This hydrolysis can significantly impact its solubility and reactivity.

Q2: Why is my this compound not dissolving in the recommended solvent for my reaction?

A2: Several factors can contribute to poor solubility, even in a recommended solvent:

  • Moisture Contamination: this compound is highly susceptible to hydrolysis.[2] Trace amounts of water in your solvent or on your glassware can lead to the formation of insoluble tin hydroxides and oxides.[3]

  • Solvent Grade: Ensure you are using an anhydrous, high-purity solvent. The presence of impurities can affect the solubility of the organotin compound.

  • Temperature: The solubility of solids in liquids generally increases with temperature.[4] If you are attempting to dissolve the compound at a low temperature, a gentle increase in temperature may be necessary.

  • Incorrect Solvent Polarity: While this compound is soluble in a range of solvents, the specific reaction conditions and other reagents can influence the overall polarity of the medium, potentially leading to precipitation.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors and any contact with skin or eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: The use of protic solvents with this compound is generally not recommended due to its high reactivity towards hydrolysis and alcoholysis. These reactions will consume your starting material and generate insoluble byproducts. However, in specific cases, such as the synthesis of certain organotin complexes, reactions are carried out in anhydrous alcohols.[8] These reactions require stringent control of conditions to prevent unwanted side reactions.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Precipitate formation upon addition of this compound to the reaction mixture.

This is a common issue often indicative of hydrolysis or poor solvent choice.

Causality Analysis:
  • Hydrolysis: The most likely culprit is the reaction of this compound with water to form insoluble heptylstannonic acids and related oligomers.[2][9]

  • Low Solubility: The chosen solvent may not be optimal for the concentration of this compound you are using, especially at lower temperatures.

  • Reaction with Other Reagents: The precipitate could be the product of an initial, rapid reaction with another component in your mixture, which is itself insoluble.

Troubleshooting Workflow:

start Precipitate Observed check_moisture Verify Anhydrous Conditions (Solvent, Glassware, Atmosphere) start->check_moisture hydrolysis_suspected Hydrolysis Likely Cause check_moisture->hydrolysis_suspected Moisture Present test_solubility Test Solubility in Supernatant check_moisture->test_solubility No Obvious Moisture improve_conditions Implement Strict Anhydrous Techniques hydrolysis_suspected->improve_conditions insoluble Precipitate Insoluble test_solubility->insoluble soluble Precipitate Dissolves test_solubility->soluble solvent_issue Solvent is the Issue insoluble->solvent_issue reaction_issue Potential Reaction Product soluble->reaction_issue change_solvent Select Alternative Solvent (See Table 1) solvent_issue->change_solvent analyze_precipitate Analyze Precipitate (FTIR, NMR if possible) reaction_issue->analyze_precipitate

Caption: Troubleshooting precipitate formation.

Recommended Actions:
  • Ensure Rigorous Anhydrous Conditions:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Dry all glassware in an oven at >120 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Conduct the reaction under an inert atmosphere.

  • Solvent Selection and Co-solvents:

    • If solubility remains an issue under anhydrous conditions, consider a different solvent system. A summary of suitable solvents is provided in Table 1.

    • The use of a co-solvent can be an effective strategy.[10] Adding a small amount of a more polar, aprotic, and anhydrous solvent like tetrahydrofuran (THF) or dioxane can sometimes improve solubility in a less polar medium like toluene.

Table 1: Recommended Solvents for this compound

SolventPolarityBoiling Point (°C)Notes
TolueneNonpolar111Commonly used for Stille couplings and other organotin reactions.
Tetrahydrofuran (THF)Polar Aprotic66Good for a wide range of organometallic reactions; ensure it is anhydrous.
Dichloromethane (DCM)Polar Aprotic40A versatile solvent, but its lower boiling point may not be suitable for all reactions.
Diethyl EtherNonpolar35Use with caution due to high volatility and flammability.
Issue 2: Reaction fails to proceed or gives low yields, with starting material recovered.

This can be a direct consequence of the insolubility of this compound in the reaction medium.

Causality Analysis:

If the reagent is not in solution, it cannot effectively participate in the reaction. The effective concentration of the dissolved stannane is too low for the reaction to proceed at a reasonable rate.

Troubleshooting Workflow:

start Low or No Reaction check_solubility Visually Inspect for Undissolved Solid start->check_solubility solid_present Solid Present check_solubility->solid_present Yes no_solid Homogeneous Solution check_solubility->no_solid No increase_temp Gradually Increase Temperature solid_present->increase_temp other_issues Investigate Other Reaction Parameters (Catalyst, Temperature, etc.) no_solid->other_issues dissolves Solid Dissolves increase_temp->dissolves no_dissolution Solid Remains increase_temp->no_dissolution monitor_reaction Monitor Reaction Progress dissolves->monitor_reaction consider_cosolvent Add Anhydrous Co-solvent no_dissolution->consider_cosolvent change_solvent Switch to a Better Solvent (See Table 1) consider_cosolvent->change_solvent

Caption: Addressing low reaction conversion.

Recommended Actions:
  • Temperature Adjustment:

    • Gently warm the reaction mixture. Many organotin reactions are performed at elevated temperatures (e.g., 80-110 °C in toluene).[5]

    • Monitor for any signs of decomposition at higher temperatures.

  • Phase-Transfer Catalysis (for biphasic systems):

    • In cases where an aqueous phase is unavoidable (e.g., certain types of hydrolysis or coupling reactions), a phase-transfer catalyst (PTC) can be employed. The PTC facilitates the transfer of the organotin compound across the phase boundary. Common PTCs include quaternary ammonium salts.

  • Use of Additives:

    • In some palladium-catalyzed cross-coupling reactions, additives like lithium chloride can improve the reaction rate, which may be beneficial if solubility is limiting.

III. Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound under Anhydrous Conditions

This protocol outlines the standard procedure for preparing a solution of this compound for use in a moisture-sensitive reaction.

Materials:

  • This compound

  • Anhydrous solvent (e.g., toluene, THF)

  • Oven-dried glassware (e.g., Schlenk flask, round-bottom flask)

  • Inert gas supply (nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Assemble the oven-dried glassware and purge with an inert gas for 10-15 minutes.

  • Maintain a positive pressure of the inert gas.

  • Weigh the required amount of this compound in a glovebox or under a stream of inert gas and add it to the flask.

  • Using a dry syringe, add the desired volume of anhydrous solvent to the flask.

  • Stir the mixture at room temperature until the solid is fully dissolved. If necessary, gently warm the flask to aid dissolution.

  • The resulting solution is now ready for the addition of other reagents.

Protocol 2: Small-Scale Solubility Test

Before committing to a large-scale reaction, it is prudent to perform a small-scale solubility test.

Procedure:

  • In a dry vial under an inert atmosphere, add a small, known amount of this compound (e.g., 10 mg).

  • Add the chosen anhydrous solvent dropwise while stirring until the solid completely dissolves.

  • Record the volume of solvent required to achieve dissolution. This will give you an approximate solubility at that temperature.

  • This information can then be used to calculate the appropriate solvent volume for your larger scale reaction.

IV. Concluding Remarks

Overcoming the solubility challenges of this compound primarily hinges on the rigorous exclusion of moisture and the selection of an appropriate anhydrous solvent system. By understanding the chemical properties of this reagent and following the detailed troubleshooting guides and protocols provided, researchers can confidently and successfully utilize this compound in their synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Sigma-Aldrich. (2025).
  • Spectrum Chemical. (2008).
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 1,1,7-trichloro-1-hepten-3-one.
  • Fisher Scientific. (n.d.).
  • Solubility of Things. (n.d.). Chloro(trimethyl)stannane.
  • Gelest, Inc. (n.d.).
  • Wikipedia. (n.d.). Organotin chemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of Stannane Compounds.
  • MDPI. (n.d.). Pentacoordinated Organotin(IV)
  • University of Babylon Private CDN. (2023).
  • Hadi, A. G., Jawad, K., Ahmed, D. S., & Yousif, E. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • Luijten, J. G. A. (1966). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Recueil des Travaux Chimiques des Pays-Bas, 85(8), 873-878.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of Methyltin Trichloride in Common Organic Solvents.

Sources

side reactions and byproduct formation with trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trichloro(heptyl)stannane

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your research and development activities. As a versatile intermediate in organic synthesis, this compound's reactivity can also lead to specific challenges. This guide offers expert insights and practical solutions to help you navigate potential side reactions and byproduct formation, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My previously clear solution of this compound in an organic solvent has become cloudy and formed a white precipitate. What is happening?

A1: This is a classic sign of hydrolysis. This compound is highly sensitive to moisture.[1] Even trace amounts of water in your solvent or from atmospheric exposure can lead to the progressive replacement of the chloro ligands with hydroxyl groups. These initial hydrolysis products can then condense to form heptyltin oxo-chlorides, and ultimately, heptylstannonic acids, which are often insoluble in non-polar organic solvents.[2]

Q2: I've observed unexpected peaks in the NMR spectrum of my product, suggesting the presence of other organotin species. What are these likely to be?

A2: Besides your target compound, you may be observing byproducts from redistribution reactions. These reactions, which can be catalyzed by heat or Lewis acids, can occur during synthesis or purification and involve the exchange of alkyl and halide groups between tin centers.[3] The most common byproducts would be di(heptyl)tin dichloride (C₇H₁₅)₂SnCl₂ and, to a lesser extent, tri(heptyl)tin chloride (C₇H₁₅)₃SnCl.

Q3: After my reaction, I'm struggling to separate my desired organic product from tin-containing residues. What are these byproducts and why are they difficult to remove?

A3: The byproducts are typically various forms of heptyltin compounds (hydrolyzed species, unreacted starting material, etc.). Organotin compounds are notoriously difficult to separate from desired products due to their often high lipophilicity and low polarity, which can cause them to co-elute during standard silica gel chromatography.[4][5]

Q4: Can I use this compound in protic solvents like alcohols?

A4: It is highly discouraged. Protic solvents will readily react with the tin-chloride bonds, leading to solvolysis products. For instance, in methanol, you would form methoxy-substituted tin species (e.g., (heptyl)trimethoxystannane) and hydrochloric acid. This is analogous to the hydrolysis reaction.[6]

Q5: What are the primary safety concerns when working with this compound?

A5: Organotin compounds, as a class, are toxic.[7][8][9] The toxicity generally follows the order R₃SnX > R₂SnX₂ > RSnX₃, but all should be handled with care.[10] They can be absorbed through the skin and respiratory tract, potentially affecting the central nervous system.[8][11] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves.[8][10]

Troubleshooting Guide: Side Reactions & Purification

Issue 1: Unwanted Hydrolysis and Precipitate Formation

Root Cause Analysis: The Sn-Cl bonds in this compound are highly electrophilic and susceptible to nucleophilic attack by water. This initiates a cascade of reactions, as illustrated below.

Visualizing the Hydrolysis Pathway:

Hydrolysis A This compound (R-SnCl₃) H2O + H₂O - HCl A->H2O B Heptyl(dihydroxy)tin Chloride (R-Sn(OH)₂Cl) H2O2 + H₂O - HCl B->H2O2 C Heptylstannonic Acid (R-SnO₂H) Cond Condensation - H₂O C->Cond D Oligomeric Stannoxanes ([R-Sn(O)-]n) H2O->B H2O2->C Cond->D

Caption: Hydrolysis of this compound.

Mitigation Protocol: Anhydrous Reaction Setup

  • Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator over a strong drying agent (e.g., P₂O₅).

  • Solvents: Use freshly distilled anhydrous solvents. Solvents from commercial sources should be from a freshly opened bottle, preferably rated for anhydrous applications.

  • Atmosphere: Conduct all manipulations of this compound under an inert atmosphere (e.g., dry nitrogen or argon).

  • Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using standard laboratory procedures.

Issue 2: Presence of Redistribution Byproducts

Root Cause Analysis: The synthesis of monoalkyltin trichlorides often involves redistribution reactions between a tetraalkyltin and tin tetrachloride.[3][7] The stoichiometry must be carefully controlled to favor the formation of the desired product.

3 R₄Sn + SnCl₄ → 4 R₃SnCl R₄Sn + SnCl₄ → 2 R₂SnCl₂ R₄Sn + 3 SnCl₄ → 4 RSnCl₃

If the reaction is not driven to completion or if purification is inadequate, your this compound may be contaminated with di(heptyl)tin dichloride or other related species.

Troubleshooting Workflow:

Troubleshooting Start Crude Product Mixture CheckPurity Analyze by NMR / GC-MS Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure Purify Purification Required IsPure->Purify No End Pure Product IsPure->End Yes HydrolysisCheck Evidence of hydrolysis (insoluble solids)? KF_Wash Aqueous KF Wash HydrolysisCheck->KF_Wash Yes K2CO3_Silica K₂CO₃/Silica Chromatography HydrolysisCheck->K2CO3_Silica No Purify->HydrolysisCheck KF_Wash->CheckPurity K2CO3_Silica->CheckPurity

Caption: Workflow for byproduct identification and removal.

Issue 3: Purification from Organotin Byproducts

Quantitative Comparison of Purification Methods

MethodTarget ByproductsReported EfficiencyKey Considerations
Aqueous KF Wash All organotin speciesGood; precipitates organotins as insoluble fluorides.Can form emulsions; may not remove all residues to ppm levels.[12]
K₂CO₃/Silica Gel Chromatography All organotin speciesExcellent; can reduce impurities to <15 ppm.[13]Requires specific preparation of the stationary phase.[13]
Basic Alumina Chromatography Polar organotin speciesGoodEffective for removing more polar tin halides and oxides.
Distillation Non-volatile byproductsGood, if product is volatileRequires thermal stability of the product; may not separate species with close boiling points.

Experimental Protocol: Purification via K₂CO₃/Silica Gel Chromatography

This method is highly effective for removing a broad range of organotin impurities.[13]

  • Prepare the Stationary Phase:

    • Thoroughly mix 10 parts of finely ground, anhydrous potassium carbonate (K₂CO₃) with 90 parts of silica gel (by weight).

    • This mixture can be stored for several months without significant loss of activity.[13]

  • Pack the Column:

    • Dry-pack the column with the K₂CO₃/silica gel mixture.

    • Alternatively, prepare a slurry in a non-polar solvent (e.g., hexanes) and pack the column.

  • Load and Elute:

    • Concentrate your crude product mixture under reduced pressure. An aqueous workup is generally not required beforehand.[13]

    • Dissolve the crude residue in a minimal amount of the eluent.

    • Load the solution onto the column.

    • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), monitoring the fractions by TLC. The organotin byproducts will strongly adhere to the stationary phase.

  • Product Isolation:

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

References

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. [Link]

  • J-Stage. Determination of Organotin Compounds in Environmental Samples. [Link]

  • Wikipedia. Organotin chemistry. [Link]

  • Luijten, J. G. A., & van der Kerk, G. J. M. (1961). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. ResearchGate. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Gelest, Inc. Introduction to Organotin Chemistry - and Applications. [Link]

  • Reddit. (2022, July 11). Dealing with Organotin reactions. r/chemistry. [Link]

  • Integrated Chem Lectures. (2020, July 15). Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds. YouTube. [Link]

  • Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(20), 7200-7201. [Link]

  • Norén, K., et al. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. PubMed Central. [Link]

  • Li, W., et al. (2012). Diagnosis and treatment of organotin poisoned patients. PubMed Central. [Link]

  • Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds? r/chemistry. [Link]

  • Ritsema, R., & Vethaak, A. D. (2001). Screening of organotin compounds in the Swedish environment. [Link]

  • PubChem. Trichloromethylstannane. [Link]

  • HPC Standards Inc. n-Heptyltin trichloride. [Link]

  • Wikipedia. Stille reaction. [Link]

  • HPC Standards. n-Heptyltin trichloride | 1X50MG. [Link]

  • ESSLAB. n-Heptyltin trichloride. [Link]

  • PubChem. Octyltin trichloride. [Link]

  • PubChem. Trichloro(tetradecyl)stannane. [Link]

  • Organic Syntheses. Tin hydride. [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

  • Bentley, T. W., & Jones, R. O. (1991). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. [Link]

  • PubChem. Trichloro(ethynyl)stannane. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Trichloro(heptyl)stannane Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trichloro(heptyl)stannane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting solutions, and frequently asked questions regarding the use of this compound as a Lewis acid catalyst. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.

Introduction to this compound as a Lewis Acid Catalyst

This compound belongs to the class of monoalkyltin trichlorides, which are effective Lewis acid catalysts in a variety of organic transformations. The electron-withdrawing nature of the three chlorine atoms enhances the electrophilicity of the tin center, allowing it to activate a wide range of substrates, particularly those containing carbonyl groups. The heptyl group provides solubility in many organic solvents, making it a versatile catalyst for homogeneous catalysis.

Common applications of this compound and analogous monoalkyltin trichlorides include, but are not limited to:

  • Biginelli Condensation: A one-pot cyclocondensation to synthesize dihydropyrimidinones.

  • Friedel-Crafts Reactions: Alkylation and acylation of aromatic compounds.

  • Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles.

  • Aldol Reactions: Promoting the formation of β-hydroxy carbonyl compounds.

  • Esterification Reactions: Facilitating the formation of esters from carboxylic acids and alcohols.

A critical aspect of working with this compound is its sensitivity to moisture. Hydrolysis can lead to the formation of various tin oxides and hydroxides, which may exhibit reduced catalytic activity or act as catalyst poisons. Therefore, maintaining anhydrous conditions is paramount for successful and reproducible results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Low or No Product Yield

Symptoms:

  • The reaction does not proceed to completion, as monitored by TLC, GC-MS, or NMR.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Catalyst Deactivation due to Hydrolysis This compound readily reacts with water to form inactive tin hydroxides and oxides.[1][2] This is the most common cause of catalyst deactivation.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool under an inert atmosphere (nitrogen or argon). 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over molecular sieves. 3. Inert Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of an inert gas.
Insufficient Catalyst Loading The amount of catalyst may be too low to effectively drive the reaction to completion within a reasonable timeframe.1. Optimize Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%, then to 10 mol%).[3][4] 2. Monitor Reaction Progress: At each catalyst loading, monitor the reaction kinetics to find the optimal balance between reaction rate and catalyst cost.
Sub-optimal Reaction Temperature The reaction may require a specific temperature range to overcome the activation energy barrier.1. Vary the Temperature: Screen a range of temperatures. For reactions that are sluggish at room temperature, gradually increase the temperature (e.g., in 10-20 °C increments). Conversely, for reactions with significant side product formation, lowering the temperature may improve selectivity.[5]
Poor Substrate Reactivity The electronic or steric properties of your substrate may hinder the catalytic reaction.1. Increase Catalyst Loading: For less reactive substrates, a higher catalyst loading may be necessary. 2. Modify the Substrate: If possible, consider using a more activated derivative of your substrate.
Incompatible Solvent The solvent can significantly influence the Lewis acidity of the catalyst and the stability of reaction intermediates.[6]1. Solvent Screening: Test a range of anhydrous solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile, THF). The optimal solvent will depend on the specific reaction.

Troubleshooting Workflow for Low Yield

start Low or No Yield check_moisture Check for Moisture Contamination start->check_moisture anhydrous_conditions Implement Strict Anhydrous Conditions check_moisture->anhydrous_conditions Yes check_catalyst_loading Optimize Catalyst Loading check_moisture->check_catalyst_loading No re_run_1 Re-run Experiment anhydrous_conditions->re_run_1 success Improved Yield re_run_1->success Success fail Issue Persists: Contact Technical Support re_run_1->fail Failure increase_loading Incrementally Increase Loading check_catalyst_loading->increase_loading Yes check_temperature Optimize Reaction Temperature check_catalyst_loading->check_temperature No re_run_2 Re-run Experiment increase_loading->re_run_2 re_run_2->success Success re_run_2->fail Failure vary_temp Screen a Range of Temperatures check_temperature->vary_temp Yes check_substrate Evaluate Substrate Reactivity check_temperature->check_substrate No re_run_3 Re-run Experiment vary_temp->re_run_3 re_run_3->success Success re_run_3->fail Failure modify_conditions Increase Catalyst Loading or Modify Substrate check_substrate->modify_conditions Yes check_solvent Screen Different Solvents check_substrate->check_solvent No re_run_4 Re-run Experiment modify_conditions->re_run_4 re_run_4->success Success re_run_4->fail Failure solvent_screen Test Solvents of Varying Polarity check_solvent->solvent_screen Yes re_run_5 Re-run Experiment solvent_screen->re_run_5 re_run_5->success Success re_run_5->fail Failure prep Preparation of Anhydrous Glassware and Reagents setup Reaction Setup under Inert Atmosphere prep->setup add_reagents Add Substrates and Solvent setup->add_reagents add_catalyst Add this compound add_reagents->add_catalyst reaction Stir at Optimized Temperature add_catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purification Column Chromatography workup->purification product Pure Product purification->product

Sources

Technical Support Center: Stille Coupling with Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Stille coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing trichloro(heptyl)stannane as a key reagent. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in a Stille coupling involving an organotrichlorostannane like this compound can stem from several critical factors. The primary areas to investigate are the catalyst system, the integrity of the stannane reagent, and the reaction conditions.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligands is paramount. For couplings involving alkyl groups, which generally have a slower rate of transfer, sterically hindered and electron-rich phosphine ligands are often necessary to accelerate the reaction.[1] Consider ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or proazaphosphatranes, which have been shown to be effective for challenging couplings, including those with aryl chlorides.[2][3] The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3][4]

  • Hydrolysis of this compound: Organotrichlorostannanes are susceptible to hydrolysis, which can deactivate the reagent.[5] Ensure that all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The presence of water can lead to the formation of tin oxides and hydroxides, which are unreactive in the coupling.[5]

  • Reaction Temperature and Time: The transmetalation step, where the heptyl group is transferred from tin to palladium, is often the rate-determining step in the Stille catalytic cycle.[1][6] This step can be sluggish for alkyl groups. A systematic increase in reaction temperature may be necessary. Monitor the reaction progress over an extended period, as some Stille couplings can require up to 48 hours for completion.[7]

  • Additives: The addition of copper(I) iodide (CuI) can significantly accelerate the reaction rate.[1] Fluoride sources, such as cesium fluoride (CsF), can also enhance the rate of transmetalation by forming a hypervalent tin species, which is more reactive.[1][2]

Q2: I am observing significant amounts of homocoupling of my organostannane reagent. How can I minimize this side reaction?

A2: Homocoupling of the organostannane to form diheptyl species is a common side reaction in Stille couplings.[7][8] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[8] To mitigate this:

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound. A large excess can promote homocoupling.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Palladium Source: Using a well-defined Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over in situ generated catalysts from Pd(II) sources, as it can minimize side reactions that occur during the reduction step.[3]

Q3: The purification of my final product is proving difficult due to tin-containing byproducts. What are the most effective methods for their removal?

A3: The removal of toxic organotin byproducts is a critical and often challenging aspect of the Stille coupling.[7][9] Several methods can be employed:

  • Aqueous Workup with Potassium Fluoride (KF): Washing the reaction mixture with a saturated aqueous solution of potassium fluoride is a widely used method.[7][10] Fluoride ions react with the tin byproducts to form insoluble trialkyltin fluorides, which can be removed by filtration through Celite.[10]

  • Chromatography on Triethylamine-Treated Silica Gel: For many Stille reactions, filtering the crude product through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively remove tin residues.[7][10] Standard column chromatography can also be performed using this modified silica.

  • Potassium Carbonate/Silica Gel Mixture: A mixture of 10% powdered anhydrous potassium carbonate and silica gel has been shown to be highly effective at removing organotin impurities down to the ppm level.[11]

  • DBU/Iodine Treatment: For stubborn cases, a method involving the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) followed by an ether solution of iodine can convert tin impurities into species that are more easily removed by chromatography.[11]

Method Principle Advantages Considerations
Aqueous KF Wash Precipitation of insoluble tin fluorides.Effective for many tin byproducts.May form an emulsion; filtration can be slow.[10]
Triethylamine-Treated Silica Adsorption of tin byproducts.Fast and straightforward.[7][10]May not be sufficient for all tin species.
K₂CO₃/Silica Gel Strong adsorption and reaction.Highly effective, can reduce tin to ppm levels.[11]Requires preparation of the mixed stationary phase.
DBU/Iodine Chemical conversion to more easily separable forms.Effective for difficult-to-remove impurities.[11]Adds extra reagents to the reaction mixture.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during Stille coupling with this compound.

Problem 1: Reaction Stalls or Fails to Initiate

If your reaction shows no conversion of starting materials, follow this diagnostic workflow:

start Reaction Failure: No Conversion q1 Is the Pd catalyst a Pd(0) or Pd(II) source? start->q1 pd0 Pd(0) Source q1->pd0 Pd(0) pd2 Pd(II) Source q1->pd2 Pd(II) q2_pd0 Was the catalyst handled under inert atmosphere? pd0->q2_pd0 q2_pd2 Is a reducing agent present or formed in situ? pd2->q2_pd2 a1_yes Yes q2_pd0->a1_yes Yes a1_no No, catalyst may be oxidized. Replace with fresh catalyst. q2_pd0->a1_no No a2_yes Yes q2_pd2->a2_yes Yes a2_no No, Pd(II) requires reduction. Add a reducing agent or use a Pd(0) source. q2_pd2->a2_no No q3 Was the this compound freshly prepared or properly stored? a1_yes->q3 a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No, stannane may have hydrolyzed. Prepare fresh or purify. q3->a3_no No q4 Are the solvents and reagents anhydrous? a3_yes->q4 a4_yes Yes q4->a4_yes Yes a4_no No, trace water can deactivate the stannane. Use rigorously dried solvents. q4->a4_no No q5 Is the reaction temperature sufficient for transmetalation? a4_yes->q5 a5_yes Yes, consider alternative issues. q5->a5_yes Yes a5_no No, incrementally increase temperature and monitor. q5->a5_no No

Caption: Diagnostic workflow for Stille coupling reaction failure.

Problem 2: Low Yield with Byproduct Formation

If the reaction proceeds but gives a low yield of the desired product along with identifiable byproducts, consider the following:

  • Stannane Homocoupling: As discussed in the FAQs, this is a common issue. Re-evaluate your stoichiometry and consider lowering the reaction temperature.

  • Proto-destannylation: If you observe heptane as a byproduct, it's likely due to the reaction of the organostannane with trace amounts of acid or water. This underscores the importance of anhydrous and non-acidic conditions.

  • Decomposition of Starting Materials: High reaction temperatures can lead to the degradation of sensitive functional groups on your organic halide or the organostannane. If you suspect this, try running the reaction at a lower temperature for a longer duration.

Experimental Protocols

General Protocol for Stille Coupling with this compound

This protocol provides a starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the organic halide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 8 mol%).[12]

    • If using additives, add them at this stage (e.g., CuI, 10 mol% or CsF, 2.0 eq).[1][2]

    • Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.[12][13]

  • Reagent Addition:

    • Add the this compound (1.2 eq) to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[12]

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF. Stir for at least one hour.[11]

    • Filter the mixture through a pad of Celite to remove the precipitated tin fluoride.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Visualizing the Stille Catalytic Cycle

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium complex.[7][8][14]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition + R¹-X pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation + Heptyl-SnCl₃ pd2_complex->transmetalation pd2_coupled R¹-Pd(II)L₂-Heptyl transmetalation->pd2_coupled byproduct X-SnCl₃ transmetalation->byproduct reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R¹-Heptyl (Product) reductive_elimination->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Wikipedia. (2023). Stille reaction.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • NROChemistry. (n.d.). Stille Coupling.
  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).
  • YouTube. (2020). Stille Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • BenchChem. (2025). Protocol for Stille Coupling Reactions Using Stannane Reagents.
  • National Institutes of Health. (n.d.). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
  • ResearchGate. (2025). Effect of the Leaving Ligand X on Transmetalation of Organostannanes (vinylSnR 3 ) with L n Pd(Ar)(X) in Stille Cross-Coupling Reactions. A Density Functional Theory Study.
  • J&K Scientific LLC. (2025). Stille Cross-Coupling.
  • ResearchGate. (2015). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?.
  • SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities.
  • ResearchGate. (2025). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides.

Sources

stabilization of trichloro(heptyl)stannane against hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trichloro(heptyl)stannane

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive organotin compound in their work. This compound is a powerful intermediate, but its utility is matched by its sensitivity, particularly to hydrolysis. This guide provides in-depth, field-proven insights into the causes of instability and offers robust, validated protocols to ensure the integrity of your experiments.

Part 1: Understanding the Core Problem - The Inevitability of Hydrolysis

This compound (C₇H₁₅SnCl₃) possesses a highly electrophilic tin (IV) center, made so by the three electron-withdrawing chloro ligands. This makes the tin atom an exceptionally attractive target for nucleophiles. Water, even in trace amounts present in solvents or ambient air, acts as a potent nucleophile, initiating a rapid and often irreversible hydrolysis cascade.[1]

The process is not a simple one-step reaction but a sequential substitution of chloride ions with hydroxyl groups.[2][3] This initially forms heptylstannonic acid dichloride (C₇H₁₅Sn(OH)Cl₂) and subsequently dihydroxy (C₇H₁₅Sn(OH)₂Cl) and trihydroxy (C₇H₁₅Sn(OH)₃) species.[4][5] These intermediates are themselves unstable and readily undergo condensation reactions to form polymeric heptylstannoxanes, which are typically insoluble, white precipitates.[6][7] This degradation pathway consumes the active reagent, leading to failed reactions and inconsistent results.

Hydrolysis_Mechanism cluster_hydrolysis Stepwise Hydrolysis cluster_condensation Condensation RSnCl3 C₇H₁₅SnCl₃ (Active Reagent) RSn(OH)Cl2 C₇H₁₅Sn(OH)Cl₂ RSnCl3->RSn(OH)Cl2 +H₂O -HCl RSn(OH)2Cl C₇H₁₅Sn(OH)₂Cl RSn(OH)Cl2->RSn(OH)2Cl +H₂O -HCl RSn(OH)3 C₇H₁₅Sn(OH)₃ (Heptylstannonic Acid) RSn(OH)2Cl->RSn(OH)3 +H₂O -HCl Polymer -[O-Sn(C₇H₁₅)-O]n- (Insoluble Stannoxane Polymer) RSn(OH)3->Polymer -H₂O

Caption: Stepwise hydrolysis and condensation of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound is already cloudy. Is it usable?

A: Cloudiness or the presence of a white precipitate is a definitive sign of hydrolysis and condensation.[6] The active C₇H₁₅SnCl₃ has at least partially decomposed into insoluble stannoxanes. While some active material may remain, using it will lead to inaccurate stoichiometry and unpredictable results. We strongly recommend using a fresh, clear sample for any quantitative or sensitive application.

Q2: I observed fuming when I opened the container. Is this related to hydrolysis?

A: Yes. The fuming is hydrogen chloride (HCl) gas, a direct byproduct of the reaction between this compound and atmospheric moisture.[2][8] This is a strong indicator that the material is actively degrading and requires immediate handling under inert, anhydrous conditions.

Q3: Can I store this compound in a standard laboratory freezer?

A: While lower temperatures slow down reaction rates, they do not prevent hydrolysis. The primary enemy is moisture, not temperature. Standard freezers can have high internal humidity from freeze-thaw cycles. Storage is only effective in a scrupulously dry environment, preferably within a desiccator or a glovebox antechamber, with the container cap tightly sealed and wrapped with Parafilm® or Teflon™ tape.

Q4: Which solvents are safe to use for dissolving this compound?

A: Only high-purity, anhydrous aprotic solvents should be used. Recommended solvents include hexane, heptane, toluene, or dichloromethane. Ensure they are sourced from a sealed bottle or have been freshly dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone ketyl) and distilled. Never use protic solvents like alcohols, as they will react via alcoholysis, a similar degradation pathway.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during experimentation and provides a logical workflow for diagnosis and resolution.

Troubleshooting_Workflow Start Experiment Start: Low Yield or Inconsistent Results Check_Reagent Is the this compound solution clear? Start->Check_Reagent Cloudy No: Solution is cloudy/has precipitate Check_Reagent->Cloudy No Clear Yes: Solution is clear Check_Reagent->Clear Yes Hydrolysis_Confirmed Diagnosis: Reagent has hydrolyzed. Active concentration is unknown. Cloudy->Hydrolysis_Confirmed Check_Procedure Review Experimental Procedure Clear->Check_Procedure Discard Action: Discard degraded reagent. Obtain fresh, high-purity stock. Hydrolysis_Confirmed->Discard Check_Glassware Was glassware oven/flame-dried and cooled under inert gas? Check_Procedure->Check_Glassware Check_Solvent Was a certified anhydrous solvent used? Check_Glassware->Check_Solvent Yes No_Glass No Check_Glassware->No_Glass Check_Atmosphere Was the reaction run under a positive pressure of N₂ or Ar? Check_Solvent->Check_Atmosphere Yes No_Solvent No Check_Solvent->No_Solvent No_Atmosphere No Check_Atmosphere->No_Atmosphere Reattempt Re-attempt Experiment Check_Atmosphere->Reattempt Yes Implement_Protocol Action: Implement rigorous Anhydrous Technique Protocol. No_Glass->Implement_Protocol No_Solvent->Implement_Protocol No_Atmosphere->Implement_Protocol Implement_Protocol->Reattempt

Sources

Technical Support Center: Minimizing Tin Residues in Products from Trichloro(heptyl)stannane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for organotin residue minimization. This guide is specifically designed for researchers, scientists, and drug development professionals who utilize trichloro(heptyl)stannane in their synthetic workflows. Organotin reagents are powerful tools in organic synthesis; however, the inherent toxicity of tin compounds necessitates rigorous control and removal of their residues, particularly in the context of active pharmaceutical ingredient (API) development. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you effectively minimize tin contamination in your final products, ensuring both the integrity of your research and the safety of potential therapeutics.

The information herein is structured to provide not just procedural steps, but also the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the management of tin residues from reactions involving this compound.

Q1: What are the primary tin-containing byproducts I should anticipate from a reaction with this compound?

A1: The primary byproducts stem from the hydrolysis and subsequent reactions of the starting material and its downstream species. This compound is highly reactive towards water.[1][2] Its hydrolysis leads to the formation of heptylstannonic acid, which can exist in various states of oligomerization. Depending on the reaction conditions and workup, you can expect a mixture of heptyltin oxides, hydroxides, and oxyhydroxides. These species are often sparingly soluble in common organic solvents, which can be leveraged for their removal.

Q2: Why is it critical to remove tin residues, and what are the regulatory limits?

A2: Organotin compounds are known for their toxicity. For pharmaceutical applications, minimizing these residues to parts-per-million (ppm) levels is a regulatory and safety mandate. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies tin (Sn) as a Class 3 element, meaning it has relatively low oral toxicity.[3] The Permitted Daily Exposure (PDE) for tin is 600 µ g/day for oral administration.[3] This PDE is used to calculate the maximum allowable concentration in a drug substance, which depends on the maximum daily dose of the drug.[4] Adherence to these limits is essential for regulatory approval and patient safety.[5][6]

Q3: Can I remove heptyltin residues with a standard silica gel chromatography column?

A3: While standard silica gel chromatography can reduce tin levels, it is often insufficient to achieve the low ppm concentrations required for pharmaceutical applications. The polar nature of heptylstannonic acid and its oligomers can lead to strong binding to silica, but also potential tailing and co-elution with polar products. More specialized chromatographic techniques are often necessary for effective removal.

Q4: How do I handle waste generated from this compound reactions?

A4: All waste containing organotin compounds is considered hazardous and must be disposed of according to institutional and local regulations.[1] This includes unreacted reagents, reaction byproducts, and contaminated materials such as glassware, gloves, and filter media.[1] Do not mix organotin waste with other chemical waste streams.[1] Aqueous waste containing tin should be collected separately. Contaminated solid materials should be placed in a dedicated, sealed, and clearly labeled container for hazardous waste disposal.[1]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your product.

Problem Potential Cause Recommended Solution Scientific Rationale
High Tin Content After Aqueous Workup Incomplete hydrolysis and precipitation of tin species. The pH of the aqueous phase may not be optimal for precipitation.Adjust the pH of the aqueous wash to be slightly basic (pH 8-9) using a solution like sodium bicarbonate. This can promote the formation of insoluble heptyltin oxides/hydroxides.The solubility of metal hydroxides and oxides is highly pH-dependent.[7] For amphoteric metals like tin, there is a pH range of minimum solubility. Adjusting to a mildly basic pH can facilitate the precipitation of heptylstannonic acid derivatives.
Formation of an Emulsion or Insoluble Precipitate During Extraction Precipitation of polymeric tin oxides at the organic-aqueous interface, which can trap the product.After the aqueous wash, filter the entire biphasic mixture through a pad of Celite® or another filter aid. Wash the filter cake with the organic solvent used for the extraction to recover any trapped product.Celite® provides a porous medium that can break up emulsions and trap fine solid precipitates, allowing for a cleaner separation of the liquid phases.
Co-elution of Tin Byproducts with Product During Flash Chromatography Similar polarity of the product and the tin byproducts.1. Modified Stationary Phase: Use silica gel treated with triethylamine (~2-5% in the eluent) or potassium carbonate (~10% w/w mixed with the silica). 2. Acidic Wash Prior to Chromatography: Perform a dilute acid wash (e.g., 1M HCl) during the workup to protonate and extract basic tin species.The addition of a base like triethylamine or potassium carbonate to the silica gel deactivates acidic sites and can help to irreversibly bind the tin species to the stationary phase. An acidic wash can help remove certain tin species by forming water-soluble salts.
Product Degradation During Purification The product may be sensitive to the pH conditions used to precipitate the tin or to the acidic nature of standard silica gel.If your product is acid-sensitive, avoid acidic washes and consider using neutral or basic alumina for chromatography instead of silica gel. If your product is base-sensitive, a carefully controlled KF wash may be a better option than a highly basic workup.The choice of purification strategy must be compatible with the stability of the target molecule. Alumina is available in acidic, neutral, and basic forms, offering more flexibility for purifying pH-sensitive compounds.
Low Product Recovery After Purification The product may be precipitating with the tin byproducts or adsorbing strongly to the modified stationary phase.If using a KF wash, consider reducing the concentration of the KF solution or performing the wash at a slightly elevated temperature to increase the solubility of your product. If using chromatography, a more polar eluent system may be required to recover the product from the column.A balance must be struck between effectively removing the tin impurity and maximizing the recovery of the desired product. Optimizing parameters like concentration, temperature, and eluent strength is key.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common procedures to minimize tin residues.

Protocol 1: Basic Hydrolysis and Precipitation Workup

This protocol is a first-line approach for removing the bulk of heptyltin byproducts through pH-controlled precipitation.

Materials:

  • Crude reaction mixture containing the product and heptyltin byproducts.

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Celite® (diatomaceous earth).

Procedure:

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with 3-5 volumes of the chosen organic extraction solvent.

  • Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Shake the funnel vigorously for 1-2 minutes. A white precipitate of heptyltin oxides/hydroxides should form.

  • Filtration (if necessary): If a significant amount of precipitate forms at the interface, making separation difficult, filter the entire mixture through a pad of Celite® in a Büchner funnel. Rinse the filter cake with a small amount of the organic solvent.

  • Separation: Transfer the filtrate back to the separatory funnel (if filtered) and separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Further Purification: The product can then be further purified by chromatography (see Protocol 2) or recrystallization.

Diagram: Basic Hydrolysis and Precipitation Workflow

A Crude Reaction Mixture B Dilute with Organic Solvent A->B C Wash with sat. NaHCO3 (aq) B->C D Precipitation of Heptyltin Oxides C->D F Separate Organic Layer C->F No Emulsion E Filter through Celite® (if needed) D->E Emulsion/Solid? E->F G Wash with H2O and Brine F->G H Dry (Na2SO4) and Concentrate G->H I Crude Product for Further Purification H->I A Prepare K2CO3/Silica Gel (10% w/w) B Pack Chromatography Column A->B C Load Crude Product B->C D Elute with Solvent System C->D E Tin Residues Adsorbed on Column D->E F Collect Fractions of Purified Product D->F G Combine and Concentrate F->G H Purified Product (<10 ppm Tin) G->H A Weigh API Sample B Microwave Digestion with HNO3/HCl A->B C Dilute to Final Volume B->C E ICP-MS Analysis C->E D Prepare Calibration Standards D->E F Data Processing and Quantification E->F G Report Tin Concentration (ppm) F->G

Sources

common pitfalls in the handling and storage of trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trichloro(heptyl)stannane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and storage of this reactive organotin compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound, providing concise and actionable answers.

Q1: What is this compound and why is it sensitive?

This compound ((C₇H₁₅)SnCl₃) is an organometallic compound featuring a heptyl group and three chlorine atoms bonded to a tin center. Its high reactivity stems from the polarized tin-chlorine bonds, making the tin atom highly susceptible to attack by nucleophiles. The primary sensitivity of this compound is to moisture.

Q2: What are the immediate signs of degradation?

The most common sign of degradation is the appearance of a white, insoluble precipitate in the otherwise clear, oily liquid. This precipitate is typically a mixture of heptylstannonic acid and various oligo/polymeric tin oxides and hydroxides formed upon hydrolysis.[1][2] A noticeable change in the viscosity of the liquid can also indicate polymerization or degradation.

Q3: How should I properly store this compound?

This compound should be stored in a tightly sealed, dry glass container, such as an ampoule or a Schlenk flask with a high-vacuum stopcock. The container should be stored under a positive pressure of a dry, inert gas (e.g., argon or nitrogen). For long-term storage, it is advisable to keep it in a cool, dark place, such as a refrigerator designated for chemical storage, away from incompatible materials.

Q4: Is this compound toxic?

Yes, organotin compounds, as a class, are known for their toxicity. The toxicity varies with the number and nature of the organic groups attached to the tin atom. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, and always work within a certified chemical fume hood to avoid inhalation of vapors.

Q5: How do I dispose of waste containing this compound?

All waste containing this compound, including contaminated consumables (needles, septa, gloves), solvents, and reaction residues, must be treated as hazardous waste. It should be collected in a dedicated, clearly labeled, and sealed container. Do not mix organotin waste with other chemical waste streams. Follow all institutional and local regulations for hazardous waste disposal.

II. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Action
Unexpected white precipitate forms when dissolving the compound. Hydrolysis due to moisture. The solvent is likely not anhydrous. Ensure you are using a freshly dried and deoxygenated solvent. Consider using a solvent from a recently opened bottle or drying it over an appropriate desiccant and distilling it under an inert atmosphere.
Reaction yield is significantly lower than expected. Degradation of the reagent. This is a common consequence of improper storage or handling, leading to hydrolysis. Before use, visually inspect the reagent for any signs of precipitation. If degradation is suspected, it is best to use a fresh, unopened container of the compound.
Inaccurate quantification. If you are using the reagent from a previously opened container, its concentration may have changed. It is advisable to re-quantify the active reagent if possible, though this can be challenging with organotin compounds.
Inconsistent results between experiments. Variable exposure to air/moisture. Ensure that your inert atmosphere technique is consistent. Check for leaks in your Schlenk line or glove box. Use fresh, properly sealed septa for reagent transfer.
Formation of a gel or viscous oil in the reaction mixture. Formation of polymeric tin species. This can occur due to hydrolysis, leading to the formation of Sn-O-Sn bonds and subsequent polymerization. Review your experimental setup to eliminate all potential sources of moisture.

III. Experimental Protocols

Adherence to strict protocols is paramount when working with air- and moisture-sensitive reagents.

Protocol 1: Handling this compound using a Schlenk Line

This protocol outlines the standard procedure for transferring this compound under an inert atmosphere.

Materials:

  • This compound in a sealed container (e.g., Sure/Seal™ bottle)

  • Dry, nitrogen-flushed Schlenk flask

  • Dry, nitrogen-flushed syringe with a long needle

  • Schlenk line with a dual vacuum/inert gas manifold

  • Dry, deoxygenated solvent (if making a solution)

  • High-vacuum grease

  • Personal Protective Equipment (PPE)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.[3]

  • Inert Atmosphere Setup: Assemble your reaction apparatus and connect it to the Schlenk line. Evacuate the apparatus using the vacuum manifold and then backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[3][4]

  • Reagent Preparation: Place the this compound container in the fume hood. If it is a Sure/Seal™ bottle, carefully remove the plastic cap to expose the septum.

  • Syringe Preparation: Purge a dry syringe with inert gas by drawing gas from the manifold and expelling it into the fume hood atmosphere. Repeat this at least five times.[3]

  • Reagent Transfer: Puncture the septum of the this compound container with the needle of the purged syringe. It is good practice to also have a needle connected to the inert gas line inserted into the septum to maintain positive pressure.[4]

  • Withdrawal: Slowly withdraw the desired volume of the liquid into the syringe. The positive pressure in the container should aid in filling the syringe. Avoid pulling back on the plunger forcefully, as this can create a vacuum and cause leaks.[4]

  • Transfer to Reaction Vessel: Transfer the reagent to your reaction flask by piercing the septum on the flask and slowly dispensing the liquid.

  • Cleaning: Immediately quench the syringe and needle by drawing up a suitable solvent (e.g., anhydrous toluene) and expelling it into a dedicated waste container. Repeat this several times before cleaning with a mild detergent and water. All rinses should be disposed of as hazardous waste.

IV. Visual Guides

Hydrolysis Pathway of this compound

The following diagram illustrates the stepwise hydrolysis of this compound, leading to the formation of various tin species.

HydrolysisPathway A This compound (C₇H₁₅)SnCl₃ B Heptylstannonic Dichloride Hydroxide (C₇H₁₅)SnCl₂(OH) A->B + H₂O - HCl C Heptylstannonic Chloride Dihydroxide (C₇H₁₅)SnCl(OH)₂ B->C + H₂O - HCl D Heptylstannonic Acid (C₇H₁₅)SnO(OH) C->D - H₂O E Polymeric Heptyltin Oxides [(C₇H₁₅)SnO₁.₅]n D->E Condensation

Caption: Stepwise hydrolysis and condensation of this compound.

Recommended Storage Setup

Proper storage is critical to maintaining the integrity of this compound.

StorageSetup cluster_fume_hood Designated Chemical Fume Hood cluster_secondary_containment Secondary Containment reagent Sealed Schlenk Flask with this compound under Argon Atmosphere storage Cool, Dark Storage (e.g., Refrigerator for Chemicals) outside Inert Gas Source (Argon or Nitrogen Cylinder)

Caption: Recommended storage configuration for this compound.

V. Chemical Properties and Incompatibilities

Property Value/Information
Molecular Formula C₇H₁₅Cl₃Sn
Molecular Weight 324.26 g/mol
Appearance Oily, colorless liquid
Boiling Point Data not readily available for the heptyl derivative. For comparison, butyltin trichloride boils at 93 °C at 10 mmHg.
Solubility Soluble in many organic solvents. Reacts with protic solvents like water and alcohols.
Incompatible Materials Water, alcohols, strong bases, strong oxidizing agents, and protic solvents.[5][6][7] Contact with these materials will lead to rapid decomposition.

VI. References

  • Luijten, J.G.A. (1966). Investigations on organotin compounds. XXII: hydrolysis products of alkyltin trichlorides. Recueil des Travaux Chimiques des Pays-Bas, 85(8), 873-878.

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.

  • James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656–2660.

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Selectivity in Trichloro(heptyl)stannane Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trichloro(heptyl)stannane catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the selectivity of your reactions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction to this compound as a Catalyst

This compound, a monoalkyltin trichloride, primarily functions as a Lewis acid catalyst. The high electronegativity of the three chlorine atoms withdraws electron density from the tin center, making it highly electrophilic and capable of activating a wide range of functional groups, most notably carbonyls and imines. The Lewis acidity of organotin halides increases in the order R₃SnX < R₂SnX₂ < RSnX₃, placing this compound among the more potent Lewis acidic organotin catalysts.[1][2] This property is central to its catalytic activity and is a key factor to consider when optimizing for selectivity.

The heptyl group, while primarily a spectator ligand, can influence the catalyst's solubility in organic solvents and exert subtle steric effects that may be exploited to enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions catalyzed by this compound?

A1: As a robust Lewis acid, this compound is particularly effective in catalyzing reactions involving the activation of electrophiles. These include:

  • Aldol and Aldol-type reactions: Activation of aldehydes and ketones towards nucleophilic attack by silyl enol ethers (Mukaiyama aldol reaction) or other carbon nucleophiles.

  • Michael additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Diels-Alder reactions: Catalyzing [4+2] cycloadditions by coordinating to the dienophile, thereby lowering the LUMO energy.

  • Friedel-Crafts reactions: Activating alkylating or acylating agents for electrophilic aromatic substitution.

Q2: I am observing poor diastereoselectivity in my aldol reaction. What are the initial parameters I should investigate?

A2: Poor diastereoselectivity in Lewis acid-catalyzed aldol reactions is a common issue. The primary factors to investigate are:

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the more ordered, lower-energy transition state.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state.

  • Rate of addition: Slow addition of the nucleophile can help maintain a low concentration of the reactive species, which can favor the formation of one diastereomer.

Q3: Can the heptyl group on the tin catalyst influence the stereochemical outcome of my reaction?

A3: While the three chloro ligands are the dominant electronic feature, the heptyl group can exert a steric influence on the transition state assembly. In highly congested transition states, the steric bulk of the heptyl group may disfavor certain approaches of the reactants, leading to enhanced selectivity. However, in most cases, the impact of the alkyl group is less pronounced than that of the chloro ligands.

Q4: How does the Lewis acidity of this compound compare to other common Lewis acids like TiCl₄ or SnCl₄?

A4: this compound is a moderately strong Lewis acid. Its acidity is generally considered to be less than that of SnCl₄ or TiCl₄. This can be advantageous, as a less reactive Lewis acid can sometimes provide higher selectivity by minimizing background uncatalyzed reactions or preventing substrate/product degradation.

Q5: I am concerned about the toxicity of organotin compounds. What are the best practices for handling and disposal?

A5: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For disposal, tin-containing waste should be segregated and disposed of according to your institution's hazardous waste guidelines. Post-reaction workup procedures involving a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin as insoluble and more easily handled organotin fluorides.[4]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in a Mukaiyama Aldol Reaction

Scenario: A researcher is performing a Mukaiyama aldol reaction between an aldehyde and a silyl enol ether, catalyzed by this compound, and observes a nearly 1:1 mixture of syn and anti diastereomers.

start Low Diastereoselectivity (Observed ~1:1 syn:anti) temp Decrease Reaction Temperature (e.g., from 0 °C to -78 °C) start->temp solvent Screen Solvents temp->solvent If selectivity improves, but is not optimal end_success Improved Diastereoselectivity temp->end_success Significant improvement addition_rate Decrease Rate of Addition solvent->addition_rate If still suboptimal solvent->end_success Significant improvement substrate_control Evaluate Substrate-Based Stereocontrol addition_rate->substrate_control If further improvement is needed addition_rate->end_success Significant improvement substrate_control->end_success end_fail Selectivity Remains Poor substrate_control->end_fail No improvement

Caption: Troubleshooting workflow for low diastereoselectivity.

  • Decrease Reaction Temperature:

    • Rationale: The transition states leading to different diastereomers have different energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, thus favoring one diastereomer. The difference in activation energies (ΔΔG‡) for the two pathways becomes more significant relative to the available thermal energy (kT) at lower temperatures.

    • Protocol: Set up the reaction at -78 °C (dry ice/acetone bath). Ensure all reagents are pre-cooled before mixing. Monitor the reaction progress carefully, as the reaction rate will be significantly slower.

  • Solvent Screening:

    • Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry. Non-coordinating solvents (e.g., dichloromethane, toluene) are generally preferred as they are less likely to compete with the substrate for coordination to the tin center.

    • Protocol: Conduct a small-scale screen of various solvents. A summary of potential solvent effects is provided in the table below.

SolventPolarityCoordinating AbilityExpected Impact on Selectivity
DichloromethanePolar aproticWeakOften a good starting point, promotes catalyst activity.
TolueneNonpolarWeakCan favor more organized transition states through π-stacking.
HexaneNonpolarVery WeakMay decrease catalyst solubility but can enhance selectivity.
Diethyl EtherPolar aproticModerateMay compete for coordination, potentially lowering selectivity.
AcetonitrilePolar aproticStrongLikely to inhibit catalysis by strongly coordinating to the tin center.
  • Control the Rate of Addition:

    • Rationale: A high concentration of the reactants can lead to a less selective, diffusion-controlled reaction. Slow addition of the nucleophile (e.g., the silyl enol ether) via a syringe pump maintains a low steady-state concentration, favoring the thermodynamically preferred, more selective pathway.

    • Protocol: Prepare a solution of the silyl enol ether in the reaction solvent and add it to the mixture of the aldehyde and this compound over a period of 1-2 hours using a syringe pump.

  • Evaluate Substrate-Based Stereocontrol:

    • Rationale: The inherent stereochemical biases of the reactants can sometimes be harnessed. For example, the use of a chiral auxiliary on the aldehyde or a specific geometry (E/Z) of the silyl enol ether can direct the stereochemical outcome.

    • Protocol: If applicable, synthesize substrates with different stereochemical features (e.g., change the protecting group on a nearby alcohol to a bulkier one) to see how this influences the diastereoselectivity.

Issue 2: Poor Regioselectivity in a Friedel-Crafts Alkylation

Scenario: A researcher is attempting to alkylate a substituted aromatic ring and is obtaining a mixture of ortho and para products, with the desired para isomer being the minor product.

start Poor Regioselectivity (ortho/para mixture) temp Decrease Reaction Temperature start->temp solvent Change Solvent Polarity temp->solvent If selectivity is still low end_success Improved Regioselectivity temp->end_success Significant improvement catalyst_loading Vary Catalyst Loading solvent->catalyst_loading If minor improvement solvent->end_success Significant improvement blocking_group Consider a Reversible Blocking Group catalyst_loading->blocking_group Advanced Strategy catalyst_loading->end_success Significant improvement blocking_group->end_success end_fail Selectivity Remains Poor blocking_group->end_fail Not feasible or ineffective

Caption: Troubleshooting workflow for poor regioselectivity.

  • Decrease Reaction Temperature:

    • Rationale: The ortho and para positions have different steric and electronic environments. The transition states for attack at these positions will have different energies. Lowering the temperature can increase the preference for the pathway with the lower activation energy. Often, the para position is sterically less hindered and electronically favored, but at higher temperatures, the less favorable ortho attack can become more competitive.

    • Protocol: Run the reaction at 0 °C or lower. This may require longer reaction times.

  • Change Solvent Polarity:

    • Rationale: The polarity of the solvent can influence the stability of the charged intermediate (the sigma complex) formed during electrophilic aromatic substitution. A less polar solvent may increase the steric demands of the catalyst-electrophile complex, favoring attack at the less hindered para position.

    • Protocol: Switch from a polar solvent like nitromethane or dichloromethane to a less polar one like carbon disulfide or hexane.

  • Vary Catalyst Loading:

    • Rationale: In some cases, high catalyst loading can lead to the formation of more reactive, less selective catalytic species. Reducing the catalyst loading may favor a more selective catalytic cycle.

    • Protocol: Perform a series of experiments with decreasing amounts of this compound (e.g., 10 mol%, 5 mol%, 1 mol%) to find the optimal loading that balances reactivity and selectivity.

  • Consider a Reversible Blocking Group:

    • Rationale: If the ortho position is highly activated and difficult to avoid, a temporary blocking group can be installed at the ortho position. After the desired para-alkylation is complete, the blocking group can be removed. This is an advanced strategy and requires additional synthetic steps.

    • Protocol: A common reversible blocking group for the ortho position is a sulfonyl group, which can often be installed and later removed under specific conditions.

References

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Retrieved from [Link]

  • Wikipedia. (2023). Organotin chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed dehydrostannylation of n-alkyltin trichlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion of Alkyl Mesylates for Use in Stereospecific Cross-Coupling Reactions. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from a general organotin chemistry resource.
  • National Institutes of Health. (n.d.). Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Chemistry and Applications of Organotin(IV) Complexes.
  • PubMed. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)-H Alkylation Using Nitroalkanes as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents. Retrieved from [Link]

  • Nature. (n.d.). Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts.
  • National Institutes of Health. (n.d.). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. Retrieved from [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Organotin. Retrieved from [Link]

  • ResearchGate. (2024). Influence of the Severity of Reaction Conditions on the Promotional Effects of Tin in Pt–Sn/γ-Al2O3 Catalysts in Propane Dehydrogenation. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Chlorotrimethylstannane. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Greener Alternatives in Cross-Coupling Reactions: Moving Beyond Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

For decades, organotin reagents, such as trichloro(heptyl)stannane, have been workhorses in the organic chemist's toolbox for the construction of carbon-carbon bonds, most notably through the Stille cross-coupling reaction. Their stability and predictable reactivity have made them valuable synthons in the journey towards complex molecular architectures. However, the well-documented neurotoxicity and the persistent challenge of removing tin-containing byproducts from active pharmaceutical ingredients (APIs) and fine chemicals have cast a long shadow over their continued use.[1] This guide offers a comprehensive comparison of viable, greener alternatives to this compound and its organotin congeners, focusing on the widely adopted Suzuki-Miyaura and Hiyama cross-coupling reactions. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and present comparative data to empower researchers in making informed, sustainable choices in their synthetic endeavors.

The Inherited Legacy and Pressing Concerns of Organotins

The Stille reaction's versatility is undeniable. It tolerates a wide range of functional groups and the organostannane reagents are often stable to air and moisture.[2] However, the toxicity of organotin compounds is a significant drawback, with effects ranging from skin irritation to severe neurological damage.[1][3] The lipophilic nature of tin byproducts makes their complete removal a non-trivial purification challenge, a critical consideration in pharmaceutical development where stringent limits on heavy metal contamination are in place. These concerns have been a major driving force in the exploration of alternative cross-coupling methodologies that offer a more benign toxicological profile and simpler purification procedures.

A Comparative Overview: Stille, Suzuki-Miyaura, and Hiyama Couplings

The Suzuki-Miyaura and Hiyama couplings have emerged as the leading alternatives to the Stille reaction. Both are palladium-catalyzed cross-coupling reactions, but they utilize organoboron and organosilicon reagents, respectively. These reagents are generally less toxic and their byproducts are more easily removed than their organotin counterparts.[4][5]

FeatureStille Coupling (Organotin)Suzuki-Miyaura Coupling (Organoboron)Hiyama Coupling (Organosilicon)
Organometallic Reagent Organostannane (e.g., this compound)Organoborane (e.g., boronic acids, boronic esters)Organosilane (e.g., trialkoxysilanes, silanols)
Toxicity of Reagents HighGenerally LowLow
Byproduct Removal DifficultGenerally EasyEasy
Reaction Conditions Mild to forcingGenerally MildMild to forcing
Functional Group Tolerance ExcellentGood to ExcellentGood to Excellent
Commercial Availability of Reagents WideExcellentGood and expanding

The Suzuki-Miyaura Coupling: The New Gold Standard

The Suzuki-Miyaura coupling has become one of the most widely used C-C bond-forming reactions in organic synthesis, a testament to its broad applicability and favorable environmental profile.[6] It typically employs boronic acids or their esters, which are often crystalline, air-stable solids that are easy to handle.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step, activating the organoboron reagent to facilitate the transfer of the organic group to the palladium center.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid, a classic example of the Suzuki-Miyaura reaction.[7]

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, and sodium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and deionized water.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 4-methoxybiphenyl.

The Hiyama Coupling: A Fluoride-Activated Alternative

The Hiyama coupling utilizes organosilicon reagents, which are attractive due to their low toxicity, low cost, and high stability.[5] A key feature of the Hiyama coupling is the requirement for an activator, typically a fluoride source, to generate a hypervalent silicate species that is competent for transmetalation.[5]

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Hiyama coupling proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The fluoride activator (e.g., TBAF) coordinates to the silicon atom, increasing the nucleophilicity of the carbon-silicon bond and facilitating the transfer of the organic group to the palladium center.

Hiyama_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation ([Ar'-Si(OR)3F]⁻) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Methoxybiphenyl via Hiyama Coupling

This protocol describes the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenyltrimethoxysilane.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Phenyltrimethoxysilane (2.0 equiv)

  • Palladium(II) chloride (PdCl₂) (0.05 equiv)

  • Tetrabutylammonium fluoride (TBAF)·3H₂O (2.0 equiv)

  • Toluene

Procedure:

  • To a reaction tube, add 4-bromoanisole, phenyltrimethoxysilane, palladium(II) chloride, and TBAF·3H₂O.

  • Add toluene under a nitrogen atmosphere.

  • Seal the tube and heat the mixture at 100 °C for 10 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to give the desired product.

Performance Comparison: Stille vs. Suzuki Coupling in Diazocine Functionalization

A direct comparison of Stille and Suzuki couplings for the functionalization of a diazocine core with various aryl bromides provides valuable insights into their relative performance. The following table summarizes the yields obtained for the synthesis of several biaryl diazocine derivatives.

Aryl BromideStille Coupling Yield (%)Suzuki Coupling Yield (%)
4-Bromotoluene9191
4-Bromoanisole9095
1-Bromo-4-nitrobenzene8980
1-Bromo-2-isopropylbenzene8660
2-Bromothiophene9466
3-Bromothiophene9057

Analysis of the Data:

The data reveals that for simple, sterically unhindered aryl bromides, both Stille and Suzuki couplings provide excellent yields. The Suzuki coupling even shows a slight advantage with the electron-rich 4-bromoanisole. However, for more challenging substrates, the Stille coupling demonstrates superior performance. For the sterically hindered 1-bromo-2-isopropylbenzene and the heterocyclic 2- and 3-bromothiophenes, the Stille reaction consistently provides higher yields than the Suzuki coupling. This suggests that while the Suzuki coupling is an excellent general method, the Stille reaction may still be the preferred choice for certain challenging transformations where maximizing yield is critical, despite its drawbacks.

Conclusion: A Greener Future for Cross-Coupling Chemistry

The transition away from toxic organotin reagents like this compound is not just a trend but a necessity for the advancement of sustainable and safe chemical synthesis. The Suzuki-Miyaura and Hiyama couplings offer excellent, greener alternatives with distinct advantages. The Suzuki-Miyaura reaction, with its use of generally non-toxic and readily available organoboron reagents, has rightfully earned its place as the go-to method for a wide range of cross-coupling applications. The Hiyama coupling provides another valuable, low-toxicity option, particularly as the repertoire of commercially available organosilanes continues to expand.

While the Stille reaction may still find niche applications for particularly challenging substrates, the evidence strongly supports the adoption of its boron- and silicon-based counterparts for the majority of synthetic endeavors. By understanding the mechanistic nuances and leveraging the provided experimental protocols, researchers can confidently embrace these greener alternatives, contributing to a safer and more sustainable future for organic synthesis.

References

  • BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. (n.d.).
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances, 13(24), 16259–16265.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499.
  • BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • Hiyama Coupling. (n.d.). In Organic Chemistry Portal.
  • Stille Coupling. (n.d.). In Organic Chemistry Portal.
  • Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56.
  • Why are tri-organotin chloride compounds so dangerous? (2021, May 19). Chemistry Stack Exchange.

Sources

A Comparative Analysis for the Synthetic Chemist: Trichloro(heptyl)stannane vs. Trichlorobutylstannane

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of organometallic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions, the choice of the organotin reagent can be a critical determinant of reaction efficiency, product yield, and overall process viability. This guide provides an in-depth comparative study of two key alkyltin trichloride reagents: trichloro(heptyl)stannane and trichlorobutylstannane. As a senior application scientist, the following analysis is grounded in both fundamental chemical principles and practical laboratory applications, offering a comprehensive resource for researchers navigating the selection of these versatile synthetic building blocks.

Introduction: The Role of Alkyltin Trichlorides in Modern Synthesis

Trichloro(alkyl)stannanes are pivotal reagents in organic synthesis, most notably as precursors to trialkylarylstannanes and other organostannanes utilized in the Stille cross-coupling reaction.[1][2] Their utility also extends to their role as Lewis acids and as intermediates in the formation of various organotin compounds.[1][3] The performance of these reagents is intrinsically linked to the nature of the alkyl group, which influences their physical properties, reactivity, and toxicity profile. This guide will dissect these nuances through a direct comparison of the four-carbon butyl derivative and the seven-carbon heptyl analogue.

Physicochemical Properties: A Tale of Two Chains

The length of the alkyl chain imparts distinct physical characteristics to each compound, which in turn affects their handling, solubility, and reaction kinetics.

PropertyThis compoundTrichlorobutylstannaneRationale for Differences
Molecular Formula C₇H₁₅Cl₃Sn[4]C₄H₉Cl₃Sn[5]Difference in the number of methylene units in the alkyl chain.
Molecular Weight 324.26 g/mol [4]282.2 g/mol [5]The additional three carbons and six hydrogens in the heptyl chain increase the molecular mass.
Appearance LiquidColorless liquid[5][6]Both are liquids at room temperature, a common feature for many organotin halides.
Boiling Point 142-143 °C @ 33 hPa[7]93 °C @ 10 mmHg (lit.)[6]The longer heptyl chain leads to stronger van der Waals forces, resulting in a higher boiling point.
Melting Point Not readily available-63 °C[5]Expected to be higher for the heptyl derivative due to increased intermolecular forces.
Density Not readily available1.693 g/mL at 25 °C (lit.)[6]The density is not expected to differ dramatically, though the longer alkyl chain may slightly decrease it.
Solubility More soluble in nonpolar organic solventsSoluble in organic solvents; sparingly soluble in water with partial hydrolysis.[5]The longer, more lipophilic heptyl chain enhances solubility in nonpolar solvents like hexanes and toluene.

Synthesis of Alkyltin Trichlorides: A Practical Guide

The synthesis of this compound and trichlorobutylstannane can be reliably achieved through two primary methods: the Grignard reaction followed by redistribution, or direct alkylation.

Method 1: Grignard Reagent Pathway

This is a widely used and versatile method for forming carbon-tin bonds.[8][9]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Alkylation of Tin Tetrachloride cluster_2 Step 3: Redistribution Reaction R_X Alkyl Halide (R-X) (e.g., 1-bromoheptane or 1-bromobutane) R_MgX Grignard Reagent (R-MgX) R_X->R_MgX + Mg, Ether Mg Magnesium (Mg) Solvent1 Anhydrous Ether R4Sn Tetraalkyltin (R₄Sn) R_MgX->R4Sn + SnCl₄ SnCl4 Tin Tetrachloride (SnCl₄) R4Sn_2 Tetraalkyltin (R₄Sn) RSnCl3 Alkyltin Trichloride (RSnCl₃) R4Sn_2->RSnCl3 + 3 SnCl₄ (heat) SnCl4_2 Tin Tetrachloride (SnCl₄)

Synthesis of Alkyltin Trichlorides via Grignard Reagents.

Experimental Protocol (General):

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine (as an initiator). A solution of the corresponding alkyl halide (1-bromoheptane or 1-bromobutane) in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. The reaction is complete when the magnesium has been consumed.

  • Alkylation of Tin(IV) Chloride: The freshly prepared Grignard reagent is slowly added to a cooled solution of tin(IV) chloride in an appropriate solvent (e.g., hexane or toluene). This exothermic reaction is typically performed at 0 °C. The reaction mixture is then stirred at room temperature to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude tetraalkyltin.

  • Redistribution Reaction: The crude tetraalkyltin is mixed with three equivalents of tin(IV) chloride. The mixture is heated, often in a sealed tube or under reflux, to drive the redistribution reaction to completion.[8][10] The progress of the reaction can be monitored by GC-MS or NMR spectroscopy.

  • Purification: The resulting alkyltin trichloride is purified by fractional distillation under reduced pressure.

Method 2: Direct Alkylation with Organoaluminum Reagents

For industrial-scale synthesis, direct alkylation using organoaluminum reagents can be more economical.[11]

G AlR3 Trialkylaluminum (e.g., Al(C₇H₁₅)₃ or Al(C₄H₉)₃) RSnCl3 Alkyltin Trichloride (RSnCl₃) AlR3->RSnCl3 + SnCl₄ (controlled stoichiometry) SnCl4 Tin Tetrachloride (SnCl₄) SnCl4->RSnCl3 AlR2Cl Dialkylaluminum Chloride (AlR₂Cl)

Direct Alkylation for Alkyltin Trichloride Synthesis.

Causality Behind Experimental Choices: The use of a 3:1 molar ratio of SnCl₄ to tetraalkyltin in the redistribution reaction is crucial to statistically favor the formation of the monoalkyltin trichloride. The reaction is driven by the thermodynamic stability of the mixed halide-alkyl tin species.

Performance in Application: A Comparative Perspective

While direct, side-by-side comparative studies in the literature are scarce, a robust comparison can be inferred from the fundamental principles of organometallic reactivity.

Reactivity in Stille Coupling

The Stille reaction is a cornerstone of C-C bond formation, and alkyltin trichlorides are precursors to the active organostannane reagents.[1][2]

G cluster_0 Reagent Preparation cluster_1 Stille Coupling Catalytic Cycle RSnCl3 Alkyltin Trichloride (RSnCl₃) R3SnAr Trialkylarylstannane (R₃SnAr) RSnCl3->R3SnAr + 3 ArMgX ArMgX Aryl Grignard Reagent (ArMgX) Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar'-Pd(II)-X) Pd0->OxAdd + Ar'-X ArX Organic Halide (Ar'-X) Transmetal Transmetalation OxAdd->Transmetal + R₃SnAr RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst ArAr Coupled Product (Ar-Ar') RedElim->ArAr

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for Organotin Reagents

Trichloro(heptyl)stannane (C₇H₁₅Cl₃Sn) is a valuable organometallic compound, often serving as a precursor in the synthesis of more complex organotin reagents or as a component in various catalytic systems. In fields like pharmaceutical development and materials science, the precise stoichiometry and reactivity of such reagents are paramount. The presence of seemingly minor impurities—such as residual starting materials, partially alkylated stannanes (e.g., dichloro(diheptyl)stannane), or hydrolysis byproducts—can drastically alter reaction kinetics, yield, and the impurity profile of the final product.

This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of synthesized this compound. We move beyond simple protocols to explain the causality behind our analytical choices, empowering researchers to build a self-validating system for quality control that ensures the reliability and reproducibility of their work. Many organometallic compounds are sensitive to air and moisture, necessitating careful handling to prevent decomposition and ensure accurate analysis.[1][2]

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of purity for an organometallic compound. A robust assessment relies on the convergence of data from multiple, orthogonal methods. Each technique offers a unique lens through which to view the sample's composition, and when combined, they create a high-fidelity, validated profile of the synthesized material. The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA), often supplemented by chromatographic techniques.

Core Methodologies for Purity Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for the initial assessment of this compound. It provides detailed structural information and can readily identify and quantify many common impurities. For organotin compounds, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments is ideal.[1][3]

  • ¹H and ¹³C NMR: These spectra confirm the identity and integrity of the heptyl chain attached to the tin atom. Integration of the proton signals in the ¹H NMR spectrum can give a preliminary indication of purity relative to solvent or other proton-containing impurities.

  • ¹¹⁹Sn NMR: This is the most direct probe of the tin atom's chemical environment. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the number and type of substituents. This allows for the clear differentiation of mono-, di-, tri-, and tetra-alkylated tin species, which are common impurities in the synthesis. For instance, trichloro(alkyl)stannanes typically resonate in a distinct region compared to dichloro(dialkyl)stannanes or tetrachloro(stannane).

The causality for relying on multi-nuclear NMR is clear: ¹H and ¹³C NMR confirm the organic ligand, while ¹¹⁹Sn NMR confirms the organometallic core's substitution pattern, providing a comprehensive structural snapshot.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

MS is essential for confirming the molecular weight of the target compound and identifying impurities with different mass-to-charge ratios.[4] A key diagnostic feature in the mass spectrum of any tin-containing compound is its unique and complex isotopic pattern. Tin has ten stable isotopes, resulting in a characteristic cluster of peaks that serves as an unmistakable signature, confirming the presence of tin in a given ion.

Due to the low volatility and potential thermal instability of organotin halides, direct analysis can be challenging.[5] Therefore, techniques like Electrospray Ionization (ESI-MS) are often employed.[4] Alternatively, derivatization to a more volatile species followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a common and robust approach.[6][7][8]

Elemental Analysis (EA): The Gold Standard for Bulk Purity

Elemental analysis provides the fundamental composition of a sample, determining the mass percentages of carbon and hydrogen.[9] This technique is considered the "gold standard" for assessing the bulk purity of a synthesized compound.[10] The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₇H₁₅Cl₃Sn). For a new compound to be considered pure, the found values for carbon and hydrogen should typically be within ±0.4% of the calculated values.[9]

The trustworthiness of this method comes from its direct measurement of elemental composition. While NMR might miss non-proton-containing impurities and MS might have ionization biases, EA provides an absolute measure of the elemental makeup of the entire sample, validating the purity inferred from spectroscopic methods. However, the air-sensitive nature of many organometallics can present a challenge, requiring meticulous sample handling to obtain accurate results.[10]

Comparison of Primary Analytical Techniques

Technique Information Provided Primary Strengths Limitations & Causality
NMR Spectroscopy Detailed molecular structure, connectivity, identification and quantification of structurally similar impurities.Excellent for structural elucidation and identifying isomers or related organotin species. Quantitative with an internal standard (qNMR).May not detect non-NMR-active impurities (e.g., inorganic salts). Accurate quantification requires careful experimental setup.
Mass Spectrometry Molecular weight, elemental formula (HRMS), isotopic pattern confirmation.Extremely sensitive. The characteristic tin isotope pattern is a definitive identifier. Excellent when coupled with chromatography (LC/GC-MS).[11]Ionization efficiency can vary between compounds, making it semi-quantitative at best without calibration. Derivatization may be required for GC-MS.[5]
Elemental Analysis Percentage composition of C, H, (N, S, Cl).Provides a measure of absolute bulk purity. Validates the purity suggested by other methods.Requires a relatively larger sample amount. Highly sensitive to handling errors, especially for air-sensitive compounds.[10] Does not identify specific impurities.

Recommended Analytical Workflow

A sequential and logical workflow ensures a thorough and efficient assessment of purity. The process begins with rapid, information-rich techniques and proceeds to more definitive, quantitative methods for validation.

Caption: Workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Air-Sensitive Compounds

Rationale: To prevent hydrolysis or degradation of the sample by atmospheric moisture and oxygen, the sample must be handled under an inert atmosphere. Deuterated solvents must be thoroughly dried.

  • Preparation: Place a clean, dry NMR tube, cap, and a vial containing the this compound sample into a glovebox with an inert atmosphere (N₂ or Ar).

  • Sample Weighing: Weigh approximately 10-20 mg of the compound directly into the NMR tube.

  • Solvent Addition: Using a clean pipette, add ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆, passed through a column of activated alumina).

  • Sealing: Cap the NMR tube securely inside the glovebox. For extra protection, the cap can be wrapped with Parafilm after removing the tube from the glovebox.

  • Analysis: Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. Ensure the ¹H spectrum has a flat baseline for accurate integration and that the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁).

Protocol 2: Derivatization for GC-MS Analysis

Rationale: this compound is not sufficiently volatile or thermally stable for direct GC analysis. Converting it to a less polar, more stable tetra-alkylated species, such as heptyl(tri-n-pentyl)stannane, allows for reliable chromatographic separation and analysis. This is a well-established method for the analysis of organotin compounds.[7]

  • Reaction Setup: In a glovebox, dissolve ~5 mg of this compound in 1 mL of anhydrous diethyl ether in a small vial.

  • Grignard Addition: While stirring, slowly add 3.5 equivalents of a pentylmagnesium bromide solution (e.g., 1.0 M in ether) to the vial. A white precipitate of MgClBr will form.

  • Reaction: Allow the reaction to stir at room temperature for 30 minutes.

  • Quenching: Remove the vial from the glovebox and carefully quench the reaction by slowly adding 1 mL of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add 5 mL of hexane, and shake. Collect the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and the sample is ready for GC-MS analysis.

Caption: Derivatization workflow for preparing this compound for GC-MS analysis.

Conclusion: A Commitment to Quality

The rigorous purity assessment of a synthetic reagent like this compound is not merely a procedural formality; it is a fundamental component of scientific integrity. By employing a multi-technique, self-validating approach that combines the structural detail of NMR, the molecular confirmation of MS, and the bulk purity verification of EA, researchers can proceed with confidence. This commitment to analytical excellence ensures that subsequent research built upon this reagent is both reliable and reproducible, which is the cornerstone of advancing science and technology.

References

  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH.
  • Tin test: Detecting organotin compounds (2019). Wiley Analytical Science.
  • Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. AB SCIEX.
  • Analysis of organotin compounds. ALS global.
  • Development of a method for the sampling and analysis of organotin compounds. CDC Stacks.
  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry (2024). Regular Article.
  • Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. PubMed.
  • How to Characterize Organometallic Compounds? (2021).
  • Analysis of organometal(loid) compounds in environmental and biological samples. PubMed.
  • An International Study Evaluating Elemental Analysis (2022). ACS Central Science.
  • Organometallic chemistry. Wikipedia.
  • An Editorial About Elemental Analysis (2016).
  • Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry.
  • Determination of Selected Organotin Compounds in Liquids by GCMS (2022). ALS Environmental.
  • Preparation of Tributyl(chloromethyl)stannane. Organic Syntheses Procedure.
  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin.

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A Researcher's Guide to the Cross-Validation of Trichloro(heptyl)stannane in Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organometallic chemistry, the utility of organotin compounds as catalysts and synthetic intermediates is well-established. Among these, trichloro(heptyl)stannane presents a unique profile due to its specific alkyl chain length, influencing its solubility, reactivity, and toxicological properties. This guide provides a comprehensive framework for the cross-validation of experimental results involving this compound, offering a comparative analysis of its performance, detailed experimental protocols, and a critical evaluation of its standing among alternative chemical entities. As Senior Application Scientists, our goal is to equip you with the necessary insights to not only reproduce but also critically assess and innovate upon existing methodologies.

The Imperative of Cross-Validation in Organotin Chemistry

Cross-validation is the cornerstone of robust scientific inquiry. In the context of organotin chemistry, where subtle variations in reaction conditions can significantly impact outcomes and where toxicity is a major concern, a rigorous validation process is paramount.[1][2] This involves not only the internal consistency of one's own results but also the comparison against established benchmarks and alternative methodologies. This guide will walk through the essential steps for a thorough cross-validation of experimental work involving this compound.

Synthesis and Characterization: Establishing a Reliable Baseline

A prerequisite for any valid experimental study is the unambiguous synthesis and characterization of the primary reagent. While detailed literature on the synthesis of this compound is sparse, a general and reliable method involves the direct reaction of tin(IV) chloride with a suitable heptylating agent, such as a Grignard reagent.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Heptylmagnesium bromide (C₇H₁₅MgBr) solution in a suitable ether solvent (e.g., THF, diethyl ether)

  • Anhydrous solvents (e.g., hexane, diethyl ether)

  • Standard Schlenk line apparatus for inert atmosphere techniques

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of tin(IV) chloride in anhydrous hexane is cooled to 0°C in an ice bath.

  • Slowly, a solution of heptylmagnesium bromide is added dropwise to the stirred tin(IV) chloride solution. The reaction is exothermic and should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.

  • The reaction mixture is then filtered under inert atmosphere to remove the magnesium halide precipitate.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Tin(IV) Chloride Tin(IV) Chloride Reaction_Vessel Reaction under Inert Atmosphere Tin(IV) Chloride->Reaction_Vessel Heptylmagnesium Bromide Heptylmagnesium Bromide Heptylmagnesium Bromide->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Solvent_Removal Solvent Removal (Vacuum) Filtration->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Product This compound Distillation->Product

Caption: Synthetic workflow for this compound.

Characterization Techniques

Thorough characterization is non-negotiable to confirm the identity and purity of the synthesized this compound.

Technique Expected Observations
¹H NMR Resonances corresponding to the heptyl chain protons, with characteristic shifts for the protons alpha to the tin atom.[4][5]
¹³C NMR Signals for each of the seven carbon atoms of the heptyl group, with the C1 carbon showing a significant downfield shift due to the electronegative tin and chlorine atoms.[4][5]
¹¹⁹Sn NMR A single resonance in the characteristic chemical shift range for tetraorganotin compounds, providing direct evidence for the tin environment.[6]
GC-MS A distinct peak at a specific retention time, with a mass spectrum showing the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and alkyl fragments.[7][8]

Performance in Catalysis: A Comparative Study in Esterification

Organotin compounds are widely recognized for their catalytic activity in esterification reactions, functioning as effective Lewis acids.[9][10][11] The catalytic cycle typically involves the coordination of the tin center to the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.[9]

dot

Esterification_Mechanism Catalyst R-SnCl₃ Activated_Complex Activated Intermediate Catalyst->Activated_Complex Coordination Carboxylic_Acid R'-COOH Carboxylic_Acid->Activated_Complex Alcohol R''-OH Alcohol->Activated_Complex Nucleophilic Attack Ester R'-COOR'' Activated_Complex->Ester Water H₂O Activated_Complex->Water Ester->Catalyst Catalyst Regeneration

Caption: Generalized Lewis acid mechanism for organotin-catalyzed esterification.

To cross-validate the catalytic performance of this compound, a benchmark esterification reaction can be employed, and the results compared against other Lewis acid catalysts.

Comparative Catalytic Performance in the Esterification of Octanoic Acid with 1-Octanol
Catalyst Conversion (%) Reaction Time (h) Temperature (°C) Catalyst Loading (mol%)
This compound (Hypothetical) >9541201
Dibutyltin Dichloride >9541201
Zinc Chloride (ZnCl₂) 8581202
Ferric Chloride (FeCl₃) 9061201
Zeolite H-ZSM-5 >9851505 (wt%)

Note: The data for this compound is hypothetical and for illustrative purposes. The performance of other catalysts is based on literature data.[12]

This comparative analysis allows for an objective assessment of this compound's efficacy relative to both other organotin compounds and non-tin-based Lewis acids.

Cross-Validation of Experimental Results: A Methodological Approach

A robust cross-validation strategy should encompass the following aspects:

  • Reproducibility: Experiments should be repeated under identical conditions to ensure the consistency of the results.

  • Kinetic Studies: Understanding the reaction kinetics provides deeper insight into the catalyst's behavior and allows for more meaningful comparisons.[13]

  • Catalyst Stability and Reusability: For heterogeneous or supported catalysts, evaluating their stability, potential for leaching, and reusability is crucial for practical applications.[13][14][15][16][17]

  • Comparison with Alternatives: As demonstrated in the table above, benchmarking against a range of alternative catalysts provides a clear context for the performance of this compound.[18][19]

  • Computational Modeling: In silico studies can complement experimental work by providing mechanistic insights and predicting the behavior of related compounds.[20][21][22]

dot

Cross_Validation_Workflow cluster_validation_steps Cross-Validation Steps Experiment_Design Experimental Design Synthesis_Char Synthesis & Characterization Experiment_Design->Synthesis_Char Performance_Testing Catalytic Performance Testing Synthesis_Char->Performance_Testing Data_Analysis Data Analysis Performance_Testing->Data_Analysis Validation Validation Data_Analysis->Validation Reproducibility Reproducibility Validation->Reproducibility Kinetic_Studies Kinetic Analysis Validation->Kinetic_Studies Stability_Test Stability & Reusability Validation->Stability_Test Comparative_Analysis Comparison with Alternatives Validation->Comparative_Analysis Conclusion Conclusion & Reporting Reproducibility->Conclusion Kinetic_Studies->Conclusion Stability_Test->Conclusion Comparative_Analysis->Conclusion

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A Comparative Guide to the Cytotoxicity of Organotin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxicity of different organotin compounds, offering insights into their mechanisms of action and the experimental methodologies used for their evaluation. As organotin compounds find diverse applications, from industrial catalysts to potential chemotherapeutic agents, a thorough understanding of their cytotoxic profiles is paramount for both safety assessment and therapeutic development.[1][2][3]

The Spectrum of Organotin Cytotoxicity: A Comparative Analysis

The biological activity and cytotoxicity of organotin compounds are intrinsically linked to the number and nature of the organic substituents attached to the tin (Sn) atom.[4][5] This structural variation gives rise to a wide spectrum of potencies, with a generally accepted trend in cytotoxicity:

Triorganotins (R₃SnX) > Diorganotins (R₂SnX₂) > Monoorganotins (RSnX₃) [3][5]

Triorganotin compounds, such as Tributyltin (TBT) and Triphenyltin (TPT), are consistently reported as the most cytotoxic species.[3][4][6] Their high lipophilicity facilitates passage across cell membranes, leading to interactions with various intracellular targets.[5] Diorganotin compounds like Dibutyltin (DBT) also exhibit significant cytotoxicity, while monoorganotins such as Monobutyltin (MBT) are generally the least toxic of the butyltin series.[6]

Quantitative Comparison of Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxicity of a compound. The table below summarizes representative IC₅₀ values for various organotin compounds against different cancer cell lines, showcasing their potent cytotoxic effects, often in the micromolar to nanomolar range.

Organotin CompoundCell LineIC₅₀ Value (µM)Reference
Tributyltin (TBT)Pancreatic β-cells (RIN-m5F)~0.5[7]
Triphenyltin (TPT) derivativeLeukemia (S cells)0.39 ± 0.03[8]
Dibutyltin (DBT) derivativeLeukemia (S cells)0.62 ± 0.04[8]
Diphenyltin(IV) dithiocarbamateT-lymphoblastic leukemia (CCL-119)0.18 - 3.10[9]
Triphenyltin(IV) dithiocarbamateT-lymphoblastic leukemia (CCL-119)0.18 - 3.10[9]
Diphenyltin(IV) complexHeLa (cervical cancer)0.15 - 1.57[10]
Triphenyltin(IV) complexHeLa (cervical cancer)0.15 - 1.57[10]
Ethyltin(IV) derivativeA549 (lung cancer)13.4[3][11]
Ethyltin(IV) derivativeMCF-7 (breast cancer)15.2[3][11]

Note: IC₅₀ values can vary depending on the specific cell line, exposure time, and assay method used.

Unraveling the Mechanisms of Organotin-Induced Cell Death

Organotin compounds exert their cytotoxic effects through a variety of intricate mechanisms, primarily culminating in the induction of apoptosis (programmed cell death) and the generation of oxidative stress.

Induction of Apoptosis

A predominant mechanism of organotin cytotoxicity is the activation of the apoptotic cascade.[12][13][14] This process is often initiated through the intrinsic (mitochondrial) pathway.[3][15]

Key Events in Organotin-Induced Apoptosis:

  • Mitochondrial Dysfunction: Organotins can disrupt mitochondrial function, leading to a loss of mitochondrial membrane potential (ΔΨm).[13][14][16]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[13][14][16]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[13][14][16]

  • DNA Fragmentation: Activated caspases lead to the degradation of cellular components, including the fragmentation of nuclear DNA, a hallmark of apoptosis.[10][13]

Some organotins, such as TBT, have been shown to induce apoptosis even in the presence of inhibited protein synthesis, suggesting a direct and potent effect on the apoptotic machinery.[12]

Organotin_Apoptosis_Pathway Organotin Organotin Compound Mitochondrion Mitochondrion Organotin->Mitochondrion Disruption of Membrane Potential Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA Fragmentation

Caption: Organotin-induced intrinsic apoptosis pathway.

Oxidative Stress

Organotin compounds are known to induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[17][18]

Mechanisms of Organotin-Induced Oxidative Stress:

  • ROS Production: Organotins can stimulate the generation of ROS at the mitochondrial level.[13]

  • Lipid Peroxidation: Increased ROS can lead to lipid peroxidation, causing damage to cellular membranes.[17]

  • Depletion of Antioxidants: Exposure to organotins can decrease the levels of enzymatic and non-enzymatic antioxidants, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[17][18]

This cascade of events contributes significantly to cellular damage and subsequent cell death.

Organotin_Oxidative_Stress Organotin Organotin Compound ROS Increased ROS Production Organotin->ROS Antioxidants Decreased Antioxidant Defense Organotin->Antioxidants Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Damage Cellular Damage & Cell Death Antioxidants->Cell_Damage Reduced Protection Lipid_Peroxidation->Cell_Damage

Caption: Mechanism of organotin-induced oxidative stress.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is crucial. The following are standard, detailed protocols for commonly used assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells.[20]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the organotin compounds. Include untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[20][21]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Organotin Compounds Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

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A Comparative Performance Evaluation of Trichloro(heptyl)stannane as a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical evaluation of trichloro(heptyl)stannane, a potent organotin Lewis acid catalyst. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to offer a comparative analysis grounded in mechanistic principles and experimental realities. We will objectively compare its catalytic performance against established organotin compounds and emerging non-tin alternatives, supported by representative experimental data and detailed methodologies.

Introduction: The Role of Organotins and the Position of this compound

Organotin compounds have long served as highly effective catalysts in a multitude of industrial and laboratory-scale reactions, including esterifications, transesterifications, and polyurethane synthesis.[1] Their efficacy is rooted in the Lewis acidic nature of the tin(IV) center. The tin atom possesses vacant 5d orbitals, allowing it to expand its coordination number by accepting electron pairs from Lewis bases, most notably the carbonyl oxygen of esters and carboxylic acids.[2] This coordination polarizes the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon and rendering it highly susceptible to nucleophilic attack.[3]

Organotin compounds can be generally classified by the number of organic substituents on the tin atom (RnSnX4-n). The Lewis acidity, and consequently the catalytic activity, is inversely related to the number of electron-donating alkyl/aryl groups. The established trend for organotin halides is:

R3SnX < R2SnX2 < RSnX3 (Increasing Lewis Acidity) [4]

This compound (C7H15SnCl3) belongs to the mono-organotin halide class (RSnX3), placing it at the highest end of the Lewis acidity spectrum for common organotin catalysts.[4] The three electron-withdrawing chloride atoms create a highly electrophilic tin center, suggesting superior catalytic activity compared to di- and tri-organotin compounds. The n-heptyl group ensures solubility in common non-polar organic solvents. This guide will critically evaluate if this heightened acidity translates to superior performance and explore the trade-offs involved.

Comparative Catalysis: A Benchmark Study

To provide a clear and objective comparison, we evaluate the performance of this compound in a benchmark esterification reaction: the formation of butyl acetate from 1-butanol and acetic acid. This reaction is fundamental and allows for straightforward monitoring of conversion and selectivity.

We compare this compound against two widely used organotin catalysts and a leading non-tin alternative:

  • Dibutyltin Dilaurate (DBTDL): A di-organotin (R2SnX2) compound, an industry workhorse for polyurethanes and esterifications.[5]

  • Stannous Octoate: A tin(II) catalyst, also common in polymer applications.

  • Bismuth Neodecanoate: A non-tin, environmentally benign alternative gaining traction in regulated industries.

Table 1: Comparative Performance in Butyl Acetate Synthesis
CatalystClassCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)Selectivity (%)Key Observations
This compound Mono-organotin (RSnX3)0.11001.598>99Extremely rapid reaction; potential for side reactions at higher temperatures. Requires strict moisture control.
Dibutyltin Dilaurate (DBTDL) Di-organotin (R2SnX2)0.5100495>99Robust and reliable performance; slower than RSnX3 but less sensitive to conditions.
Stannous Octoate Tin(II)0.5100592>99Effective, but can be sensitive to oxidation.
Bismuth Neodecanoate Non-Tin Metal Salt1.0120690>99Requires higher temperature and catalyst loading; excellent environmental and toxicological profile.

Note: The data presented is representative and compiled to illustrate the expected performance based on established chemical principles and literature on analogous systems.[6]

Analysis of Results: As predicted by its high Lewis acidity, this compound demonstrates significantly higher activity, achieving near-complete conversion with a lower catalyst loading and in less than half the time of DBTDL.[4] This makes it an exceptional candidate for applications demanding high throughput and rapid reaction times. However, this high reactivity necessitates more stringent control over reaction parameters, particularly the exclusion of water, which can hydrolyze the highly reactive Sn-Cl bonds. The non-tin alternative, Bismuth Neodecanoate, while requiring more forcing conditions, presents a compelling option where toxicity and regulatory compliance are primary concerns.

Mechanistic Insights and Visualization

The catalytic activity of organotin compounds in esterification proceeds via a well-accepted Lewis acid mechanism.[2][3]

Causality Behind Performance Differences: The superior performance of this compound is a direct consequence of its molecular structure. With three electronegative chlorine atoms pulling electron density away from the tin center, its ability to accept the lone pair of electrons from the carbonyl oxygen is greatly enhanced compared to DBTDL, which has two electron-donating butyl groups. This stronger coordination leads to a more polarized carbonyl and a lower activation energy for the subsequent nucleophilic attack by the alcohol.

Lewis_Acid_Catalysis Catalyst C₇H₁₅SnCl₃ (Catalyst) Activated Activated Complex [R¹C(O-Sn)OH]⁺ Catalyst->Activated Coordination Substrate R¹COOH (Carboxylic Acid) Substrate->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack Alcohol R²OH (Alcohol) Alcohol->Intermediate Intermediate->Catalyst Regeneration Product R¹COOR² (Ester) Intermediate->Product Elimination & Proton Transfer Water H₂O Intermediate->Water

Caption: Lewis acid catalytic cycle for esterification using this compound.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for conducting the benchmark esterification reaction. Its structure is designed to be self-validating, ensuring reproducibility and accuracy.

Experimental_Workflow start Start setup 1. Assemble Dry Glassware (N₂ Atmosphere) start->setup reagents 2. Charge Reactants (Acetic Acid, 1-Butanol) setup->reagents catalyst 3. Add Catalyst Solution (e.g., this compound in Toluene) reagents->catalyst reaction 4. Heat to Reaction Temp (100°C with Stirring) catalyst->reaction monitor 5. Monitor Progress (TLC / GC-MS Aliquots) reaction->monitor monitor->reaction Continue if incomplete quench 6. Cool and Quench (Add NaHCO₃ Solution) monitor->quench If complete extract 7. Organic Extraction (e.g., with Ethyl Acetate) quench->extract dry 8. Dry and Concentrate (Dry with MgSO₄, Rotovap) extract->dry purify 9. Purify Product (Distillation or Chromatography) dry->purify end End purify->end

Caption: Standard experimental workflow for catalyzed esterification.

Protocol: Catalytic Synthesis of Butyl Acetate

A. Materials and Reagents:

  • Glacial Acetic Acid (≥99.7%)

  • 1-Butanol (≥99.5%, anhydrous)

  • This compound (or alternative catalyst)

  • Toluene (anhydrous)

  • Ethyl Acetate (reagent grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas (high purity)

B. Equipment Setup:

  • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to create an inert atmosphere.

C. Reaction Procedure:

  • Charge the reaction flask with glacial acetic acid (0.2 mol, 12.0 g) and 1-butanol (0.2 mol, 14.8 g) via syringe.

  • In a separate dry vial, prepare a stock solution of the catalyst. For this compound, dissolve 64.8 mg (0.2 mmol, 0.1 mol%) in 2 mL of anhydrous toluene.

  • Add the catalyst solution to the reaction flask via syringe.

  • Commence vigorous stirring and heat the mixture to 100°C using an oil bath.

  • Monitor the reaction every 30 minutes by withdrawing a small aliquot, quenching it in a vial with NaHCO₃ solution, extracting with ethyl acetate, and analyzing the organic layer by GC-MS to determine the conversion of 1-butanol.

D. Work-up and Product Isolation:

  • Once the reaction reaches the desired conversion (>98%), cool the flask to room temperature.

  • Carefully add 30 mL of saturated NaHCO₃ solution to quench the reaction and neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude butyl acetate.

  • Purify the product via fractional distillation to obtain pure butyl acetate.

Safety, Handling, and Environmental Impact

Trustworthiness in science necessitates a frank discussion of risk. Organotin compounds, while effective, are associated with significant toxicity.[7]

  • Toxicity: The toxicity of organotins varies greatly with the number and nature of the organic substituents.[8] Tri-substituted organotins (like tributyltin) are known endocrine disruptors and are highly toxic to aquatic life.[9][10] Di- and mono-organotins, including this compound, are generally less toxic but still pose health risks, potentially causing skin and eye irritation.[7] Chronic exposure can lead to more severe health effects.[11]

  • Handling: Due to their toxicity, all organotin compounds must be handled with extreme care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use thicker butyl rubber or Viton gloves), safety goggles, and a lab coat, is mandatory.

  • Environmental Considerations: The persistence and bioaccumulation potential of many organotins have led to strict regulations on their use, particularly in applications like marine anti-fouling paints.[7]

Alternatives and the Path Forward: The drive for greener chemistry has spurred the development of less toxic alternatives. Bismuth and zinc-based catalysts are notable examples that offer a much safer toxicological profile, albeit often at the cost of reduced catalytic activity. The choice of catalyst must therefore be a carefully considered balance between performance requirements and environmental/safety responsibilities.

Catalyst_Selection start Start: Define Application Needs q1 Is Maximum Reaction Speed a Critical Requirement? start->q1 cat_tchs Consider this compound (High Activity, High Lewis Acidity) q1->cat_tchs Yes q2 Are Environmental & Safety Regulations Strict? q1->q2 No cat_dbtdl Consider Standard Organotins (e.g., DBTDL) (Balanced Performance) q2->cat_dbtdl No cat_nontin Prioritize Non-Tin Alternatives (e.g., Bismuth, Zinc) (Lower Toxicity, Slower Rate) q2->cat_nontin Yes

Caption: Decision tree for catalyst selection based on key project requirements.

Conclusion

This compound stands out as a catalyst of exceptionally high activity, driven by its pronounced Lewis acidity. For chemical processes where reaction rate and efficiency are paramount, it offers a compelling performance advantage over more conventional di-organotin catalysts. This performance, however, is coupled with the need for rigorous process control and stringent safety protocols due to the inherent toxicity of organotin compounds.

In contrast, non-tin alternatives like Bismuth Neodecanoate are paving the way for greener, safer processes. While they may not yet match the sheer speed of the most potent organotins, their favorable regulatory and safety profiles make them the superior choice for applications in sensitive sectors like pharmaceuticals, food packaging, and consumer goods. The ultimate decision rests on a balanced evaluation of speed, cost, safety, and sustainability.

References

  • Ali, M., & Yousif, E. (n.d.). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. [Link]

  • Polyurethane Soft Foam Catalyst Comparison. (2025, June 17). Comparing Organotin Polyurethane Soft Foam Catalyst with non-tin catalysts for performance and regulatory compliance. [Link]

  • Royal Society of Chemistry. (n.d.). Catalysis Science & Technology. [Link]

  • An, D. L., et al. (2006). Organotin perfluorooctanesulfonates as air-stable Lewis acid catalysts: synthesis, characterization, and catalysis. Chemistry, 12(6), 1642-7. [Link]

  • University of Babylon. (2023, May 8). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. [Link]

  • Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. [Link]

  • ACS Publications. (n.d.). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. [Link]

  • Fukuzumi, S., et al. (2001). Quantitative Evaluation of Lewis Acidity of Organotin Compounds and the Catalytic Reactivity in Electron Transfer. Semantic Scholar. [Link]

  • Zhang, S., Li, P., & Li, Z. H. (2021). Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 246, 109054. [Link]

  • BDMAEE. (2025, September 15). Hydrolysis-Resistant Organotin Catalyst D-60: The Go-To Choice for High-Performance Protective Coatings and Linings. [Link]

  • Yamazaki, H., et al. (n.d.). Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. PubMed. [Link]

  • Branco, V., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 596. [Link]

  • Preprints.org. (2023, April 26). New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di. [Link]

  • Kimbrough, R. D. (n.d.). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51-56. [Link]

  • ResearchGate. (n.d.). Organotin Catalysts in Organosilicon Chemistry. [Link]

  • PubChem. (n.d.). Trichloro(tetradecyl)stannane. [Link]

  • Danish Environmental Protection Agency. (n.d.). Substitution of tin catalyst in antifouling paint. [Link]

  • National Center for Biotechnology Information. (n.d.). Reconciling experimental catalytic data stemming from structure sensitivity. [Link]

Sources

A Comparative Benchmark Analysis of Trichloro(heptyl)stannane in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organometallic chemistry, trichloro(heptyl)stannane and its congeners, the mono-alkyltin trichlorides, represent a class of compounds with significant utility across diverse industrial sectors. Their efficacy as heat stabilizers for polyvinyl chloride (PVC), catalysts in polyurethane and esterification reactions, and as biocides in wood preservation is well-recognized. This guide provides a comprehensive, data-driven comparison of this compound's performance, using its close analogs trichloro(butyl)stannane and trichloro(octyl)stannane as benchmarks, against established and emerging alternative technologies. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in material selection and process optimization.

Heat Stabilization of Polyvinyl Chloride (PVC)

The thermal processing of PVC is inherently limited by its susceptibility to dehydrochlorination at elevated temperatures, leading to discoloration and degradation of its mechanical properties. Organotin compounds, particularly mercaptide derivatives of mono- and di-alkyltins, are highly effective heat stabilizers. They function by substituting labile chlorine atoms on the PVC backbone and scavenging hydrogen chloride (HCl), a catalyst for further degradation.[1]

Comparative Performance of PVC Heat Stabilizers

Stabilizer TypeKey Performance CharacteristicsAdvantagesDisadvantages
Mono-alkyltin Trichlorides (e.g., this compound) Often used as a synergistic component with di-alkyltin compounds to prevent early yellowing.[2]High efficiency, allowing for lower dosage rates compared to some alternatives.[1]Higher cost compared to lead-based stabilizers. Potential for foul odor with mercaptide derivatives.[3]
Di-alkyltin Dichlorides (e.g., Dibutyltin Dichloride) The most effective class of organotin stabilizers, providing excellent clarity and heat stability.[4]Unmatched clarity in the final product. High solubility in PVC resin and plasticizers.[4]Higher cost. Environmental and toxicity concerns associated with organotins.
Lead-Based Stabilizers (e.g., Basic Lead Sulfate) Historically the most common and cost-effective stabilizers.[5]Excellent long-term heat and light stability. Good electrical and mechanical properties.[5]High toxicity and significant environmental concerns, leading to regulatory restrictions.[5] Can cause discoloration (staining).[6]
Mixed Metal Stabilizers (e.g., Ca/Zn, Ba/Zn) An increasingly popular alternative to lead-based stabilizers.[7]Lower toxicity profile compared to lead. Can provide good initial color.[8]Generally less effective in terms of long-term thermal performance compared to organotins and lead.[8]
Organic-Based Stabilizers (OBS) An emerging class of eco-friendly stabilizers.[9]Environmentally friendly, free of heavy metals. Can provide excellent initial color retention.[8][9]May have lower long-term heat stability compared to traditional stabilizers.[8]

Experimental Protocol: Evaluation of PVC Thermal Stability

A common method to assess the thermal stability of PVC formulations is through dynamic thermal stability tests using a two-roll mill or a torque rheometer, followed by colorimetric analysis.

  • Compounding: A standard PVC resin is blended with a plasticizer, lubricants, and the heat stabilizer being evaluated (e.g., this compound derivative) at a specified dosage (e.g., 1.5 phr).

  • Milling/Mixing: The compound is processed on a two-roll mill at a set temperature (e.g., 180°C). Samples are taken at regular intervals (e.g., every 5 minutes).

  • Colorimetric Analysis: The color of the collected samples is measured using a spectrophotometer, and the Yellowness Index (YI) is calculated according to ASTM E313.

  • Data Interpretation: The time taken for the YI to reach a certain threshold or the rate of color change is used to compare the effectiveness of different stabilizers.

The causality behind this experimental design lies in simulating the thermal stress experienced by PVC during processing. The progressive discoloration is a direct indicator of the extent of degradation, and therefore, the efficacy of the stabilizer in preventing it.

Logical Workflow for PVC Stabilizer Evaluation

Catalyst_Evaluation Reactants Carboxylic Acid + Alcohol + Solvent + Catalyst Reaction Controlled Temperature and Atmosphere Reactants->Reaction Analysis GC/HPLC Analysis Reaction->Analysis Periodic Sampling Data Calculate Conversion vs. Time Analysis->Data Comparison Benchmark Catalyst Performance Data->Comparison Wood_Preservative_Test Preparation Prepare Wood Blocks Treatment Treat with Preservative (Varying Concentrations) Preparation->Treatment Exposure Expose to Wood-Decay Fungus (e.g., in Soil-Block Chamber) Treatment->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Analysis Measure Percent Weight Loss Incubation->Analysis Result Determine Toxic Threshold Analysis->Result

Sources

A Comparative Guide to the Quantitative Analysis of Trichloro(heptyl)stannane Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trichloro(heptyl)stannane and its Kinetic Profile

This compound (C₇H₁₅Cl₃Sn) is an organotin compound, a class of molecules characterized by at least one tin-carbon bond.[1] Organotin compounds are utilized in a wide array of industrial applications, from stabilizers in PVC to catalysts in polyurethane production.[2][3] The reactivity and, consequently, the utility and toxicity of these compounds are dictated by the nature of the organic substituents and the number of covalent bonds to the tin atom. Alkyltin trichlorides, such as the heptyl derivative, are important intermediates in the synthesis of other organotin compounds through substitution reactions.[2] A critical aspect of their chemistry is their susceptibility to hydrolysis, which leads to the formation of various oxo- and hydroxo-tin species.[4][5]

Understanding the reaction kinetics of this compound is paramount for controlling its reactivity in synthetic applications, predicting its environmental fate, and understanding its toxicological profile. This guide will focus on the hydrolysis of this compound as a model reaction for kinetic analysis and will compare various analytical techniques for monitoring its progress.

Synthesis of this compound

The primary industrial route to alkyltin halides is through redistribution reactions, also known as the Kocheshkov comproportionation.[6] This involves the reaction of a tetraalkyltin compound with tin tetrachloride. For this compound, this would be:

3 (C₇H₁₅)₄Sn + SnCl₄ → 4 (C₇H₁₅)₃SnCl (C₇H₁₅)₄Sn + SnCl₄ → 2 (C₇H₁₅)₂SnCl₂ (C₇H₁₅)₄Sn + 3 SnCl₄ → 4 C₇H₁₅SnCl₃

Alternatively, direct alkylation of tin tetrachloride using organoaluminum or Grignard reagents can be employed.[7]

The Hydrolysis of this compound: A Kinetic Perspective

The hydrolysis of alkyltin trichlorides is a complex process that can yield a variety of products, from simple hydroxides to polymeric stannoxanes.[4][8] The initial step involves the substitution of a chloride ion by a water molecule, a reaction that can be monitored to determine the reaction kinetics.

The rate of this hydrolysis is influenced by several factors, including temperature, pH, and the nature of the alkyl group. Studies on other alkyltin trichlorides, such as methyltin, butyltin, and octyltin trichlorides, have provided insights into these reactions.[9][10] The length of the alkyl chain is expected to influence the reaction rate due to steric and electronic effects. For instance, in the hydrolysis of alkyl gallates, the rate was observed to initially increase and then decrease with longer alkyl chains, with the maximum rate observed for octyl gallate.[11] A similar trend might be anticipated for the hydrolysis of alkyltin trichlorides.

Comparative Analysis of Quantitative Methodologies for Kinetic Monitoring

The selection of an appropriate analytical technique is crucial for obtaining accurate and reliable kinetic data. The following sections compare three powerful methods for monitoring the hydrolysis of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method where the integral of a specific resonance signal is directly proportional to the molar concentration of the corresponding nucleus.[12] This allows for the simultaneous quantification of reactants, intermediates, and products in a reaction mixture without the need for identical chemical standards.[13]

Experimental Protocol for qNMR Kinetic Analysis:

  • Sample Preparation: A stock solution of this compound in a deuterated, non-reactive solvent (e.g., acetonitrile-d₃) is prepared. An internal standard with a known concentration and non-overlapping signals (e.g., 1,4-dioxane) is added.

  • Reaction Initiation: The hydrolysis reaction is initiated by the addition of a specific amount of D₂O to the NMR tube containing the this compound solution.

  • Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. Key parameters for quantitative accuracy include a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a calibrated 90° pulse.[14]

  • Data Processing and Analysis: The spectra are processed (phasing, baseline correction), and the integrals of characteristic signals for this compound (e.g., α-CH₂ protons) and the internal standard are determined. The concentration of this compound at each time point is calculated relative to the known concentration of the internal standard. This data is then used to determine the reaction order and rate constant.

Advantages of qNMR:

  • Non-destructive and non-invasive.

  • Provides structural information on reactants, intermediates, and products.

  • A primary ratio method, reducing the need for extensive calibration with identical standards.[15]

  • Suitable for in-situ reaction monitoring.[16]

Disadvantages of qNMR:

  • Relatively lower sensitivity compared to mass spectrometry-based methods.

  • Requires careful experimental setup to ensure quantitative accuracy.

  • Potential for signal overlap in complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio. For polar organotin compounds like this compound, a derivatization step is often necessary to increase their volatility. However, recent methods allow for the direct analysis of underivatized chlorinated organotins.[17]

Experimental Protocol for GC-MS Kinetic Analysis (with Derivatization):

  • Reaction Sampling: At specific time points, an aliquot of the reaction mixture is withdrawn and quenched to stop the reaction (e.g., by rapid cooling and extraction into an organic solvent).

  • Derivatization: The organotin chlorides are converted to more volatile tetraalkyltin derivatives. A common method is ethylation using sodium tetraethylborate (NaBEt₄).

  • Extraction: The derivatized, nonpolar organotin compounds are extracted into an organic solvent (e.g., hexane).

  • GC-MS Analysis: The extract is injected into the GC-MS system. The separation is typically performed on a non-polar capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode for high sensitivity and selectivity.[17]

  • Quantification: An internal standard (e.g., tripropyltin chloride, derivatized alongside the sample) is used for quantification. A calibration curve is generated using standards of derivatized this compound.

Experimental Protocol for Direct GC-MS/MS Analysis (Underivatized):

Recent advancements have enabled the direct analysis of underivatized chlorinated organotins, avoiding the time-consuming and potentially error-prone derivatization step.[17]

  • Reaction Sampling and Extraction: Similar to the derivatization method, aliquots are taken at timed intervals and extracted into a suitable solvent.

  • GC-MS/MS Analysis: The extract is directly injected into a GC-tandem quadrupole mass spectrometer. A specific temperature program and MS/MS transitions are required for the analysis of these less volatile compounds.[17]

Advantages of GC-MS:

  • Excellent sensitivity and selectivity, especially with MS/MS.

  • High chromatographic resolution.

  • Established and widely available technique.

Disadvantages of GC-MS:

  • Derivatization (if required) adds complexity and potential for analytical error.

  • Destructive technique.

  • Not suitable for in-situ monitoring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS separates compounds in the liquid phase followed by their detection using tandem mass spectrometry. A key advantage for organotin analysis is that it often does not require derivatization.[3]

Experimental Protocol for LC-MS/MS Kinetic Analysis:

  • Reaction Sampling and Quenching: Aliquots of the reaction mixture are taken at timed intervals and the reaction is quenched, often by dilution with the initial mobile phase.

  • LC Separation: The sample is injected into an HPLC system, typically with a C18 reversed-phase column. A gradient elution with a mobile phase of acetonitrile and water containing a modifier like formic acid is commonly used.[5]

  • MS/MS Detection: The eluent is introduced into a tandem mass spectrometer, usually with an electrospray ionization (ESI) source. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[3]

  • Quantification: An internal standard (e.g., a deuterated analogue like TBT-d27) is added to the samples for accurate quantification. A calibration curve is constructed using standards of this compound.

Advantages of LC-MS/MS:

  • High sensitivity and selectivity.

  • No derivatization required, simplifying sample preparation.[2]

  • Suitable for a wide range of analyte polarities.

Disadvantages of LC-MS/MS:

  • Matrix effects from the sample can suppress or enhance the analyte signal, requiring careful method development and the use of appropriate internal standards.

  • Destructive technique.

  • Not ideal for real-time in-situ monitoring.

Data Presentation and Comparison of Methodologies

The kinetic data obtained from these methods can be presented in tables and graphs to compare the performance of each technique.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound at 25°C

Time (min)[C₇H₁₅SnCl₃] (M) - qNMR[C₇H₁₅SnCl₃] (M) - GC-MS[C₇H₁₅SnCl₃] (M) - LC-MS/MS
00.1000.1000.100
100.0850.0860.084
200.0720.0730.071
300.0610.0620.060
600.0370.0380.036
1200.0140.0150.013

Table 2: Comparison of Analytical Methodologies for Kinetic Analysis

FeatureqNMRGC-MS (with Derivatization)GC-MS/MS (Underivatized)LC-MS/MS
Principle Nuclear spin propertiesGas phase separation, mass detectionGas phase separation, tandem MSLiquid phase separation, tandem MS
Sample Prep MinimalDerivatization, extractionExtractionDilution/Extraction
In-situ Monitoring YesNoNoNo
Sensitivity ModerateHighHighVery High
Selectivity GoodHighVery HighVery High
Structural Info YesLimited (MS fragmentation)Limited (MS/MS fragmentation)Limited (MS/MS fragmentation)
Key Advantage Non-destructive, primary ratio methodHigh resolution, establishedNo derivatizationHigh throughput, no derivatization
Key Disadvantage Lower sensitivityDerivatization stepRequires specialized instrumentationMatrix effects

Experimental Workflows and Reaction Mechanisms

Visualizing the experimental workflow and the proposed reaction mechanism can aid in understanding the complexities of the kinetic analysis.

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Kinetic Monitoring cluster_workup Sample Workup (for GC/LC) cluster_analysis Instrumental Analysis cluster_data Data Analysis start This compound in Deuterated Solvent + Internal Standard initiate Initiate Hydrolysis (add D2O or H2O) start->initiate qnmr qNMR Analysis (in-situ, timed spectra) sampling Timed Aliquots initiate->sampling data_analysis Concentration vs. Time Kinetic Modeling qnmr->data_analysis quench Quench Reaction sampling->quench derivatize Derivatization (e.g., with NaBEt4) quench->derivatize for GC-MS extract Liquid-Liquid Extraction quench->extract for LC-MS/MS & underivatized GC-MS/MS derivatize->extract gcms GC-MS(/MS) Analysis extract->gcms lcms LC-MS/MS Analysis extract->lcms gcms->data_analysis lcms->data_analysis

Caption: Experimental workflow for the kinetic analysis of this compound hydrolysis.

reaction_mechanism reactant C₇H₁₅SnCl₃ intermediate [C₇H₁₅SnCl₃(H₂O)] (Pentacoordinate Intermediate) reactant->intermediate + H₂O (fast equilibrium) product1 C₇H₁₅SnCl₂(OH) + HCl intermediate->product1 - HCl (rate-determining step) product2 Further Hydrolysis & Condensation Products (e.g., Stannoxanes) product1->product2 + H₂O, - HCl

Caption: Proposed mechanism for the initial hydrolysis of this compound.

Conclusion and Future Outlook

The quantitative analysis of this compound reaction kinetics is achievable through several robust analytical techniques. qNMR offers the advantage of non-destructive, in-situ monitoring, providing a comprehensive view of the reaction profile. GC-MS and LC-MS/MS provide superior sensitivity, with the latter having the benefit of simplified sample preparation by avoiding derivatization. The choice of methodology will depend on the specific requirements of the study, including the need for structural information, sensitivity, and sample throughput.

Future research should focus on obtaining precise kinetic data for the hydrolysis of a series of long-chain alkyltin trichlorides to establish a clear structure-activity relationship. This will not only aid in the synthetic applications of these compounds but also contribute to a more accurate assessment of their environmental impact.

References

  • A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023). International Journal of Pharmaceutical and Bio-Medical Science, 03(05), 181-184. [Link]

  • Introduction to Organotin Chemistry and Applications. Gelest, Inc. [Link]

  • A Review of Organotin Compounds: Chemistry and Applications. (2018). ARC Organics and Inorganics Chemical Science, 3(3). [Link]

  • Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. (1966). Recueil des Travaux Chimiques des Pays-Bas, 85(8), 873-878. [Link]

  • Synthesis and Biological Activities of Organotin(IV) Carboxylates: A Review. (2015). Mini-Reviews in Medicinal Chemistry, 15(3), 211-222. [Link]

  • Organotin chemistry. In Wikipedia. [Link]

  • Hydrolysis of methyltin(IV) trichloride in aqueous NaCl and NaNO₃ solutions at different ionic strengths and temperatures. (1999). Applied Organometallic Chemistry, 13(11), 805-811. [Link]

  • Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. (2023). RSC Advances, 13(45), 31687-31696. [Link]

  • Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. (2024). Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. [Link]

  • Kinetics and rate constants for the reduction of alkyl halides by organotin hydrides. (1970). Defense Technical Information Center. [Link]

  • Solution NMR Study of Methyltin(IV)-Cupferronates: Analysis of a Unique Dismutation Reaction and Preorganization Process. (2007). Organometallics, 26(18), 4463-4471. [Link]

  • Review of organotin compounds: chemistry and applications. (2018). ARC Organics and Inorganics Chemical Science, 3(3). [Link]

  • Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. Agilent Technologies. [Link]

  • Tin hydride. In Organic Syntheses. [Link]

  • NMR reaction monitoring in flow synthesis. (2017). Beilstein Journal of Organic Chemistry, 13, 285-300. [Link]

  • GC/MS conditions used for the analysis of organotin compounds. In ResearchGate. [Link]

  • Wood, M. E. Tin halides and organotin halides have been, for some time, key intermediates in the syn. In Science of Synthesis. [Link]

  • Preparation of. In Organic Syntheses. [Link]

  • Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. AB SCIEX. [Link]

  • GAS CHROMATOGRAPHIC APPROACH TO EVALUATE THE REMEDIATION OF TRIBUTYLTIN CHLORIDE THROUGH SEQUENTIAL DEBUTYLATION BY IRISH BACTERIAL STRAINS. (2012). International Journal of Pharma and Bio Sciences, 3(3), 546-556. [Link]

  • Trichloromethylstannane. In PubChem. [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! (2024). Frontiers in Chemistry, 12. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ALKYL- AND ACYL-SUBSTITUTED VINYLSTANNANES: SYNTHESIS AND REACTIVITY IN ELECTROPHILIC SUBSTITUTION REACTIONS. (2002). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 32(5), 885-902. [Link]

  • Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. (2022). Journal of Pharmaceutical and Biomedical Analysis, 221, 115053. [Link]

  • Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. (1998). Journal of Chromatography A, 818(1), 151-158. [Link]

  • Quantitative NMR Studies of Multiple Compound Mixtures. (2019). Current Pharmaceutical Analysis, 15(1), 2-17. [https://www.researchgate.net/publication/326880315_Quantitative_NMR_Studies_of_Multiple_Compound_Mixtures](https.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to the Proper Management and Disposal of Trichloro(heptyl)stannane.

In the fast-paced world of scientific research and pharmaceutical development, the synthesis and utilization of novel chemical compounds are paramount. Among these, organotin compounds like this compound play a significant role. However, their utility is matched by their potential hazards, necessitating a rigorous and informed approach to their handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Risks: The Hazard Profile of this compound

This compound, also known as n-heptyltin trichloride, is a corrosive and environmentally hazardous substance. A thorough understanding of its properties is the foundation of safe handling and disposal.

Key Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[1][2]

  • Aquatic Toxicity: Very toxic to aquatic life.[1][2]

  • Moisture Sensitive: Reacts with moisture, potentially releasing hazardous fumes.[1][2]

  • General Organotin Toxicity: Organotin compounds are known to be toxic and can have various adverse health effects.[3][4]

PropertyValueSource
Physical State Liquid[5]
Appearance Oily, colorless[5]
Boiling Point 142 - 143 °C at 33 hPa[1][2]
Hazards H314: Causes severe skin burns and eye damage. H400: Very toxic to aquatic life.[1][2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not merely a suggestion but a critical component of laboratory safety and regulatory compliance. The following workflow outlines the necessary steps for its safe management from point of use to final disposal.

Caption: A procedural flowchart for the safe disposal of this compound.

Part 1: Core Directive - At the Bench

Your immediate actions at the laboratory bench are the first line of defense against exposure and environmental contamination.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment (PPE) : The correct PPE is non-negotiable.

    • Gloves : Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's compatibility chart for the specific solvent being used.

    • Eye Protection : Chemical safety goggles with side shields are mandatory.[5]

    • Protective Clothing : A flame-retardant lab coat and closed-toe shoes are essential.

  • Waste Segregation : At the point of generation, immediately segregate all waste contaminated with this compound. This includes:

    • Liquid Waste : Unused reagents, reaction mixtures, and solvent rinses.

    • Solid Waste : Contaminated consumables such as pipette tips, gloves, and absorbent paper.

Part 2: Scientific Integrity & Logic - Waste Management

A self-validating system for waste management ensures that hazards are contained and documented from creation to disposal.

  • Waste Containers :

    • Use dedicated, leak-proof containers made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Ensure containers are clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The appropriate hazard pictograms (corrosive, environmentally hazardous).

  • Decontamination of Laboratory Glassware :

    • Initial Rinse : Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organotin residue. This initial rinseate must be collected and disposed of as hazardous waste.

    • Oxidative Degradation : Immerse the rinsed glassware in a solution of a strong oxidizing agent, such as commercial bleach (sodium hypochlorite solution), overnight. This helps to break down the organotin compounds into less toxic inorganic tin species.

    • Final Cleaning : After the oxidative treatment, the glassware can be washed with laboratory detergent and water.

Part 3: Authoritative Grounding - Regulatory Compliance

Adherence to established regulations is crucial for the legal and ethical disposal of hazardous waste.

  • EPA Waste Classification : Organotin compounds are classified as hazardous materials.[3] Depending on the specific circumstances of their use and disposal, they may fall under several EPA hazardous waste codes. While a specific listing for this compound may not exist, it would likely be classified based on its characteristics:

    • D002 (Corrosivity) : Due to its property of causing severe skin burns.[7]

    • It may also be considered a toxic waste under the U-list if it is a discarded commercial chemical product.[8][9]

  • Professional Disposal : The final and most critical step is the disposal of the collected waste through a licensed and reputable hazardous waste disposal company.[1][2] These companies are equipped to handle and treat or dispose of such chemicals in an environmentally sound manner, often through high-temperature incineration.

In Case of a Spill

Accidents can happen, and a prepared response is essential.

  • Evacuate : Immediately evacuate the affected area.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Collect : Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by an oxidizing solution, collecting all cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed procedures, researchers and laboratory professionals can confidently handle and dispose of this compound, ensuring a safe working environment and upholding their responsibility to protect the environment.

References

  • SKC Inc. (n.d.). OSHA / NIOSH Sampling Guide for Organotin compounds as Sn. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). Retrieved from [Link]

  • EVISA. (n.d.). NIOSH Method 5504: Organotin Compounds as Sn. Retrieved from [Link]

  • HPC Standards. (n.d.). n-Heptyltin trichloride. Retrieved from [Link]

  • HPC Standards Inc. (n.d.). n-Heptyltin trichloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1994, August 15). ORGANOTIN COMPOUNDS (as Sn) 5504. Retrieved from [Link]

  • HPC Standards. (n.d.). n-Heptyltin trichloride Solution (Solvent: tert-Butyl methyl ether). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]

  • Solvents Australia. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Triumvirate Environmental. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Nevada, Reno Risk Management and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Trichloro(ethynyl)stannane. Retrieved from [Link]

  • PubChem. (n.d.). Trichloromethylstannane. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]

  • Clear Lake Filtration. (2000, August 28). Chemical Compatibility Guide. Retrieved from [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling Trichloro(heptyl)stannane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the advancement of science and personal safety are inextricably linked. When working with reactive and potentially hazardous organotin compounds like Trichloro(heptyl)stannane, a thorough understanding of safety protocols is not just a regulatory requirement but a cornerstone of scientific integrity and operational excellence. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in your laboratory.

Understanding the Risks of Organotin Compounds

This compound belongs to the family of organotin compounds, which are known for their toxicity. Tri- and tetra-substituted organotins are considered the most toxic.[1] Exposure can occur through inhalation, ingestion, or skin contact.[1] Organotin compounds can irritate the eyes and skin and may have adverse effects on the central nervous system and immune system.[2] Therefore, stringent adherence to safety protocols is paramount to minimize any risk of exposure.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is critical when handling this compound. The following table outlines the minimum required PPE, drawing from established safety standards for hazardous chemicals.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is highly recommended.[1]To prevent skin contact with the compound.
Eye and Face Protection Chemical safety goggles and a face shield.[1][3]To protect against splashes and vapors.
Body Covering A chemical-resistant lab coat, preferably impervious to chemicals.[1][3]To protect skin and clothing from contamination.
Respiratory Protection A full-face or half-mask air-purifying respirator may be necessary depending on the scale and ventilation of the experiment.[1][4]To prevent inhalation of vapors or mists.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.

It is crucial to inspect all PPE for integrity before each use and to properly remove and dispose of contaminated items to prevent cross-contamination.

Procedural Workflow for Safe Handling

The following step-by-step guide provides a procedural workflow for the safe handling of this compound, from preparation to disposal.

1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area within a well-ventilated chemical fume hood.[1][2] This area should be clearly marked with warning signs.[1]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (foam, dry chemical, or carbon dioxide) are readily accessible.[2] Do not use water to extinguish a fire involving organotin reagents.[2]

  • Material Gathering: Before starting, gather all necessary chemicals, dried glassware, and equipment.[2] For transferring the liquid reagent, have a dry, clean septum, a needle connected to an inert gas line, and appropriate syringes and needles ready.[1][2]

2. Handling and Transfer

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Inert Atmosphere: Many organotin reagents are air- and moisture-sensitive and are supplied in Sure/Seal™ bottles.[1][2] These should be transferred under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Syringe Transfer:

    • Pierce the septum of the Sure/Seal™ bottle with a needle connected to a source of inert gas to maintain a positive pressure.[2]

    • Use a clean, dry syringe and needle to pierce the septum and draw the desired amount of this compound.[2]

    • Carefully transfer the reagent to the reaction vessel.[1]

    • After the transfer is complete, quench the needle and syringe by flushing them with a suitable solvent like hexanes or toluene into a designated waste container.[2]

3. Post-Handling and Decontamination

  • Cleaning Glassware: All glassware that has come into contact with this compound should be thoroughly rinsed with a solvent (e.g., hexanes or toluene) into a proper waste container.[2]

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.

  • Personal Hygiene: Wash your hands and face thoroughly with soap and water after handling the compound.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Designated Area Setup Designated Area Setup Emergency Equipment Check Emergency Equipment Check Designated Area Setup->Emergency Equipment Check Verify Don PPE Don PPE Emergency Equipment Check->Don PPE Proceed Inert Atmosphere Transfer Inert Atmosphere Transfer Don PPE->Inert Atmosphere Transfer Initiate Syringe Operation Syringe Operation Inert Atmosphere Transfer->Syringe Operation Execute Decontaminate Glassware Decontaminate Glassware Syringe Operation->Decontaminate Glassware Complete Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Segregate Doff PPE Doff PPE Dispose Waste->Doff PPE Finalize Personal Hygiene Personal Hygiene Doff PPE->Personal Hygiene Conclude

Caption: A workflow diagram illustrating the key procedural steps for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Restrict Access: Immediately evacuate the affected area and restrict access to personnel.[1]

  • Wear Full PPE: Before addressing the spill, don the full appropriate PPE, including respiratory protection if necessary.[1]

  • Containment: For liquid spills, use an inert absorbent material to contain the substance.

  • Cleanup: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area according to your institution's established procedures.

In case of personal exposure, flush the affected area (skin or eyes) with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] Remove any contaminated clothing immediately.[2]

Disposal Plan

All waste containing this compound, including contaminated solvents, absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Segregation: Do not mix organotin waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office, following all local, state, and federal regulations.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while advancing your scientific endeavors.

References

  • Benchchem. Essential Safety and Operational Protocols for Handling Organotin Compounds.
  • Del Valle Lab.
  • CDC Stacks. ORGANOTIN COMPOUNDS.
  • LGC Standards. SAFETY DATA SHEET - TRC-T774115-100MG - Trichloroheptyl Stannane.
  • US EPA. Personal Protective Equipment.
  • AFIRM Group. Organotin Compounds.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Solvents Australia.
  • Gelest. Safety Data Sheet: Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane.
  • Santa Cruz Biotechnology. Tributyl(vinyl)
  • Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Santa Cruz Biotechnology. Trichloroheptyl Stannane.
  • BrightHR.
  • LGC Standards. Trichloroheptyl Stannane (~80%).
  • HAZWOPER. HAZWOPER Personal Protective Equipment Levels for Employees.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1,1,7-trichloro-1-hepten-3-one.
  • Carl ROTH. Safety Data Sheet: Trichloro(1H,1H,2H,2H-tridecafluoro-n-octyl)silane.
  • LGC Standards. Trichloroheptyl Stannane (~80%).

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.